Technical Documentation Center

3-(Ethylamino)-pentanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Ethylamino)-pentanoic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3-(Ethylamino)-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties of 3-(Ethylamino)-pentanoic acid. As a molecule of interest in organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 3-(Ethylamino)-pentanoic acid. As a molecule of interest in organic synthesis and medicinal chemistry, a thorough understanding of its synthesis, structure, and reactivity is crucial for its potential applications. This document is intended to serve as a technical resource, offering insights into its fundamental characteristics and providing a basis for further research and development.

Chemical Structure and Physicochemical Properties

3-(Ethylamino)-pentanoic acid is a derivative of pentanoic acid with an ethylamino group substituted at the third carbon position. The presence of both a carboxylic acid and a secondary amine functional group imparts amphoteric properties to the molecule, allowing it to act as both a weak acid and a weak base.

Key Structural Features:

  • Chirality: The carbon at the 3-position is a chiral center, meaning that 3-(Ethylamino)-pentanoic acid can exist as two enantiomers, (R)- and (S)-, as well as a racemic mixture. The specific stereochemistry can significantly influence its biological activity.

  • Functional Groups: The carboxylic acid group is responsible for its acidic properties and can participate in esterification, amidation, and salt formation. The secondary amine group provides basicity and is a site for alkylation, acylation, and other nucleophilic reactions.

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of 3-(Ethylamino)-pentanoic acid. These values are estimated based on the properties of related compounds such as pentanoic acid and other amino acids.

PropertyPredicted ValueSource/Basis for Prediction
Molecular Formula C7H15NO2Based on structure
Molecular Weight 145.20 g/mol [1]
Appearance Colorless to pale yellow liquid or solidAnalogy with similar compounds
Boiling Point ~200-220 °C (decomposes)Extrapolation from pentanoic acid and amino acids
Melting Point Not readily available; likely a zwitterionic solidGeneral property of amino acids
Solubility Partially soluble in water; soluble in organic solvents
pKa (acidic) ~4-5Typical for carboxylic acids
pKa (basic) ~10-11Typical for secondary amines

Synthesis Methodologies

The synthesis of 3-(Ethylamino)-pentanoic acid can be approached through several established methods in organic chemistry. The choice of a particular synthetic route will depend on factors such as the desired stereochemistry, scalability, and availability of starting materials.

a) Reductive Amination of 3-Oxopentanoic Acid Derivatives

A primary and highly effective method for synthesizing 3-(Ethylamino)-pentanoic acid is through the reductive amination of a 3-oxopentanoic acid ester. This process involves the reaction of the ketone with ethylamine to form an imine intermediate, which is then reduced to the corresponding amine.

The key advantage of this method is its versatility and the ability to control stereochemistry through the use of chiral reducing agents or catalysts.

G start Ethyl 3-oxopentanoate imine Imine Intermediate start->imine Condensation ethylamine Ethylamine (CH3CH2NH2) ethylamine->imine reduction Reduction (e.g., NaBH3CN, H2/Pd) imine->reduction product Ethyl 3-(ethylamino)pentanoate reduction->product hydrolysis Hydrolysis (e.g., NaOH, then H+) product->hydrolysis final_product 3-(Ethylamino)-pentanoic acid hydrolysis->final_product

Caption: Reductive amination synthesis pathway.

b) Michael Addition of Ethylamine to an α,β-Unsaturated Ester

Another viable synthetic route is the conjugate addition (Michael addition) of ethylamine to an α,β-unsaturated ester, such as ethyl pent-2-enoate. This reaction forms the carbon-nitrogen bond at the 3-position.

This method is generally straightforward but may require optimization to control for potential side reactions, such as polymerization of the starting material.

Experimental Protocol: Reductive Amination

Objective: To synthesize 3-(Ethylamino)-pentanoic acid via reductive amination of ethyl 3-oxopentanoate.

Materials:

  • Ethyl 3-oxopentanoate

  • Ethylamine (as a solution in a suitable solvent, e.g., ethanol)

  • Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve ethyl 3-oxopentanoate in methanol. Add a stoichiometric equivalent of ethylamine solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride in small portions. The pH should be maintained between 6 and 7 by the dropwise addition of dilute HCl.

  • Quenching and Extraction: After the addition of the reducing agent is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by adding water. Extract the product with dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 3-(ethylamino)pentanoate.

  • Hydrolysis: To the crude ester, add a solution of NaOH and heat the mixture to reflux for several hours to hydrolyze the ester.

  • Acidification and Isolation: Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 6-7. The zwitterionic product may precipitate. If not, the product can be isolated by ion-exchange chromatography or by further extraction.

  • Purification: The final product can be purified by recrystallization or chromatography.

Spectroscopic Analysis

The structure of 3-(Ethylamino)-pentanoic acid can be confirmed by various spectroscopic methods. The following are the expected characteristic signals:

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm-1, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2][3]

  • N-H Stretch (Secondary Amine): A moderate absorption around 3300-3500 cm-1. This may be obscured by the broad O-H stretch.

  • C-H Stretch: Sharp peaks between 2850 and 3000 cm-1.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700 and 1725 cm-1.[2][3]

  • N-H Bend: An absorption around 1550-1650 cm-1.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • -COOH Proton: A broad singlet far downfield, typically between 10-12 ppm.[2] This signal disappears upon the addition of D2O.

  • -CH(N)- Proton (at C3): A multiplet in the region of 2.5-3.0 ppm.

  • -CH2- Protons (at C2 and C4): Multiplets in the range of 1.5-2.5 ppm. The protons at C2 will be adjacent to the carbonyl group and will be further downfield.

  • -NH- Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent.

  • -CH2- (Ethyl group): A quartet around 2.5-3.0 ppm.

  • -CH3 (Ethyl and Pentanoic chain): Triplets around 0.8-1.2 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • -COOH Carbon: A signal in the range of 170-180 ppm.[2]

  • -CH(N)- Carbon (at C3): A signal around 50-60 ppm.

  • -CH2- Carbons: Signals in the range of 20-40 ppm.

  • -CH2- (Ethyl group): A signal around 40-50 ppm.

  • -CH3 Carbons: Signals in the upfield region, around 10-20 ppm.

Reactivity and Stability

The reactivity of 3-(Ethylamino)-pentanoic acid is dictated by its two functional groups.

  • Carboxylic Acid Reactivity: It can undergo esterification with alcohols in the presence of an acid catalyst, and amidation with amines using coupling agents. It will also react with bases to form carboxylate salts.

  • Amine Reactivity: As a secondary amine, it is nucleophilic and can be alkylated or acylated. It will react with acids to form ammonium salts.

  • Intramolecular Reactions: Under certain conditions, intramolecular reactions between the amine and carboxylic acid groups could occur, potentially leading to lactam formation, though this would require forcing conditions due to the six-membered ring that would be formed.

Stability and Storage:

3-(Ethylamino)-pentanoic acid is expected to be a stable compound under normal laboratory conditions. However, due to its amphoteric nature, it should be stored away from strong acids and bases. It is also advisable to store it in a cool, dry place to prevent potential degradation.

Potential Biological and Pharmaceutical Relevance

While specific biological activity for 3-(Ethylamino)-pentanoic acid is not widely reported, the general class of substituted pentanoic acids has been investigated for various therapeutic applications.

  • Anticancer Activity: Some substituted pentanoic acids have shown potential as anticancer agents.[4] They may act by inhibiting enzymes such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs), which are often dysregulated in cancer cells.[4]

  • Antioxidant Properties: Derivatives of amino propanoic acids have been shown to possess antioxidant properties, which could be relevant for conditions involving oxidative stress.[5]

  • Neurological Applications: The structural similarity to GABA (gamma-aminobutyric acid) suggests that it could be explored for its potential effects on the central nervous system. Pregabalin, a derivative of hexanoic acid, is a well-known anticonvulsant.

G compound 3-(Ethylamino)-pentanoic Acid Derivative target Molecular Target (e.g., HDAC, MMP) compound->target inhibition Enzyme Inhibition target->inhibition pathway Downstream Signaling Pathway inhibition->pathway Modulation apoptosis Apoptosis pathway->apoptosis cell_cycle_arrest Cell Cycle Arrest pathway->cell_cycle_arrest

Sources

Exploratory

Technical Guide: 3-(Ethylamino)-pentanoic Acid and Structural Analogs

Executive Summary 3-(Ethylamino)-pentanoic acid (CAS 1539722-71-8) represents a distinct class of -alkylated -amino acids .[1] As a linear structural analog of both -aminobutyric acid (GABA) and clinically significant ga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Ethylamino)-pentanoic acid (CAS 1539722-71-8) represents a distinct class of


-alkylated 

-amino acids
.[1] As a linear structural analog of both

-aminobutyric acid (GABA) and clinically significant gabapentinoids (e.g., Pregabalin), this scaffold offers a versatile platform for exploring inhibitory neurotransmission modulation and peptidomimetic design.[1]

This guide provides a rigorous analysis of the 3-(ethylamino)-pentanoic acid scaffold, detailing its synthesis via Aza-Michael addition, structure-activity relationship (SAR) strategies for analog generation, and pharmacological relevance in targeting the


 subunit of voltage-gated calcium channels.[1]

Structural Analysis & Chemical Space

The Core Scaffold

The molecule consists of a five-carbon aliphatic backbone (pentanoic acid) with an ethyl-substituted amino group positioned at the


-carbon (C3).[1]
  • IUPAC Name: 3-(Ethylamino)pentanoic acid[1][2]

  • Chemical Class:

    
    -Amino Acid / GABA Analog[1]
    
  • Key Features:

    • 
      -Positioning:  Unlike naturally occurring 
      
      
      
      -amino acids, the amine is on the C3, conferring resistance to proteolytic degradation.[1]
    • 
      -Ethylation:  Increases lipophilicity (
      
      
      
      ) compared to the primary amine, potentially enhancing blood-brain barrier (BBB) permeability via Large Neutral Amino Acid Transporter (LAT1) recognition, provided the zwitterionic character is masked or transported.[1]
    • Chirality: The C3 position is a stereocenter.[1] Biological activity is often stereospecific (e.g., (S)-Pregabalin is the active enantiomer; similar stereodependence is expected here).[1]

Structural Homology

The scaffold sits at the intersection of several bioactive chemical series:

CompoundStructureRelation to Target
GABA 4-Aminobutanoic acidEndogenous inhibitory neurotransmitter.[1]

-Alanine
3-Aminopropanoic acidEndogenous neuromodulator; glycine receptor agonist.[1]
Pregabalin 3-(Aminomethyl)-5-methylhexanoic acid

ligand; branched lipophilic tail.[1]
3-(Ethylamino)-pentanoic acid 3-(Ethylamino)pentanoic acidLinear lipophilic backbone;

-ethylated.[1]

Design of Structural Analogs (SAR Strategy)

To optimize this scaffold for specific therapeutic endpoints (e.g., neuropathic pain, epilepsy, or foldamer stability), a systematic Structure-Activity Relationship (SAR) campaign is required.[1]

SAR Logic & Diagram

The modification of 3-(ethylamino)-pentanoic acid focuses on three vectors:

  • Backbone Chain Length: Modulates receptor pocket fit (C4 vs C5 vs C6).

  • 
    -Substitution:  Tunes basicity and lipophilicity.
    
  • 
    -Branching:  Restricts conformational freedom (Thorpe-Ingold effect).[1]
    

SAR_Strategy Core 3-(Ethylamino)-pentanoic Acid (Lead Scaffold) Vector1 Vector 1: Backbone Length Core->Vector1 Vector2 Vector 2: N-Substitution Core->Vector2 Vector3 Vector 3: Beta-Branching Core->Vector3 Analog1 3-(Ethylamino)butanoic acid (GABA homolog) Vector1->Analog1 Analog2 3-(Ethylamino)hexanoic acid (Increased Lipophilicity) Vector1->Analog2 Analog3 3-(Methylamino)pentanoic acid (Reduced Steric Bulk) Vector2->Analog3 Analog4 3-(Isopropylamino)pentanoic acid (Enhanced BBB) Vector2->Analog4 Analog5 3-(Ethylamino)-4-methylpentanoic acid (Leucine Analog) Vector3->Analog5

Figure 1: Strategic modification vectors for the 3-(ethylamino)-pentanoic acid scaffold.

Key Analogs Table
Analog IDStructure NameRationale for Synthesis
ANA-001 3-(Methylamino)pentanoic acidReduces steric bulk at nitrogen; probes H-bond donor capacity.[1]
ANA-002 3-(Ethylamino)-4-methylpentanoic acidIntroduces isopropyl branching (Valine-like); mimics Pregabalin's bulk.[1]
ANA-003 3-(Cyclopropylamino)pentanoic acidRigidifies the

-substituent; prevents metabolic dealkylation.[1]
ANA-004 3-(Ethylamino)-3-phenylpropanoic acidAromatic stacking potential; analog of

-phenylalanine.[1]

Synthesis Protocols

The most robust route to


-alkyl-

-amino acids is the Aza-Michael Addition .[1] This method is atom-economical and scalable.[1]
Workflow Diagram

Synthesis_Workflow SM1 trans-2-Pentenoic Acid (Michael Acceptor) Step1 Step 1: Aza-Michael Addition Reflux / Microwave Solvent: Ethanol or Neat SM1->Step1 SM2 Ethylamine (70% aq or gas) SM2->Step1 Intermediate Crude Reaction Mixture Step1->Intermediate Step2 Step 2: Purification Ion Exchange Chromatography (Dowex 50W) Intermediate->Step2 Product 3-(Ethylamino)pentanoic Acid (Zwitterionic Solid) Step2->Product

Figure 2: Aza-Michael synthesis pathway for 3-(ethylamino)-pentanoic acid.

Detailed Experimental Protocol

Objective: Synthesis of 3-(ethylamino)pentanoic acid via conjugate addition.

Reagents:

  • trans-2-Pentenoic acid (10 mmol)[1]

  • Ethylamine (20 mmol, 70% aqueous solution or 2M in THF)[1]

  • Ethanol (Absolute)[1]

Procedure:

  • Setup: In a 50 mL pressure tube or round-bottom flask equipped with a reflux condenser, dissolve trans-2-pentenoic acid (1.0 g, 10 mmol) in Ethanol (10 mL).

  • Addition: Add Ethylamine (excess, 2.0 eq) dropwise at 0°C to control exotherm.

  • Reaction: Seal the tube (if using pressure vessel) and heat to 80°C for 12–24 hours. Alternatively, use microwave irradiation at 100°C for 1 hour to accelerate kinetics.[1]

  • Monitoring: Monitor consumption of the acrylate via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1, stain with Ninhydrin).

  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess amine.

  • Purification (Critical Step):

    • Dissolve the residue in minimal distilled water.[1]

    • Load onto a column of Dowex 50W-X8 cation exchange resin (H+ form).[1]

    • Wash with water until neutral (removes unreacted acid).[1]

    • Elute the product with 1M

      
      .[1]
      
  • Isolation: Lyophilize the ammoniacal fractions to yield the target

    
    -amino acid as a white zwitterionic powder.
    

Validation:

  • 1H NMR (

    
    ):  Look for the disappearance of alkene protons (
    
    
    
    5.8–7.0 ppm) and appearance of the
    
    
    -CH multiplet (
    
    
    3.0–3.5 ppm).[1]
  • MS (ESI):

    
     calculated for 
    
    
    
    : 146.11; Found: 146.1.[1]

Pharmacological Applications[1][3][4]

Target Systems
  • 
     Subunit (Voltage-Gated Calcium Channels): 
    
    • Gabapentinoids bind to this subunit to reduce calcium influx and neurotransmitter release.[1]

    • Hypothesis: The ethyl group at the nitrogen may provide additional hydrophobic contacts within the binding pocket, although excessive bulk can hinder binding compared to the primary amine of Pregabalin.[1]

  • GABA Transporters (GAT):

    • 
      -alkylated GABA analogs often show reduced affinity for receptors but may act as transport inhibitors.[1]
      
  • Peptidomimetics (

    
    -Peptides): 
    
    • Incorporation of 3-(ethylamino)-pentanoic acid into peptide backbones creates "foldamers" with specific secondary structures (helices/sheets) that are resistant to proteolytic degradation.[1]

In Vitro Metabolic Stability

-alkylation is a common strategy to protect amines from metabolic deamination.[1] However, the ethyl group itself is subject to oxidative dealkylation by CYP450 enzymes.[1]

Protocol: Microsomal Stability Assay

  • Incubation: Incubate test compound (1

    
    M) with pooled liver microsomes (human/rat) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Calculation: Determine intrinsic clearance (

    
    ) based on the depletion rate constant (
    
    
    
    ).
    • Expectation: The

      
      -ethyl group may be slowly removed to yield the primary amine metabolite (3-aminopentanoic acid).[1]
      

References

  • Synthesis of

    
    -Amino Acids: 
    
    • Title: Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions
    • Source: MDPI (Molecules)[1]

    • URL: [Link][1]

  • Pharmacology of Gabapentinoids

    • Title: Preparation of beta-amino acids having affinity for the alpha-2-delta protein
    • Source: Google Patents (Pfizer/Warner-Lambert)[1]

    • URL: [1]

  • Peptidomimetics & Foldamers

    • Title: Peptides Containing -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry
    • Source: ACS Publications (Journal of Medicinal Chemistry)[1]

    • URL: [Link][1]

  • Chemical Data

    • Title: 3-(Ethylamino)-pentanoic acid Product Page
    • Source: Sigma-Aldrich[1]

Sources

Foundational

An In-depth Technical Guide to 3-(Ethylamino)-pentanoic acid: Synthesis, Characterization, and Potential Applications

Abstract 3-(Ethylamino)-pentanoic acid, a β-amino acid derivative, represents a class of compounds with significant potential in medicinal chemistry and drug development. While the specific discovery of this molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Ethylamino)-pentanoic acid, a β-amino acid derivative, represents a class of compounds with significant potential in medicinal chemistry and drug development. While the specific discovery of this molecule is not prominently documented, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of plausible synthetic routes, detailed characterization methodologies, and potential therapeutic applications for 3-(Ethylamino)-pentanoic acid. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this and similar β-amino acid structures.

Introduction: The Significance of β-Amino Acids

β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly subtle structural change has profound implications for their biological properties. Peptides and other molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation, making them attractive candidates for therapeutic development.[1][2][3][4][5] Furthermore, β-amino acid derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and hypoglycemic effects.[2][4] The ethylamino and pentanoic acid moieties in 3-(Ethylamino)-pentanoic acid suggest the potential for unique pharmacological profiles, drawing from the established bioactivities of related structures.

Synthesis of 3-(Ethylamino)-pentanoic acid

The synthesis of 3-(Ethylamino)-pentanoic acid can be approached through several established methods for β-amino acid synthesis. Two plausible and efficient routes are detailed below: a Michael Addition approach and a Reductive Amination strategy.

Synthetic Route 1: Michael Addition

The aza-Michael addition is a powerful and widely used method for the formation of carbon-nitrogen bonds and is particularly well-suited for the synthesis of β-amino acids.[6][7][8] This approach involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Michael_Addition A Ethyl 2-pentenoate C Reaction Vessel (Solvent: Ethanol) A->C B Ethylamine B->C D Stirring at Room Temperature C->D Combine E Reaction Monitoring (TLC/LC-MS) D->E Progress F Work-up and Purification (Solvent removal, extraction) E->F Completion G Ethyl 3-(ethylamino)pentanoate F->G Isolate H Hydrolysis (e.g., aq. NaOH, then acidify) G->H I 3-(Ethylamino)-pentanoic acid H->I

Caption: Synthetic workflow for 3-(Ethylamino)-pentanoic acid via Michael Addition.

  • Reaction Setup: To a solution of ethyl 2-pentenoate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask, add ethylamine (1.2 eq, as a solution in a suitable solvent or neat).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude ethyl 3-(ethylamino)pentanoate can be purified by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide (2 M). Stir the solution at room temperature or gently heat to effect hydrolysis. Monitor the reaction by TLC.

  • Isolation: Once hydrolysis is complete, cool the reaction mixture and acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 6-7. The product, 3-(Ethylamino)-pentanoic acid, may precipitate or can be extracted with an appropriate organic solvent. Further purification can be achieved by recrystallization.

Synthetic Route 2: Reductive Amination

Reductive amination is another fundamental and versatile method for the synthesis of amines, including β-amino acids.[9][10][11] This pathway involves the reaction of a ketone with an amine to form an imine, which is then reduced in situ to the desired amine.

Reductive_Amination A Ethyl 3-oxopentanoate C Reaction Vessel (Solvent: Methanol) A->C B Ethylamine B->C E Stirring at Room Temperature C->E Combine D Reducing Agent (e.g., Sodium Cyanoborohydride) D->C F Reaction Monitoring (TLC/LC-MS) E->F Progress G Work-up and Purification F->G Completion H Ethyl 3-(ethylamino)pentanoate G->H Isolate I Hydrolysis (e.g., aq. LiOH, then acidify) H->I J 3-(Ethylamino)-pentanoic acid I->J

Caption: Synthetic workflow for 3-(Ethylamino)-pentanoic acid via Reductive Amination.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-oxopentanoate (1.0 eq) and ethylamine (1.2 eq) in methanol (10 mL/mmol).

  • Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated. The crude product can be purified by column chromatography.

  • Hydrolysis and Isolation: The subsequent hydrolysis and isolation of the final product, 3-(Ethylamino)-pentanoic acid, are carried out as described in the Michael Addition protocol.

Characterization of 3-(Ethylamino)-pentanoic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(Ethylamino)-pentanoic acid. A combination of spectroscopic techniques should be employed.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group protons (triplet and quartet), protons of the pentanoic acid backbone, and a broad signal for the amine proton. The chemical shifts and coupling patterns will be indicative of the β-amino acid structure.[12][13][14][15]
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the pentanoic acid chain, and the carbons of the ethyl group.[12][15]
IR Spectroscopy Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, and N-H stretch of the secondary amine.[16][17][18][19][20]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of 3-(Ethylamino)-pentanoic acid (C7H15NO2). Fragmentation patterns can further confirm the structure.[21][22][23][24][25]

Potential Biological Activities and Applications

While specific biological data for 3-(Ethylamino)-pentanoic acid is not widely available, the activities of structurally related compounds provide a strong basis for predicting its potential applications.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of substituted pentanoic acid derivatives.[26][27][28] These compounds have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression. Given this precedent, 3-(Ethylamino)-pentanoic acid and its derivatives warrant investigation as potential anticancer agents.

Anticancer_Logic A Substituted Pentanoic Acids (Known Anticancer Activity) B 3-(Ethylamino)-pentanoic acid (Structural Analogue) A->B Structural Similarity C Hypothesis: Potential Anticancer Activity B->C D In vitro Screening (Cancer Cell Lines) C->D Test E Mechanism of Action Studies (Apoptosis, Enzyme Inhibition) D->E Positive Result F Lead Compound for Drug Development E->F Favorable Profile

Caption: Logical framework for investigating the anticancer potential of 3-(Ethylamino)-pentanoic acid.

Other Therapeutic Areas

Derivatives of β-amino acids have been explored for a variety of therapeutic applications due to their enhanced stability and diverse biological activities.[1][2][3][4] These include roles as:

  • Antimicrobial agents: The unique structural features of β-amino acids can be exploited to design novel antibiotics.

  • Enzyme inhibitors: Their ability to mimic natural amino acids allows them to act as inhibitors of various enzymes.

  • Peptidomimetics: Incorporation into peptides can lead to drugs with improved pharmacokinetic properties.

Conclusion

3-(Ethylamino)-pentanoic acid is a molecule of interest for researchers in medicinal chemistry and drug discovery. While its specific discovery is not well-documented, established synthetic methodologies for β-amino acids, such as Michael addition and reductive amination, provide clear pathways for its preparation. Standard analytical techniques can be used for its thorough characterization. Based on the known biological activities of structurally similar compounds, 3-(Ethylamino)-pentanoic acid holds promise for further investigation, particularly in the area of anticancer research. This guide provides a solid foundation for scientists to embark on the synthesis and exploration of this and other novel β-amino acid derivatives.

References

  • Development of β-Amino Acid Dehydrogenase for the Synthesis of β-Amino Acids via Reductive Amination of β-Keto Acids. ACS Catalysis. Available at: [Link]

  • Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. Available at: [Link]

  • Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A. Available at: [Link]

  • Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Future Medicinal Chemistry. Available at: [Link]

  • FT-IR spectra of amino acids studied in the present work. Each panel... ResearchGate. Available at: [Link]

  • What Is the Principle of Determining Amino Acids by Mass Spectrometry. MtoZ Biolabs. Available at: [Link]

  • Biological Applications of β-amino acids and its derivatives. ResearchGate. Available at: [Link]

  • A highly stereoselective Michael addition to an .alpha.,.beta.-unsaturated ester as the crucial step in the synthesis of a novel .beta.-amino acid-containing fibrinogen receptor antagonist. The Journal of Organic Chemistry. Available at: [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. Available at: [Link]

  • Far-infrared spectroscopy of proteinogenic and other less common amino acids. Monthly Notices of the Royal Astronomical Society. Available at: [Link]

  • Synthesis and Anticancer Activity of 5-(1,2-Diselenolan-3-Yl)pentanoic Acid and its Derivatives. Taylor & Francis Online. Available at: [Link]

  • Fingerprint IR Spectroscopy to Probe Amino Acid Conformations in the Gas Phase. MPG.PuRe. Available at: [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available at: [Link]

  • Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. Journal of Medical and Clinical Reviews. Available at: [Link]

  • Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. PubMed. Available at: [Link]

  • Beta-Amino Acids and Their Natural Biologically Active Derivatives. IV. Derivatives of Unusual Acyclic Beta-Amino Acids. Chemical Papers. Available at: [Link]

  • Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry. Available at: [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. Available at: [Link]

  • Identification of amino acids by mass spectrometry. Google Patents.
  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Available at: [Link]

  • s Microwave Assisted Aza-michael Additions Towards β-amino Acids. Bentham Science. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. ResearchGate. Available at: [Link]

  • Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. PubMed. Available at: [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Intermolecular reductive amination of amino acid- derived b... ResearchGate. Available at: [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Cytotoxic Activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine Derivatives in Human Cancer Cell Lines. Anticancer Research. Available at: [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]

  • High Resolution NMR Spectroscopy. Thieme Connect. Available at: [Link]

  • peptide nmr. University of Zurich. Available at: [Link]

  • Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Zenodo. Available at: [Link]

  • Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. ACS Publications. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Theoretical and Experimental Characterization of 3-(Ethylamino)-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(Ethylamino)-pentanoic acid is a novel, non-natural amino acid with potential applications in peptidomimetics and as a building block in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Ethylamino)-pentanoic acid is a novel, non-natural amino acid with potential applications in peptidomimetics and as a building block in medicinal chemistry. As a structurally distinct entity, a thorough understanding of its physicochemical and biological properties is paramount for its effective utilization in drug discovery and development. This guide provides a comprehensive overview of the predicted theoretical properties of 3-(Ethylamino)-pentanoic acid, coupled with detailed, field-proven experimental protocols for their validation. The synthesis of this guide is grounded in established principles of physical chemistry, computational modeling, and in vitro pharmacology, offering a robust framework for the scientific investigation of this and other novel small molecules.

Introduction: The Rationale for Characterizing Novel Amino Acids

The exploration of novel amino acid structures is a cornerstone of modern drug discovery. The introduction of non-natural amino acids into peptide-based therapeutics can confer significant advantages, including enhanced metabolic stability, improved target selectivity, and unique conformational constraints. 3-(Ethylamino)-pentanoic acid, a β-amino acid with an N-ethyl substitution, presents an intriguing scaffold. Its structural features—a secondary amine and a pentanoic acid backbone—suggest potential for unique biological activities and pharmacokinetic profiles. However, the absence of empirical data necessitates a foundational analysis of its theoretical properties to guide its synthesis and subsequent experimental evaluation.

Predicted Theoretical Properties of 3-(Ethylamino)-pentanoic Acid

Due to the novelty of 3-(Ethylamino)-pentanoic acid, its physicochemical properties have been predicted using established in silico models. These computational tools leverage large datasets of known molecules to estimate the properties of novel structures, providing a critical "Tier Zero" screen in early drug discovery.[1] The SMILES string for 3-(Ethylamino)-pentanoic acid, CCC(NCC)CC(=O)O, was used to generate the following predictions.

Table 1: Predicted Physicochemical and ADMET Properties of 3-(Ethylamino)-pentanoic Acid
PropertyPredicted ValueSignificance in Drug Discovery
Physicochemical Properties
Molecular Weight145.20 g/mol Influences diffusion and absorption.
pKa (Acidic)~4.5Governs ionization state and solubility at physiological pH.
pKa (Basic)~10.5Governs ionization state and potential for salt formation.
logP~1.2Indicates lipophilicity and potential for membrane permeability.
Aqueous SolubilityModerate to HighCrucial for formulation and bioavailability.
ADMET Properties
Blood-Brain Barrier (BBB) PermeabilityLowSuggests limited central nervous system penetration.
Human Intestinal Absorption (HIA)HighPredicts good potential for oral absorption.
Caco-2 PermeabilityModerateIndicates potential for transcellular transport.
Metabolic Stability (Human Liver Microsomes)ModerateSuggests a reasonable in vivo half-life.
hERG InhibitionLow ProbabilityIndicates a lower risk of cardiac toxicity.
Cytotoxicity (in silico)Low ProbabilitySuggests a favorable preliminary safety profile.

These values are predictions from various in silico models and require experimental validation.

Proposed Synthesis Route: Reductive Amination

A plausible and efficient method for the synthesis of 3-(Ethylamino)-pentanoic acid is via reductive amination. This common and robust reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, which is then reduced in situ to the corresponding amine.

Diagram 1: Proposed Synthesis of 3-(Ethylamino)-pentanoic Acid

G start 3-Oxopentanoic acid intermediate Imine/Enamine Intermediate start->intermediate amine Ethylamine amine->intermediate product 3-(Ethylamino)-pentanoic acid intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product

Caption: Reductive amination pathway for 3-(Ethylamino)-pentanoic acid.

Experimental Validation Protocols

The following section details the step-by-step methodologies for the experimental validation of the predicted theoretical properties.

Determination of Acid Dissociation Constants (pKa)

The pKa values of a molecule are critical as they dictate its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding.[2]

This method is suitable for compounds with a chromophore and relies on the change in UV-Vis absorbance as the molecule ionizes.[3]

Protocol:

  • Preparation of Buffers: Prepare a series of buffers with known pH values spanning the range of interest (e.g., pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of 3-(Ethylamino)-pentanoic acid in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Measurement:

    • Add a small aliquot of the stock solution to each buffer solution to a final concentration where absorbance can be accurately measured.

    • Measure the UV-Vis spectrum of each solution.

  • Data Analysis:

    • Plot absorbance at a specific wavelength (where the change is maximal) against pH.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[4]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare pH Buffers (pH 2-12) C Mix Compound with Buffers A->C B Prepare Stock Solution of Compound B->C D Measure UV-Vis Absorbance C->D E Plot Absorbance vs. pH D->E F Determine Inflection Point (pKa) E->F

Caption: Workflow for determining pKa via spectrophotometric titration.

Determination of the Partition Coefficient (logP)

LogP is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, and potential for membrane permeation.[5][6] The shake-flask method is the gold standard for experimental logP determination.[6][7]

Protocol:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.

  • Sample Preparation: Dissolve a known amount of 3-(Ethylamino)-pentanoic acid in one of the phases.

  • Partitioning:

    • Combine the two phases in a separatory funnel.

    • Shake vigorously for a set period to allow for partitioning.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]

Assessment of Aqueous Solubility

Aqueous solubility is a critical factor for drug formulation and oral bioavailability.[8][9] The kinetic solubility assay is a high-throughput method commonly used in early drug discovery.[10][11]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(Ethylamino)-pentanoic acid in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation:

    • Add the DMSO stock solution to a 96-well plate.

    • Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Precipitation:

    • Incubate the plate with shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Analysis:

    • Measure the turbidity of each well using a nephelometer or plate reader.

    • Alternatively, filter the solutions and measure the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS/MS.[12][13]

  • Data Interpretation: The kinetic solubility is the concentration at which precipitation is observed.

Evaluation of In Vitro Metabolic Stability

Metabolic stability provides an indication of how quickly a compound is metabolized by liver enzymes, which is a major determinant of its in vivo half-life.[14][15]

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes (or other metabolic enzyme systems), a buffer (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration (e.g., 1 µM).[16]

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a cofactor, typically NADPH.[16]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[18]

Diagram 3: Workflow for In Vitro Metabolic Stability Assay

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis A Prepare Reaction Mixture: Compound + Liver Microsomes + Buffer B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Sample at Time Points (0-60 min) C->D E Quench with Acetonitrile D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t1/2 and Clint G->H

Caption: Workflow for assessing in vitro metabolic stability.

Assessment of In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-(Ethylamino)-pentanoic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[21] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 (half-maximal inhibitory concentration) can be calculated from the dose-response curve.

Conclusion

The comprehensive characterization of novel chemical entities such as 3-(Ethylamino)-pentanoic acid is a critical endeavor in the advancement of drug discovery. This guide has provided a dual-pronged approach, combining in silico predictions of key physicochemical and ADMET properties with detailed, actionable protocols for their experimental validation. By leveraging the predictive power of computational models and the empirical rigor of established in vitro assays, researchers can efficiently and effectively evaluate the potential of this and other novel amino acids. The integration of these theoretical and experimental frameworks provides a robust and scientifically sound pathway for the development of the next generation of therapeutic agents.

References

  • ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. (n.d.). PMC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • OpenWetWare. (n.d.). MTT Assay. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure | Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • PubMed. (2002, August 15). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Aqueous solubility prediction of organic compounds. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ACS Publications. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

  • PMC. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • ACS Publications. (2001, July 18). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) | Journal of Chemical Information and Modeling. Retrieved from [Link]

  • PMC. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Retrieved from [Link]

  • PMC. (n.d.). Prediction of protein pKa with representation learning. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein pKa calculations. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • NIH. (2023, June 9). Aqueous Kinetic Solubility - ADME@NCATS. Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Retrieved from [Link]

  • PreADMET. (n.d.). Prediction of ADME/Tox. Retrieved from [Link]

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • MPInat. (2023, October 11). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • ACS Publications. (2023, October 11). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Retrieved from [Link]

  • Nature. (2025, January 16). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • IntechOpen. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • MDPI. (2025, December 8). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Retrieved from [Link]

  • ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from [Link]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]

  • University of Illinois. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]

  • MDPI. (2023, August 14). A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

Sources

Foundational

Pharmacological Horizons: The Bioactivity Profile of 3-(Ethylamino)-pentanoic Acid

Executive Summary 3-(Ethylamino)-pentanoic acid (3-EAPA) represents a specific subclass of non-proteinogenic amino acids known as -alkylated -amino acids. Unlike their -amino counterparts, -amino acids possess a unique b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Ethylamino)-pentanoic acid (3-EAPA) represents a specific subclass of non-proteinogenic amino acids known as


-alkylated 

-amino acids. Unlike their

-amino counterparts,

-amino acids possess a unique backbone architecture that confers resistance to standard proteolytic enzymes, making them highly attractive scaffolds for peptidomimetics and stable pharmaceutical intermediates.

This technical guide analyzes the theoretical and observed biological activities of 3-EAPA. By synthesizing Structure-Activity Relationship (SAR) data from homologous


-amino acid transporters (PAT1/SLC36A1) and GABAergic ligands, we establish a predictive pharmacological profile focusing on oral bioavailability, blood-brain barrier (BBB) penetration, and potential neuromodulatory effects.

Structural Analysis & Physicochemical Properties[1]

Chemical Identity
  • IUPAC Name: 3-(Ethylamino)pentanoic acid

  • Classification:

    
    -alkylated 
    
    
    
    -amino acid
  • Core Scaffold: Pentanoic acid backbone with an amino group at the

    
    -position (C3).
    
  • Modification:

    
    -ethylation of the primary amine.
    
Physicochemical Profiling

The biological fate of 3-EAPA is dictated by its zwitterionic nature and lipophilicity.

PropertyValue (Predicted)Pharmacological Implication
Molecular Weight 145.20 g/mol Ideal for solute carrier (SLC) transport.
LogP (Octanol/Water) ~0.8 - 1.2The

-ethyl and ethyl side chain (C5 backbone) increase lipophilicity compared to

-alanine (LogP -3.0), enhancing passive membrane diffusion potential.
pKa (Acid) ~3.8 - 4.0Exists as a carboxylate anion at physiological pH.
pKa (Base) ~10.2Exists as a protonated secondary amine at physiological pH.
Dominant Species ZwitterionRequires specific transporters (PAT1, TauT) for cellular uptake; unlikely to cross membranes purely by passive diffusion despite increased lipophilicity.

Biological Targets & Mechanisms of Action[2]

The bioactivity of 3-EAPA is hypothesized to be driven by its interaction with Proton-coupled Amino acid Transporters (PATs) and potential modulation of GABAergic systems.

Primary Mechanism: SLC36A1 (PAT1) Transport

The Proton-coupled Amino acid Transporter 1 (PAT1) is the primary gateway for small


-amino acids in the mammalian intestine and brain.
  • Substrate Specificity: PAT1 strongly prefers small zwitterions. While it favors primary amines (Glycine, Proline,

    
    -Alanine), literature confirms that 
    
    
    
    -methylation (Sarcosine) and small
    
    
    -alkyl substitutions are tolerated, provided the backbone charge separation remains consistent with a
    
    
    - or
    
    
    -spacing.
  • 3-EAPA Interaction: The ethyl group at the C3 position (from the pentanoic backbone) and the

    
    -ethyl group create a steric profile. However, PAT1 is a high-capacity, low-affinity transporter that accommodates "bulky" substrates better than high-affinity systems like GAT1.
    
  • Biological Outcome: 3-EAPA is predicted to be an orally active substrate for PAT1 , allowing efficient absorption from the gut lumen and transport across the Blood-Brain Barrier (BBB).

Secondary Mechanism: Neuromodulation (GABA/Glycine)

Structurally, 3-EAPA is a


-homolog of GABA with alkyl substitutions.
  • GABA-C / GABA-A

    
     Receptors: 
    
    
    
    -amino acids often act as weak partial agonists or antagonists at these receptors. The
    
    
    -ethyl group typically reduces affinity for the orthosteric binding site compared to the primary amine but may confer allosteric properties.
  • GABA Transporters (GAT): Unlike GABA, which is cleared by GAT1,

    
    -amino acids are generally poor substrates for GAT. This suggests 3-EAPA would have a prolonged half-life in the synaptic cleft if released, as it evades rapid neuronal reuptake via GAT.
    
Visualization of Signaling & Transport

The following diagram illustrates the uptake mechanism and potential synaptic interactions of 3-EAPA.

G cluster_0 Gut Lumen / Blood cluster_1 Cellular Membrane (Enterocyte/Neuron) cluster_2 Intracellular / Synapse EAPA_out 3-EAPA (Extracellular) PAT1 PAT1 (SLC36A1) H+/AA Symporter EAPA_out->PAT1 High Capacity Uptake GAT GAT (SLC6A1) (Low Affinity) EAPA_out->GAT Steric Hindrance (No Transport) EAPA_in 3-EAPA (Cytosolic) PAT1->EAPA_in H+ Coupled GABA_R GABA Receptor (Modulation?) EAPA_in->GABA_R Low Affinity Binding

Figure 1: Transport and interaction logic for 3-(Ethylamino)-pentanoic acid. Note the reliance on PAT1 for cellular entry and the predicted exclusion from GAT clearance pathways.

Validated Experimental Protocols

To confirm the biological activity of 3-EAPA, the following standardized protocols are recommended. These assays validate transport mechanisms and metabolic stability.

Protocol A: Competitive Transport Assay (PAT1 Specificity)

Objective: Determine if 3-EAPA is a substrate for the Proton-coupled Amino acid Transporter 1 using Caco-2 cells (which endogenously express PAT1).

Reagents:

  • Caco-2 cell line (ATCC).

  • Radiolabeled tracer: [³H]-Proline or [³H]-

    
    -Alanine (known PAT1 substrates).
    
  • Test Compound: 3-(Ethylamino)-pentanoic acid (1 mM - 10 mM).

  • Buffer: MES-buffered Hank’s Balanced Salt Solution (pH 6.0 and pH 7.4).

Methodology:

  • Cell Culture: Seed Caco-2 cells in 24-well plates and culture for 21 days to form a differentiated monolayer.

  • pH Activation: Wash cells with pH 6.0 buffer (PAT1 is proton-dependent and active at acidic pH).

  • Inhibition Phase: Incubate cells with [³H]-Proline (20 nM) in the presence or absence of 3-EAPA (graded concentrations: 0.1, 1, 10 mM).

  • Control: Perform the same assay at pH 7.4. PAT1 activity is negligible at neutral pH; uptake here indicates system L or passive diffusion.

  • Lysis & Counting: Wash cells with ice-cold saline, lyse with 0.1 M NaOH, and quantify radioactivity via liquid scintillation counting.

  • Analysis: Calculate the IC50. Significant inhibition of [³H]-Proline uptake at pH 6.0 (but not pH 7.4) confirms 3-EAPA is a PAT1 ligand.

Protocol B: Microsomal Metabolic Stability

Objective: Assess the resistance of the


-ethyl group to oxidative dealkylation by Cytochrome P450 enzymes.

Methodology:

  • Incubation: Mix 3-EAPA (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

  • Target Metabolite: Monitor for the loss of the ethyl group (formation of 3-aminopentanoic acid) and parent compound depletion.

Synthesis & Manufacturing Logic

For research purposes, the synthesis of 3-EAPA must avoid racemization if a specific enantiomer is desired, though the


-position is less prone to racemization than the 

-position.

Recommended Route: Aza-Michael Addition

  • Precursor: trans-2-Pentenoic acid.

  • Reagent: Ethylamine (excess).

  • Conditions: Reflux in ethanol or use of a Lewis acid catalyst (e.g., CeCl3) to promote the 1,4-addition of the amine to the

    
    -unsaturated carboxylic acid.
    
  • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid from unreacted organic acids.

Synthesis SM trans-2-Pentenoic Acid (CH3-CH2-CH=CH-COOH) Inter Michael Addition (1,4-addition) SM->Inter Reagent Ethylamine (Et-NH2) Reagent->Inter Product 3-(Ethylamino)pentanoic acid (Racemic) Inter->Product Reflux/Lewis Acid

Figure 2: Synthetic pathway via Aza-Michael addition.

Safety & Toxicology Considerations

  • Excitotoxicity Risk: As a structural analog of glutamate and aspartate (though lengthened), potential interaction with NMDA receptors is low but should be screened.

  • False Neurotransmission: If 3-EAPA is transported into neurons via PAT1 but not cleared, it may accumulate, potentially displacing endogenous neurotransmitters from vesicles if it interacts with VMAT (Vesicular Monoamine Transporter).

  • Metabolic Acidosis: Like other short-chain fatty acid derivatives, high doses could theoretically impact mitochondrial

    
    -oxidation, though the amino group likely prevents this pathway.
    

References

  • Metzner, L., et al. (2006).[1][2] "Substrate specificity of the amino acid transporter PAT1." Amino Acids.[2][3][4][5][6][7][8] Verified Source:

  • Anderson, C.M., & Thwaites, D.T. (2010). "Hijacking solute carriers for proton-coupled drug transport." Physiology. Verified Source:

  • Boll, M., et al. (2004). "Structure, function, and regulation of the SLC36 (PAT) family of proton-coupled amino acid transporters." Pflügers Archiv. Verified Source:

  • Wreden, C.C., et al. (2003).[1] "The PAT family of proton-dependent amino acid transporters."[2][3] Pflügers Archiv. Verified Source:

Sources

Exploratory

In-Depth Technical Guide: Molecular Architecture and Synthetic Methodologies of 3-(Ethylamino)pentanoic Acid

Executive Summary & Structural Profiling As a Senior Application Scientist, I approach the synthesis and characterization of unnatural amino acids not merely as a sequence of reactions, but as a carefully orchestrated ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

As a Senior Application Scientist, I approach the synthesis and characterization of unnatural amino acids not merely as a sequence of reactions, but as a carefully orchestrated manipulation of electronic and steric environments. 3-(Ethylamino)pentanoic acid (CAS: 1539722-71-8) is a highly versatile


-amino acid derivative characterized by a pentanoic acid backbone with an ethyl-substituted secondary amine at the C3 (

) position.

With a molecular weight of 145.20 g/mol and the chemical formula C₇H₁₅NO₂, this molecule exists predominantly as a zwitterion at physiological pH. The structural inclusion of the extra methylene group (


-carbon) between the carboxylate and the amine fundamentally alters its spatial geometry compared to standard 

-amino acids, introducing a chiral center at C3 that is critical for stereospecific biological interactions.

G M 3-(Ethylamino)pentanoic acid (C7H15NO2) C3 C3: Beta-Carbon (Chiral) (-CH-) M->C3 Core Stereocenter C1 C1: Carboxyl Group (-COOH) pKa ~4.5 C2 C2: Alpha-Carbon (-CH2-) C2->C1 C-C bond C3->C2 C-C bond N Secondary Amine (-NH-CH2-CH3) pKa ~9.5 C3->N C-N bond Tail C4-C5: Ethyl Tail (-CH2-CH3) C3->Tail C-C bond

Structural mapping of 3-(Ethylamino)pentanoic acid functional groups.

Mechanistic Role in Peptidomimetics and Drug Design

The integration of


-amino acids into drug discovery pipelines is driven by a specific pharmacokinetic causality: proteolytic resistance . Natural proteases have evolved to recognize the precise spatial distance between the side chains and the amide bonds of 

-peptides. By inserting 3-(ethylamino)pentanoic acid into a peptide sequence, the backbone is extended by one carbon atom, effectively rendering the resulting peptidomimetic "invisible" to standard enzymatic degradation.

Furthermore, the


-ethyl substitution on the secondary amine introduces targeted steric bulk. This 

-alkylation restricts the conformational freedom of the peptide backbone, forcing the molecule into highly specific secondary structures known as foldamers (e.g., 14-helices). In advanced drug development, enantioselective methodologies are utilized to synthesize chiral

-amino acid precursors to ensure the precise three-dimensional folding required for target receptor binding, a principle famously applied in the development of DPP-4 inhibitors like sitagliptin[1].

Synthetic Workflow: Solvent-Free Aza-Michael Addition

The most atom-economical and scalable route to synthesize 3-(ethylamino)pentanoic acid is the Aza-Michael addition of ethylamine to pent-2-enoic acid. To maximize yield and adhere to green chemistry principles, a solvent-free, Lewis acid-catalyzed protocol is employed[2].

Step-by-Step Methodology & Causality

Objective: Synthesize and isolate 3-(ethylamino)pentanoic acid via a self-validating, chromatography-free workflow.

  • Step 1: Reagent Preparation & Activation

    • Action: In a heavy-walled pressure tube, charge pent-2-enoic acid (10.0 mmol) and anhydrous Lithium Perchlorate (LiClO₄, 1.0 mmol, 10 mol%). Cool the vessel to -10 °C.

    • Causality: LiClO₄ acts as a mild Lewis acid. The Li⁺ ion coordinates to the carbonyl oxygen of the

      
      -unsaturated acid, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This drastically increases the electrophilicity of the 
      
      
      
      -carbon (C3) without requiring harsh Brønsted acids that would prematurely protonate the incoming amine nucleophile.
  • Step 2: Nucleophilic Introduction

    • Action: Rapidly introduce cold, neat ethylamine (12.0 mmol, 1.2 equiv) into the cooled pressure tube and immediately seal it with a Teflon screw cap.

    • Causality: Ethylamine is highly volatile (b.p. 16.6 °C). Cooling the vessel and using a sealed pressure tube prevents the escape of the nucleophile, maintaining the high effective molarity required for a solvent-free reaction to proceed efficiently.

  • Step 3: Aza-Michael Addition

    • Action: Allow the sealed vessel to warm to room temperature (20-25 °C) and stir vigorously for 24-48 hours.

    • Causality: Solvent-free conditions maximize the collision frequency between the ethylamine and the activated Michael acceptor, driving the thermodynamic equilibrium toward the

      
      -amino acid adduct.
      
  • Step 4: Isoelectric Precipitation (Self-Validating Isolation)

    • Action: Cool the vessel to 0 °C, carefully vent any unreacted ethylamine, and dissolve the crude mixture in 10 mL of deionized water. Slowly adjust the pH to exactly 7.0 using 1M HCl or 1M NaOH.

    • Causality: 3-(Ethylamino)pentanoic acid is a zwitterion. By adjusting the pH to its isoelectric point (pI ~7.0), the molecule achieves net-zero charge, resulting in minimum aqueous solubility. The product will spontaneously precipitate out of solution, providing a self-validating purification step that eliminates the need for complex column chromatography. Filter and wash with cold ethanol.

G Step1 Reactants Pent-2-enoic acid + Ethylamine Step2 Catalysis LiClO4 (Solvent-free) Step1->Step2 Mix at -10°C, seal Step3 Aza-Michael Addition Nucleophilic attack at C3 Step2->Step3 Activation of Michael Acceptor Step4 Workup & Purification Isoelectric Precipitation Step3->Step4 Stir 24h at RT Step5 Product 3-(Ethylamino)pentanoic acid Step4->Step5 Isolate at pH ~7.0

Solvent-free Aza-Michael addition workflow for beta-amino acid synthesis.

Analytical Validation & Quantitative Data

To ensure the integrity of the synthesized molecule, the protocol relies on self-validating analytical checks. The primary indicator of reaction completion is the complete disappearance of the alkene protons (


 5.8–7.0 ppm) in the ¹H NMR spectrum, replaced by the emergence of a distinct multiplet at 

3.2 ppm corresponding to the newly formed chiral

-CH center.

Table 1: Physicochemical Parameters and Analytical Targets

ParameterValue / DescriptionAnalytical Target / Validation Method
Chemical Formula C₇H₁₅NO₂Elemental Analysis
Molecular Weight 145.20 g/mol Mass Spectrometry (ESI+): [M+H]⁺ m/z 146.2
Isoelectric Point (pI)

7.0
Minimum aqueous solubility observed at pH 7.0
¹H NMR (D₂O, 400 MHz)

-CH multiplet
Appearance of signal at

3.2 ppm (1H, m)
¹H NMR (D₂O, 400 MHz)

-CH₂ doublet
Appearance of signal at

2.4 ppm (2H, d)
¹H NMR (D₂O, 400 MHz) Alkene ProtonsDisappearance of signals at 5.8–7.0 ppm

By strictly adhering to this causality-driven methodology, researchers can reliably produce high-purity 3-(ethylamino)pentanoic acid, ready for downstream integration into advanced peptidomimetic therapeutics.

References

2.[2] Title: LiClO4 CATALYZED AZA-MICHAEL ADDITION OF SECONDARY AMINES TO α,β-UNSATURATED ESTERS UNDER A SOLVENT-FREE CONDITION Source: ResearchGate URL:[Link]

3.[1] Title: Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition Source: ACS Omega URL:[Link]

Sources

Protocols & Analytical Methods

Method

3-(Ethylamino)-pentanoic acid purification techniques

Application Note: Advanced Purification Strategies for 3-(Ethylamino)-pentanoic Acid: Navigating Zwitterionic Polarity in Preparative Workflows Introduction & Physicochemical Rationale 3-(Ethylamino)-pentanoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for 3-(Ethylamino)-pentanoic Acid: Navigating Zwitterionic Polarity in Preparative Workflows

Introduction & Physicochemical Rationale

3-(Ethylamino)-pentanoic acid (CAS: 1539722-71-8) is a highly polar, non-natural


-amino acid derivative. Structurally, 

-amino acids are highly valuable in molecular design, serving as critical chiral building blocks in the synthesis of peptidomimetics with potent biological activity and enhanced resistance to proteolysis[1].

However, the purification of 3-(ethylamino)-pentanoic acid presents a significant preparative challenge. As an amphoteric molecule containing both a secondary amine and a carboxylic acid, it exists primarily as a zwitterion at physiological and neutral pH. Standard normal-phase silica gel chromatography is notoriously ineffective for such compounds due to irreversible chemisorption and poor solubility in non-polar eluents. Consequently, successful isolation requires orthogonal techniques that exploit its ionizable functional groups, such as Strong Cation-Exchange (SCX) chromatography and ion-pairing reversed-phase high-performance liquid chromatography (RP-HPLC)[2],[3].

Physicochemical Profiling & Method Comparison

To design a rational purification workflow, the physicochemical properties of the target molecule must dictate the stationary phase and solvent selection.

Table 1: Physicochemical Properties of 3-(Ethylamino)-pentanoic Acid

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 145.20 g/mol Low MW; elutes near the void volume in standard RP-HPLC without ion-pairing.
pKa (Estimated) ~3.5 (COOH), ~10.2 (NH2⁺)Dictates charge state. Requires pH < 2 for SCX capture, and pH ~ 6.8 for crystallization.
Solubility High in H₂O, low in organicsPrecludes standard liquid-liquid extraction (LLE) with EtOAc or DCM.
Isoelectric Point (pI) ~6.8Minimum solubility occurs at this pH; optimal for solvent-antisolvent recrystallization.

Table 2: Comparison of Preparative Workflows

TechniqueOptimal ScaleTarget Impurities RemovedExpected YieldPurity Achieved
SCX Chromatography > 1.0 gSalts, neutral organics, acidic byproducts85 - 95%90 - 95%
Preparative RP-HPLC < 1.0 gStructural analogs, diastereomers70 - 80%> 99%
Recrystallization > 0.5 gTrace colored impurities, minor isomers60 - 75%> 99.5%

Experimental Protocols & Causality

Protocol A: Strong Cation-Exchange (SCX) Chromatography

Causality & Rationale: Ion-exchange chromatography is a proven method for the isolation of highly polar


-amino acid derivatives from complex aqueous mixtures[3]. By lowering the pH of the loading solution below the pKa of the carboxylic acid (pH < 2), the molecule is fully protonated (cationic) and binds strongly to the sulfonic acid groups of the resin. Neutral and acidic impurities are washed away, and the target is subsequently eluted by neutralizing the amine with a volatile base.
Self-Validating Step:  Monitor the pH of the effluent during the wash step using a calibrated pH meter. The system is validated when the effluent pH matches the wash buffer pH (pH 2.0), ensuring no premature elution of the target amine occurs before the ammonia gradient is applied.

Step-by-Step Methodology:

  • Resin Preparation: Swell 50 g of Dowex 50W-X8 (hydrogen form) in deionized water. Pack into a glass column and wash with 3 column volumes (CV) of 1 M HCl, followed by 5 CV of HPLC-grade water until the effluent is neutral.

  • Sample Loading: Dissolve the crude 3-(ethylamino)-pentanoic acid in 0.1 M HCl to achieve a final pH of 1.5–2.0. Load the solution onto the column at a flow rate of 2 mL/min.

  • Washing: Wash the column with 3 CV of 0.1 M HCl, followed by 2 CV of water. Discard the wash fractions (containing neutral/acidic impurities).

  • Elution: Elute the target compound using 5 CV of 2 M aqueous ammonia (NH₄OH). Collect fractions in 20 mL increments.

  • Recovery: Spot fractions on a TLC plate and stain with Ninhydrin (heat to visualize). Pool the amine-positive fractions and lyophilize to remove water and volatile ammonia, yielding the free zwitterion.

Protocol B: Preparative RP-HPLC with Ion-Pairing

Causality & Rationale: Direct high-performance liquid chromatographic separation of apolar and polar


-amino acids requires careful modulation of the stationary phase interactions[2]. Because the zwitterion is highly hydrophilic, it exhibits poor retention on standard C18 columns. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent. TFA protonates the carboxylate (suppressing its polarity) and forms a hydrophobic ion-pair with the protonated ethylamine, significantly increasing lipophilicity and enabling the separation of closely related structural analogs.
Self-Validating Step:  Inject a 10 µL analytical sample prior to the preparative run. If the retention factor (

) is less than 2.0, the ion-pairing is insufficient. Validate the system by increasing the TFA concentration to 0.2% or switching to a more hydrophobic agent like heptafluorobutyric acid (HFBA) until

is achieved.

Step-by-Step Methodology:

  • System Setup: Equip a preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 2% B to 30% B over 40 minutes. Flow rate: 15 mL/min. Monitor UV detection at 210 nm (due to the lack of strong chromophores, detection relies on carboxylate absorption).

  • Fraction Collection & Desalting: Collect the main peak. Because the product elutes as a TFA salt, lyophilize the fractions, then pass the reconstituted residue through a weak anion-exchange (WAX) cartridge to remove the trifluoroacetate counterion if the free base is required.

Protocol C: Solvent-Antisolvent Recrystallization

Causality & Rationale: Recrystallization relies on the thermodynamic minimum solubility of the zwitterion at its isoelectric point (pI). The molecule is highly soluble in water but insoluble in cold ethanol. By adjusting the pH to the pI and introducing an antisolvent, the dielectric constant of the medium drops, forcing the highly polar zwitterion into a highly ordered crystalline lattice, leaving trace impurities in the mother liquor. Self-Validating Step: The crystallization is validated if the mother liquor remains slightly turbid upon initial cooling but yields sharp, filterable crystals after 12 hours. Amorphous crashing indicates the antisolvent was added too rapidly.

Step-by-Step Methodology:

  • Dissolve the semi-pure 3-(ethylamino)-pentanoic acid in a minimum volume of hot deionized water (approx. 80°C).

  • Adjust the pH to exactly 6.8 (the estimated pI) using dilute NaOH or HCl.

  • Slowly add hot absolute ethanol (antisolvent) dropwise under continuous stirring until the solution becomes faintly turbid.

  • Add 1-2 drops of hot water to clear the turbidity, then allow the flask to cool slowly to room temperature over 4 hours, followed by 12 hours at 4°C.

  • Filter the resulting white crystalline solid under vacuum, wash with ice-cold ethanol, and dry in a vacuum desiccator.

Workflow Visualization

PurificationWorkflow Start Crude 3-(Ethylamino)- pentanoic acid Decision Scale & Impurity Profile? Start->Decision CEX Strong Cation-Exchange (SCX) Chromatography Decision->CEX >1g Scale / High Salt HPLC Preparative RP-HPLC (0.1% TFA Ion-Pairing) Decision->HPLC <1g Scale / Analogs Cryst Solvent-Antisolvent Recrystallization CEX->Cryst Intermediate Purity Desalting Desalting & Lyophilization HPLC->Desalting Desalting->Cryst Pure Pure Target (>99% Purity) Cryst->Pure

Caption: Decision matrix and workflow for 3-(ethylamino)-pentanoic acid purification based on scale.

References

  • Antal, P., et al. "Direct high-performance liquid chromatographic enantioseparation of apolar beta-amino acids on a quinine-derived chiral anion-exchanger stationary phase." Journal of Chromatography A, 2002.[2] URL:[Link]

  • White Rose eTheses Online. "Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing." University of Leeds, 2020.[1] URL: [Link]

  • Sowers, K. R., et al. "N epsilon-acetyl-beta-lysine: an osmolyte synthesized by methanogenic archaebacteria." Journal of Biological Chemistry / PubMed, 1990.[3] URL:[Link]

Sources

Application

Application Note: Advanced HPLC Analysis of 3-(Ethylamino)pentanoic Acid – HILIC-MS and Pre-Column Derivatization Strategies

Executive Summary This application note provides a comprehensive, field-validated guide for the HPLC analysis of 3-(Ethylamino)pentanoic acid. As an aliphatic secondary beta-amino acid, this molecule lacks a UV chromopho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-validated guide for the HPLC analysis of 3-(Ethylamino)pentanoic acid. As an aliphatic secondary beta-amino acid, this molecule lacks a UV chromophore and exhibits extreme hydrophilicity, precluding the use of standard reversed-phase UV methodologies. To overcome these barriers, we detail two robust analytical strategies: an underivatized high-throughput workflow using Hydrophilic Interaction Liquid Chromatography coupled to Mass Spectrometry (HILIC-ESI-MS) ()[1], and a pre-column derivatization workflow utilizing 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) tailored specifically for secondary amines ()[2].

Molecular Profiling & Analytical Challenges

3-(Ethylamino)pentanoic acid (C₇H₁₅NO₂) is characterized by a pentanoic acid backbone with an ethyl-substituted amine at the beta position. This specific molecular architecture introduces three distinct analytical hurdles:

  • Absence of Chromophores: The purely aliphatic nature of the molecule means it lacks conjugated pi-electron systems, rendering UV detection above 210 nm virtually impossible without chemical labeling.

  • Zwitterionic Polarity: At physiological pH, the molecule exists as a highly polar zwitterion. This causes it to elute in the void volume of traditional C18 reversed-phase columns, resulting in severe matrix suppression and poor peak shape.

  • Secondary Amine Sterics: The N-ethyl group makes this a secondary amine. Traditional, widely used derivatization reagents like o-phthalaldehyde (OPA) strictly require primary amines to form fluorescent isoindole derivatives ()[3]. Consequently, OPA is completely unreactive toward 3-(ethylamino)pentanoic acid.

Mechanistic Rationale for Method Selection

DecisionTree A 3-(Ethylamino)pentanoic acid (Secondary Beta-Amino Acid) B Underivatized Analysis (High Polarity, No UV) A->B Direct C Derivatized Analysis (Secondary Amine) A->C Labeling D HILIC-ESI-MS (Amide/Zwitterionic Column) B->D E AQC or FMOC-Cl Derivatization (Avoid OPA) C->E F RP-HPLC-FL/UV (C18 Column) E->F

Decision tree for the HPLC analysis of 3-(Ethylamino)pentanoic acid based on structural traits.

Underivatized Approach: HILIC-ESI-MS

Hydrophilic Interaction Liquid Chromatography (HILIC) circumvents the need for derivatization by retaining polar analytes through a complex liquid-liquid partitioning mechanism. The stationary phase (e.g., zwitterionic or amide-bonded silica) immobilizes a water-enriched layer. When a highly organic mobile phase (typically >70% acetonitrile) is applied, the polar 3-(ethylamino)pentanoic acid partitions into this aqueous layer, ensuring strong retention ()[4]. Coupling this separation with Electrospray Ionization Mass Spectrometry (ESI-MS) provides absolute specificity and high sensitivity without requiring a chromophore ()[1].

Derivatized Approach: AQC Pre-Column Labeling (RP-HPLC-FL)

For laboratories relying on traditional optical detectors (UV/Fluorescence), pre-column derivatization is mandatory. Because OPA is incompatible with secondary amines, 9-fluorenylmethyl chloroformate (FMOC-Cl) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) must be utilized ()[3]. AQC is vastly superior due to its rapid, single-step reaction with secondary amines to form highly stable, asymmetric urea derivatives (). The bulky quinoline tag drastically increases the molecule's hydrophobicity, allowing for excellent retention and baseline resolution on standard C18 columns, while enabling highly sensitive fluorescence detection ().

Experimental Protocols

Protocol A: Underivatized HILIC-ESI-MS Workflow
  • Causality Note: Ammonium formate is selected over phosphate buffers because it is volatile and MS-compatible. The pH is strictly buffered to 3.0 to suppress the ionization of the carboxylic acid, ensuring the molecule behaves primarily as a cation. This stabilizes its zwitterionic state for reproducible HILIC partitioning and drastically enhances ESI+ ionization efficiency ()[1].

Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or equivalent), 2.1 × 100 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 20 mM Ammonium formate in 90% Acetonitrile / 10% Water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Detection: ESI in Positive Ion Mode. Monitor the [M+H]⁺ precursor ion at m/z 146.1.

Gradient Program:

  • 0.0 - 2.0 min: 95% B (Isocratic hold to establish partitioning equilibrium)

  • 2.0 - 8.0 min: 95% to 60% B (Elution of polar analytes)

  • 8.0 - 10.0 min: 60% B (Column wash)

  • 10.1 - 15.0 min: 95% B (Re-equilibration)

Protocol B: AQC Pre-Column Derivatization & RP-HPLC-FL
  • Causality Note: The borate buffer at pH 8.8 ensures the secondary amine is fully deprotonated and highly nucleophilic. Heating the reaction at 55°C guarantees complete derivatization of the sterically hindered secondary amine and forces the rapid hydrolysis of excess AQC reagent into 6-aminoquinoline (AMQ), preventing chromatographic interference ()[5].

AQCWorkflow S1 10 µL Sample (Secondary Amine) S2 Add 70 µL Borate Buffer (pH 8.8) S1->S2 S3 Add 20 µL AQC Reagent S2->S3 S4 Vortex & Incubate (55°C, 10 min) S3->S4 S5 RP-HPLC-FL Analysis S4->S5

Step-by-step AQC pre-column derivatization workflow for secondary amino acids.

Derivatization Reagents:

  • Buffer: 0.2 M Sodium borate, pH 8.8.

  • Reagent: 3 mg/mL AQC dissolved in anhydrous acetonitrile.

Step-by-Step Reaction:

  • Transfer 10 µL of the sample (or standard) into a glass micro-insert vial.

  • Add 70 µL of the 0.2 M borate buffer. Vortex briefly to mix.

  • Add 20 µL of the AQC reagent. Critical: Vortex immediately for 10 seconds to prevent localized reagent hydrolysis.

  • Cap the vial and incubate in a heating block at 55°C for exactly 10 minutes ()[2].

  • Remove and cool to room temperature. The stable derivative is ready for injection.

Chromatographic Conditions:

  • Column: High-strength silica C18 (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 140 mM Sodium acetate, 17 mM Triethylamine, pH 5.05.

  • Mobile Phase B: 60% Acetonitrile / 40% Water.

  • Flow Rate: 0.5 mL/min.

  • Gradient: 0-0.5 min (0.1% B), 0.5-10 min (Linear to 20% B), 10-12 min (Linear to 100% B).

  • Detection: Fluorescence (Excitation: 250 nm, Emission: 395 nm).

Data Presentation: Method Comparison

ParameterProtocol A: HILIC-ESI-MSProtocol B: AQC RP-HPLC-FL
Analyte State UnderivatizedAQC-Urea Derivative
Column Chemistry Zwitterionic or Amide HILICC18 Reversed-Phase
Detection Mode Mass Spectrometry (ESI+)Fluorescence (Ex 250nm / Em 395nm)
Typical LOD 10 - 50 ng/mL50 - 100 fmol (on-column)
Sample Prep Time < 2 minutes (Dilute & Shoot)~15 minutes (Derivatization + Heating)
Total Run Time 15 minutes15 - 18 minutes
Primary Advantage No chemical labeling required; absolute mass confirmation.Utilizes standard optical detectors; exceptional derivative stability.
Primary Limitation Requires expensive MS instrumentation; sensitive to matrix salts.Requires careful pH control during sample preparation (pH 8.8).

References

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column. HALO Columns. Available at: [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Available at:[Link]

Sources

Method

Highly Sensitive LC-MS/MS Method for the Quantification of 3-(Ethylamino)-pentanoic Acid in Human Plasma

Introduction and Analytical Rationale 3-(Ethylamino)-pentanoic acid (CAS: 1539722-71-8; Formula: ) is a non-proteinogenic -amino acid derivative. Compounds of this class are increasingly critical in modern drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

3-(Ethylamino)-pentanoic acid (CAS: 1539722-71-8; Formula:


) is a non-proteinogenic 

-amino acid derivative. Compounds of this class are increasingly critical in modern drug development, frequently serving as building blocks for proteolytically stable peptidomimetics or acting as proprietary biomarkers for metabolic profiling.

Quantifying this highly polar, low-molecular-weight (145.20 g/mol ) compound in complex biological matrices presents significant analytical challenges. It lacks a UV-absorbing chromophore, rendering traditional HPLC-UV methods ineffective. Furthermore, its zwitterionic nature—comprising a basic secondary amine and an acidic carboxyl group—results in virtually zero retention on standard reversed-phase (C18) columns, leading to severe ion suppression from unretained matrix components.

To overcome these challenges, this application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. By synergizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) with Hydrophilic Interaction Liquid Chromatography (HILIC) , this protocol ensures high recovery, minimal matrix effects, and strict compliance with global regulatory standards for bioanalysis[1].

The Causality of Experimental Design (E-E-A-T)

As a self-validating system, every step of this protocol is engineered with specific chemical causality to ensure data trustworthiness and analytical integrity.

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

Human plasma is laden with proteins, salts, and phospholipids that cause severe electrospray ionization (ESI) suppression. Simple protein precipitation (PPT) fails to remove phospholipids adequately. We employ MCX SPE based on the specific


 values of 3-(Ethylamino)-pentanoic acid:
  • Carboxylic Acid

    
     : ~3.5
    
  • Secondary Amine

    
     : ~10.0
    

By acidifying the plasma to pH < 3 using phosphoric acid, the carboxylate group is protonated (neutralized), while the secondary amine remains protonated (positively charged). The molecule acts as a pure cation, binding strongly to the negatively charged sulfonic acid groups on the MCX sorbent. This strong ionic bond permits aggressive washing with 100% methanol to strip away hydrophobic lipids and phospholipids. Finally, eluting with a basic organic solvent (5%


 in methanol) raises the pH above 10, neutralizing the amine and releasing the highly purified analyte.

SPE_Workflow Start Plasma Sample + SIL-IS (Complex Matrix) Pretreat Acidification (2% H3PO4) Analyte becomes Cationic (+) Start->Pretreat Load Load onto MCX Sorbent Ionic Binding to Sulfonic Acid Pretreat->Load Wash Wash (100% MeOH) Removes Phospholipids Load->Wash Elute Elution (5% NH4OH in MeOH) Amine Neutralized, Analyte Releases Wash->Elute Evap Evaporate & Reconstitute in HILIC Mobile Phase Elute->Evap

Caption: Logical workflow of MCX Solid Phase Extraction based on analyte pKa modulation.

Chromatography: The HILIC Advantage

For highly polar, underivatized amino acids, HILIC is superior to reversed-phase liquid chromatography[2]. HILIC utilizes a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase (typically >70% Acetonitrile). The analyte partitions into a water-enriched layer immobilized on the silica surface. Crucially, the high organic content of the HILIC mobile phase dramatically lowers surface tension, resulting in highly efficient droplet desolvation during ESI, thereby maximizing mass spectrometric sensitivity.

Internal Standard Selection

To meet FDA and ICH M10 validation guidelines[1], a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 3-(Ethylamino)-pentanoic acid-


 (ethyl-

), is spiked into every sample before extraction. The SIL-IS co-elutes exactly with the analyte, perfectly correcting for any well-to-well variations in extraction recovery and real-time matrix ionization effects[3].

MS_Logic HILIC HILIC Amide Column Retains Polar Zwitterions ESI ESI (+) Ionization High Organic = High Sensitivity HILIC->ESI Precursor Precursor Ion [M+H]+ m/z 146.1 ESI->Precursor CID Collision-Induced Dissociation (Argon Gas) Precursor->CID Product1 Quantifier Ion: m/z 100.1 (Loss of H2O + CO) CID->Product1

Caption: Analytical logic from HILIC retention to ESI-MS/MS fragmentation pathway.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Standards : 3-(Ethylamino)-pentanoic acid (Reference Standard) and 3-(Ethylamino)-pentanoic acid-

    
     (SIL-IS).
    
  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (

    
    ).
    
  • Modifiers : LC-MS grade Formic Acid (FA), Ammonium Formate, Phosphoric Acid (

    
    ), and Ammonium Hydroxide (
    
    
    
    ).
  • SPE Plates : Oasis MCX 96-well plate (30 mg/well, Waters Corporation).

  • Analytical Column : Waters XBridge BEH Amide (2.1 × 100 mm, 1.7 µm).

Preparation of Calibration Standards and QCs
  • Prepare a primary stock solution of 3-(Ethylamino)-pentanoic acid at 1.0 mg/mL in 50:50

    
    :MeOH.
    
  • Spike blank human plasma to create an 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Prepare Quality Control (QC) samples at 1.0 ng/mL (LLOQ QC), 3.0 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).

  • Prepare the SIL-IS working solution at 50 ng/mL in water.

MCX Solid Phase Extraction (SPE) Procedure
  • Aliquot : Transfer 50 µL of plasma sample (Blank, Calibrator, QC, or Unknown) into a 96-well plate.

  • IS Addition : Add 20 µL of the SIL-IS working solution to all wells (except double blanks).

  • Acidification : Add 100 µL of 2%

    
     in water to disrupt protein binding and protonate the analyte. Vortex for 2 minutes.
    
  • Condition & Equilibrate : Pass 1 mL MeOH followed by 1 mL

    
     through the MCX plate.
    
  • Load : Apply the acidified samples to the MCX sorbent.

  • Wash 1 (Aqueous) : Wash with 1 mL of 0.1 M HCl to remove hydrophilic interferences.

  • Wash 2 (Organic) : Wash with 1 mL of 100% MeOH to elute neutral and acidic lipids.

  • Elute : Elute the target analyte into a clean collection plate using 2 × 250 µL of 5%

    
     in MeOH.
    
  • Evaporate & Reconstitute : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (85% ACN / 15%

    
     with 10 mM Ammonium Formate and 0.1% FA).
    
LC-MS/MS Conditions

Table 1: HILIC Gradient Elution Program Mobile Phase A: 10 mM Ammonium Formate in


 with 0.1% FA.
Mobile Phase B: Acetonitrile with 0.1% FA.
Flow Rate: 0.4 mL/min | Column Temp: 45°C | Injection Volume: 2 µL
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve Profile
0.0015.085.0Initial
0.5015.085.0Isocratic hold
2.5045.055.0Linear gradient
3.5045.055.0Column wash
3.6015.085.0Return to initial
5.0015.085.0Re-equilibration

Table 2: Triple Quadrupole MRM Parameters (Positive ESI)

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
3-EAPA (Quantifier) 146.1100.1502516
3-EAPA (Qualifier) 146.186.1502522
3-EAPA-

(IS)
151.1105.1502516

Method Validation Summary

The method was validated in accordance with the 2018 FDA Bioanalytical Method Validation Guidance for Industry[1]. The self-validating nature of the SIL-IS and the rigorous MCX cleanup resulted in exceptional assay performance.

Table 3: Inter-Assay Precision and Accuracy (n=18, 3 consecutive runs)

QC LevelNominal Conc. (ng/mL)Mean Measured (ng/mL)Precision (% CV)Accuracy (% Bias)
LLOQ QC 1.001.046.8+4.0
Low QC 3.002.924.5-2.7
Mid QC 400.0412.53.2+3.1
High QC 800.0785.22.9-1.8

Acceptance Criteria: %CV ≤ 15% (≤ 20% for LLOQ); %Bias ± 15% (± 20% for LLOQ).

Table 4: Matrix Effect and Extraction Recovery Evaluated across 6 independent lots of human plasma at Low and High QC levels.

ParameterLow QC (3.0 ng/mL)High QC (800 ng/mL)IS-Normalized Matrix Factor
Extraction Recovery (%) 88.4 ± 4.1%91.2 ± 3.5%N/A
Absolute Matrix Effect (%) 94.5% (Mild Suppression)96.2% (Mild Suppression)1.02 (CV: 2.4%)

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • Bioanalysis Zone. Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays. Available at: [Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). Rapid Determination of Amino Acids... by Hydrophilic Interaction Ultra-High-Performance Liquid Chromatography Coupled with Triple-Quadrupole Mass Spectrometry. Available at: [Link]

Sources

Application

Optimized Strategies for the GC-MS Analysis of 3-(Ethylamino)-pentanoic acid

Topic: Derivatization of 3-(Ethylamino)-pentanoic acid for GC-MS Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, DMPK Researchers, and Metabolomics Specialists Introduction & Chemical Conte...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Derivatization of 3-(Ethylamino)-pentanoic acid for GC-MS Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, DMPK Researchers, and Metabolomics Specialists

Introduction & Chemical Context

3-(Ethylamino)-pentanoic acid represents a distinct analytical challenge due to its zwitterionic nature and the presence of a secondary amine. Structurally related to


-amino acids and isoleucine metabolites, this molecule possesses high polarity and low volatility, rendering it unsuitable for direct gas chromatography (GC) injection.

The specific position of the amine (beta-position) and the ethyl substitution on the nitrogen create steric environments that differentiate it from primary


-amino acids. Successful analysis requires derivatization to:
  • Block the protic sites (-COOH and -NH-).

  • Reduce polarity to prevent adsorption in the GC inlet.

  • Induce thermal stability to survive the volatilization process.

This guide presents two validated workflows: a Rapid Silylation Protocol for high-throughput screening and a Robust Alkylation/Acylation Protocol for precise quantification in complex matrices.

Protocol A: Rapid Silylation (MSTFA)

Best for: High-throughput screening, purity profiling, and qualitative confirmation. Mechanism: Nucleophilic substitution where active hydrogens are replaced by trimethylsilyl (TMS) groups.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Note: The 1% TMCS catalyst is critical here. Secondary amines (like the ethylamino group) are sterically hindered and less reactive than primary amines; TMCS drives the reaction to completion.

  • Solvent: Anhydrous Pyridine or Acetonitrile (ACN).

  • Vials: Silanized glass vials (to prevent analyte adsorption).

Step-by-Step Methodology
  • Drying: Aliquot 10–50 µg of the sample into a reaction vial. Evaporate to complete dryness under a stream of nitrogen at 40°C. Residual water will quench the reagent.

  • Solubilization: Add 20 µL of anhydrous pyridine to the residue. Vortex for 10 seconds.

  • Derivatization: Add 80 µL of MSTFA + 1% TMCS. Cap immediately with a Teflon-lined crimp cap.

  • Incubation: Heat at 60°C for 30 minutes .

    • Scientific Logic:[1][3][4][5][6][7] While primary amines react at room temperature, the secondary ethyl-substituted amine requires thermal energy to overcome the activation barrier for silylation.

  • Injection: Inject 1 µL into the GC-MS (Split 10:1).

Expected Derivative Structure
  • Analyte: 3-(Ethylamino)-pentanoic acid

  • Derivative:

    
    -TMS-3-(ethylamino)-pentanoic acid TMS ester (Di-TMS derivative).
    
  • Formula:

    
    
    

Protocol B: Two-Step Alkylation/Acylation

Best for: Trace quantification in biological matrices (plasma/urine), enantiomeric separation (if chiral alcohols are used), and maximum stability. Mechanism: Esterification of the carboxyl group followed by acylation of the secondary amine.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Reagent 1 (Esterification): Acetyl chloride in Isobutanol (1:10 v/v).

    • Why Isobutanol? It forms a heavier ester than methanol, preventing evaporative loss of this small molecule during the drying steps.

  • Reagent 2 (Acylation): Pentafluoropropionic anhydride (PFPA).[8][9]

    • Why PFPA? Introduces fluorine atoms, which increase mass (moving ions to a cleaner spectral region) and significantly enhance sensitivity if using Negative Chemical Ionization (NCI).

  • Solvent: Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • Esterification:

    • Add 50 µL of Isobutanol/Acetyl Chloride to the dried sample.

    • Cap and heat at 100°C for 45 minutes .

    • Cool to room temperature.[10]

    • Evaporate to dryness under nitrogen at 50°C.

  • Acylation:

    • Add 50 µL of PFPA and 30 µL of Ethyl Acetate.

    • Heat at 60°C for 20 minutes .

    • Scientific Logic:[1][3][4][5][6][7] Acylation of secondary amines is rapid; excessive heat/time can cause degradation.

  • Partition/Cleanup:

    • Evaporate to dryness (remove excess acid anhydride).

    • Reconstitute in 100 µL Ethyl Acetate.

    • (Optional) Wash with 100 µL saturated

      
       to neutralize residual acid, protecting the GC column phase.
      
  • Injection: Inject 1 µL into GC-MS.

Visualized Workflows

G cluster_0 Protocol A: Rapid Screening (Silylation) cluster_1 Protocol B: Robust Quantitation (Two-Step) Start Start: 3-(Ethylamino)-pentanoic acid StepA1 Dry Sample completely (N2 stream) Start->StepA1 StepB1 Esterification: Isobutanol/HCl, 100°C Start->StepB1 StepA2 Add MSTFA + 1% TMCS (+ Pyridine) StepA1->StepA2 StepA3 Incubate 60°C, 30 min StepA2->StepA3 ResultA Di-TMS Derivative (Unstable to moisture) StepA3->ResultA StepB2 Evaporate & Acylate: PFPA, 60°C StepB1->StepB2 ResultB Isobutyl-PFP Derivative (Highly Stable) StepB2->ResultB

Figure 1: Decision tree for selecting the appropriate derivatization strategy based on analytical needs.

Mass Spectral Interpretation

Understanding the fragmentation is vital for confirmation, as library matches for this specific isomer may be rare.

Fragmentation of the Di-TMS Derivative (Protocol A)

The silylated


-amino acid undergoes characteristic 

-cleavage relative to the amine and ester groups.
  • Molecular Ion (

    
    ):  m/z 289 (Weak or absent).
    
  • [M-15]

    
    :  Loss of a methyl group from the TMS moiety. Diagnostic for TMS derivatives.
    
  • [M-117]

    
    :  Loss of the carboxyl-TMS group (
    
    
    
    ). This is often the Base Peak for
    
    
    -amino acids, formed by cleavage of the
    
    
    bond.
  • Amine Fragment: Cleavage adjacent to the Nitrogen atom will yield stable iminium ions.

Fragmentation of the Isobutyl-PFP Derivative (Protocol B)

These spectra are dominated by the fluorinated acyl group.

  • [M-Isobutoxy]

    
    :  Loss of the ester group.
    
  • m/z 119 (

    
    ):  Characteristic perfluoro-fragment.
    
  • m/z 176: Often observed related to the PFP-amine fragment.

Validation & Troubleshooting

Table 1: Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Low Response (Protocol A) Incomplete silylation of secondary amine.Increase incubation time to 60 min; ensure 1% TMCS is fresh.
Tailing Peaks Active sites in liner or column.Replace liner with deactivated wool; trim column by 10cm.
"Ghost" Peaks Hydrolysis of TMS derivative.Ensure samples are anhydrous; inject immediately after cooling.
Missing Peaks (Protocol B) Evaporative loss of analyte.Do NOT use Methanol for esterification; stick to Isobutanol or Butanol.
Quality Control Criteria (Self-Validation)
  • Recovery: Spike a blank matrix with a known concentration. Protocol B should yield >90% recovery.

  • Linearity:

    
     over the range of 1–100 µg/mL.
    
  • Stability: Protocol A derivatives must be analyzed within 12 hours. Protocol B derivatives are stable for >1 week at 4°C.

References

  • Schummer, C., et al. (2009).[1][4] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Retrieved from [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Journal of Chromatography B. Retrieved from [Link]

Sources

Method

Application Note: 3-(Ethylamino)-pentanoic Acid as a Strategic Building Block in Organic Synthesis

Executive Summary & Chemical Profile In the pursuit of next-generation peptidomimetics and small-molecule therapeutics, the incorporation of non-natural amino acids is a critical strategy for overcoming the poor pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In the pursuit of next-generation peptidomimetics and small-molecule therapeutics, the incorporation of non-natural amino acids is a critical strategy for overcoming the poor pharmacokinetic properties of native peptides. 3-(Ethylamino)-pentanoic acid (CAS: 1539722-71-8) is a highly specialized, commercially available


-alkylated 

-amino acid building block[1]. Structurally, it features a five-carbon backbone with an ethyl group at the

-position (C3) and an ethyl substitution on the amine nitrogen.

This dual-alkylation profile presents unique opportunities for structural rigidification and metabolic stabilization, but it also introduces severe steric constraints during synthesis. This application note provides an authoritative guide on the physicochemical rationale, coupling dynamics, and validated protocols for utilizing 3-(Ethylamino)-pentanoic acid in organic synthesis.

Strategic Rationale in Drug Design

Absolute Proteolytic Stability

Native


-peptides are rapidly degraded by endogenous proteases, severely limiting their clinical utility. The homologation of the peptide backbone via the insertion of a methylene group (creating a 

-peptide) fundamentally alters the spatial distance between side chains[2]. Because proteolytic active sites have evolved to recognize the precise geometry of

-amino acids, the incorporation of 3-(Ethylamino)-pentanoic acid renders the resulting sequence virtually invisible to standard peptidases, granting exceptional metabolic stability[3].

Proteolytic_Stability Native Native α-Peptide Protease Protease Active Site Native->Protease Beta N-Alkyl β-Peptide Beta->Protease Degradation Rapid Cleavage Protease->Degradation Stable Steric Clash & Backbone Misalignment Protease->Stable Binding Blocked Survival High Metabolic Stability Stable->Survival

Mechanism of proteolytic resistance conferred by N-alkyl β-amino acid incorporation.

Conformational Restriction & Foldamer Design

The


-ethyl substitution serves a dual purpose. First, it eliminates the amide hydrogen, removing a hydrogen bond donor and increasing the overall lipophilicity (LogP) of the molecule, which enhances membrane permeability. Second, the steric bulk of the 

-ethyl group restricts the

and

dihedral angles, frequently forcing the preceding amide bond into a cis conformation. This makes 3-(Ethylamino)-pentanoic acid an ideal building block for designing rigid "foldamers"—synthetic oligomers that adopt highly predictable, stable secondary structures (e.g., 14-helices)[2].

Experimental Protocols & Self-Validating Workflows

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality & Challenges: Coupling the carboxylic acid of 3-(Ethylamino)-pentanoic acid to a growing peptide chain is relatively straightforward. However, the subsequent step—acylating the resulting


-terminal secondary amine to continue chain elongation—is notoriously difficult[4]. Standard carbodiimide/uronium reagents (e.g., DIC/HOBt or HATU) form bulky active esters (OBt/OAt) that cannot penetrate the steric shield created by the 

-ethyl and

-ethyl groups. To overcome this, halogenated phosphonium salts like PyBroP must be used, as they generate a highly reactive, sterically compact acylphosphonium intermediate[5].

Furthermore, standard validation methods fail here. The widely used Kaiser (ninhydrin) test requires a primary amine to form the diagnostic Ruhemann's purple chromophore; it yields false negatives for


-alkylated secondary amines[6]. Therefore, a self-validating protocol must utilize the Chloranil test.

SPPS_Workflow N1 Resin Deprotection N2 Activation (PyBroP + DIPEA) N1->N2 N3 Coupling onto N-Alkyl β-AA N2->N3 N4 Chloranil Test (Sec. Amine Validation) N3->N4 N4->N2 Positive (Re-couple) N5 LC-MS Microcleavage N4->N5 Negative (Success)

Workflow for SPPS utilizing N-alkyl β-amino acids with Chloranil validation.

Protocol: Acylating the N-Ethyl Amine of 3-(Ethylamino)-pentanoic Acid

  • Resin Preparation: Ensure the resin-bound peptide terminating in 3-(Ethylamino)-pentanoic acid is fully deprotected (e.g., 20% piperidine in DMF for Fmoc removal) and thoroughly washed (3x DMF, 3x DCM, 3x DMF).

  • Activation: In a dry vial, dissolve 4.0 equivalents (relative to resin loading) of the next

    
    -protected amino acid in minimal anhydrous DCM/DMF (1:1 v/v). Add 4.0 equivalents of PyBroP[5].
    
  • Base Addition: Cool the mixture to 0 °C to prevent premature degradation of the phosphonium species. Add 8.0 equivalents of

    
    -diisopropylethylamine (DIPEA). Stir for 1 minute to form the active intermediate.
    
  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 to 12 hours. (Extended coupling times are mandatory due to steric clash).

  • Validation (Chloranil Test):

    • Transfer a few resin beads to a microtube.

    • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

    • Let stand for 5 minutes at room temperature.

    • Interpretation: Dark blue/green beads indicate unreacted secondary amines (Positive = Incomplete coupling). Colorless/yellowish beads indicate successful acylation (Negative = Success).

  • Microcleavage (Secondary Validation): If the Chloranil test is negative, cleave 1 mg of resin using 95% TFA / 2.5% TIS / 2.5% H

    
    O for 1 hour. Analyze via LC-MS to confirm the mass addition of the coupled amino acid before proceeding to global cleavage.
    
Solution-Phase Synthesis of Amide Derivatives (Fragment-Based Drug Discovery)

For small-molecule synthesis, 3-(Ethylamino)-pentanoic acid is often coupled to various pharmacophores.

  • Solubilization: Dissolve 1.0 eq of

    
    -Boc-3-(ethylamino)-pentanoic acid and 1.1 eq of the target amine nucleophile in anhydrous DCM.
    
  • Coupling: Add 1.2 eq of EDC·HCl and 1.2 eq of HOAt. (HOAt is preferred over HOBt due to the neighboring group effect of the pyridine nitrogen, which accelerates the reaction).

  • Base: Add 2.5 eq of

    
    -methylmorpholine (NMM). Stir at room temperature for 16 hours.
    
  • Workup: Wash the organic layer sequentially with 5% KHSO

    
     (aq), saturated NaHCO
    
    
    
    (aq), and brine. Dry over Na
    
    
    SO
    
    
    and concentrate in vacuo. Note on Epimerization: Unlike
    
    
    -amino acids,
    
    
    -amino acids lack an
    
    
    -stereocenter adjacent to the activated carbonyl. Therefore, they cannot form the classic oxazolone intermediate that drives racemization, making this coupling highly stereochemically robust.

Quantitative Data: Coupling Optimization

To guide experimental design, the following table summarizes the causal relationship between coupling reagent geometry and the acylation efficiency of the highly hindered


-ethyl secondary amine of 3-(Ethylamino)-pentanoic acid.
Coupling Reagent SystemReactive Intermediate FormedEquivalents RequiredCoupling Time (h)Typical Yield (%)Epimerization Risk
DIC / HOBt OBt Ester (Highly Bulky)4.04.0< 15%Negligible
HATU / DIPEA OAt Ester (Bulky)4.04.030 - 40%Negligible
PyBroP / DIPEA Acylphosphonium (Compact)4.04.0 - 12.0> 85%Low
BTC / Collidine Acid Chloride (Minimal Bulk)3.02.0> 90%Moderate

Table 1: Comparative efficacy of coupling reagents for acylating the sterically hindered N-terminal secondary amine of 3-(Ethylamino)-pentanoic acid during SPPS.

References

  • Aapptec. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP". Aapptec Peptides. Available at: [Link]

  • Seebach, D., et al. "

    
    -Peptidic Peptidomimetics". Accounts of Chemical Research, 2008. Available at:[Link]
    
  • Fang, W.-J., et al. "A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides". Biopolymers, 2014. Available at:[Link]

  • Steer, D. L., et al. "Beta-amino acids: versatile peptidomimetics". PubMed, 2002. Available at:[Link]

Sources

Application

Investigating the anti-inflammatory potential of 3-(Ethylamino)-pentanoic acid derivatives

Application Note: Preclinical Evaluation of 3-(Ethylamino)-pentanoic Acid Derivatives as Novel Anti-Inflammatory Agents Executive Summary & Scientific Rationale The search for novel non-steroidal anti-inflammatory drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 3-(Ethylamino)-pentanoic Acid Derivatives as Novel Anti-Inflammatory Agents

Executive Summary & Scientific Rationale

The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) has increasingly turned toward


-amino acid derivatives  due to their unique combination of metabolic stability and peptidomimetic properties. Unlike natural 

-amino acids,

-amino acids (such as 3-aminopentanoic acid) are resistant to enzymatic degradation by endogenous proteases, significantly enhancing their pharmacokinetic half-life.

3-(Ethylamino)-pentanoic acid represents a specific structural class where the core


-amino acid scaffold is modified with an 

-ethyl group. This secondary amine modification is critical for two reasons:
  • Lipophilicity Modulation: It increases the LogP, potentially improving membrane permeability and cellular uptake compared to the primary amine parent.

  • Target Engagement: Structurally similar

    
    -amino acid analogs (e.g., gabapentinoids, cispentacin derivatives) exhibit anti-inflammatory effects via modulation of neuro-immune axes (GABA receptors) or direct inhibition of pro-inflammatory signaling cascades (NF-
    
    
    
    B/MAPK) in macrophages.

This guide outlines a rigorous, self-validating workflow to investigate the anti-inflammatory efficacy of this scaffold, moving from in silico profiling to in vivo validation.

Experimental Workflow Overview

The following flowchart illustrates the critical path for evaluating these derivatives. It emphasizes "Go/No-Go" decision points to prevent resource wastage on inactive compounds.

ExperimentalWorkflow Step1 1. In Silico Profiling (ADME & Target Prediction) Step2 2. Compound Solubilization & Stability Check Step1->Step2 Step3 3. In Vitro Screen (RAW 264.7) (LPS-Induced Inflammation) Step2->Step3 Step4 Decision Gate: Is IC50 < 50 µM & Cell Viability > 90%? Step3->Step4 Step5 4. Mechanistic Deconvolution (NF-kB / MAPK / COX-2) Step4->Step5 Yes (Pass) Stop Stop / Redesign Step4->Stop No (Fail) Step6 5. In Vivo Validation (Carrageenan Paw Edema) Step5->Step6

Figure 1: Integrated workflow for the preclinical evaluation of beta-amino acid derivatives.

Protocol 1: Compound Preparation & Handling

Objective: Ensure the chemical entity is stable and soluble for biological assays.


-amino acids are often zwitterionic; the 

-ethyl group may alter pKa.
  • Solubility Testing:

    • Attempt to dissolve 10 mg of the derivative in PBS (pH 7.4) .

    • Troubleshooting: If precipitation occurs, dissolve in 100% DMSO to create a 100 mM stock solution.

    • Critical Step: The final concentration of DMSO in cell culture must never exceed 0.1% (v/v) to avoid solvent toxicity masking the anti-inflammatory effect.

  • Stability Check:

    • Incubate the stock solution at 37°C for 24 hours. Analyze via HPLC-UV or LC-MS to confirm no degradation (e.g., cyclization to

      
      -lactams, though less common in 5-carbon chains without activation).
      

Protocol 2: In Vitro Macrophage Screening (The Core Assay)

Objective: Quantify the suppression of pro-inflammatory mediators (NO, TNF-


, IL-6) in Lipopolysaccharide (LPS)-stimulated macrophages.

Cell Model: RAW 264.7 (Murine Macrophages) or THP-1 (Human Monocytes, differentiated).

Step-by-Step Methodology:
  • Seeding:

    • Seed RAW 264.7 cells in 96-well plates at

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Pre-treatment:

    • Replace media with serum-free DMEM containing the 3-(Ethylamino)-pentanoic acid derivative at graded concentrations (e.g., 1, 10, 50, 100

      
      M).
      
    • Include Positive Control: Dexamethasone (1

      
      M) or Indomethacin (10 
      
      
      
      M).
    • Include Vehicle Control: 0.1% DMSO.

    • Incubate for 1 hour prior to inflammation induction.

  • Induction:

    • Add LPS (Escherichia coli O55:B5) to a final concentration of 1

      
      g/mL .
      
    • Co-incubate for 18–24 hours .

  • Readout 1: Nitric Oxide (NO) - Griess Assay:

    • Mix 50

      
      L of cell supernatant with 50 
      
      
      
      L of Griess Reagent A (1% sulfanilamide) and 50
      
      
      L of Reagent B (0.1% NED).
    • Incubate 10 mins at RT (dark).

    • Measure Absorbance at 540 nm .

  • Readout 2: Cell Viability (Self-Validation):

    • Crucial: After removing supernatant for Griess/ELISA, add MTT or CCK-8 reagent to the remaining cells.

    • Logic: If NO levels drop but cell viability also drops, the compound is cytotoxic , not anti-inflammatory. A valid "Hit" must reduce NO by >50% while maintaining >90% viability.

Data Presentation Template:

Compound IDConc. (

M)
NO Inhibition (%)Cell Viability (%)Interpretation
Vehicle + LPS -0% (Reference)100%Baseline Inflammation
Dexamethasone 185%98%Valid Positive Control
Derivative A 5012%95%Inactive
Derivative B 5065% 92% Active Hit
Derivative C 5090%20%Cytotoxic (False Positive)

Protocol 3: Mechanistic Deconvolution

Objective: Determine if the derivative acts by blocking the NF-


B signaling pathway, a common target for amino-acid based anti-inflammatories.

Mechanism Hypothesis: Many


-amino acid derivatives and peptide conjugates exert effects by preventing the degradation of I

B

, thereby locking NF-

B in the cytoplasm and preventing the transcription of cytokines (TNF-

, IL-6).

SignalingPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Phosphorylation) TLR4->IKK IkB IkB-alpha (Inhibitor) IKK->IkB Degradation NFkB_Cyto NF-kB (p65/p50) Cytoplasm IkB->NFkB_Cyto Releases NFkB_Nuc NF-kB (p65) Nucleus NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) NFkB_Nuc->Cytokines Transcription Compound 3-(Ethylamino) Derivative Compound->IKK Potential Inhibition Compound->NFkB_Nuc Block Translocation

Figure 2: Putative mechanism of action. The derivative is hypothesized to block IKK activation or nuclear translocation of p65.

Assay: NF-


B p65 Nuclear Translocation (Immunofluorescence) 
  • Seed macrophages on glass coverslips.

  • Treat with derivative (1 hr)

    
     Stimulate with LPS (30 min).
    
  • Fix with 4% Paraformaldehyde. Permeabilize with 0.1% Triton X-100.

  • Stain with Anti-p65 antibody (Green) and DAPI (Blue/Nucleus).

  • Result: In LPS-only cells, Green signal overlaps with Blue. In "Hit" compound cells, Green signal should remain in the cytoplasm (ring around the nucleus).

Protocol 4: In Vivo Validation (Preclinical)

Objective: Confirm efficacy in a complex physiological system using the Carrageenan-Induced Paw Edema Model .

Rationale: This model assesses acute inflammation, vascular permeability, and the compound's ability to reach the target tissue (bioavailability).

Methodology:

  • Animals: Male Wistar rats or C57BL/6 mice (

    
     per group).
    
  • Administration:

    • Administer the 3-(Ethylamino)-pentanoic acid derivative (e.g., 10, 30 mg/kg) via Intraperitoneal (i.p.) or Oral Gavage (p.o.) 30 minutes before induction.

    • Control: Saline/Vehicle.

    • Standard: Indomethacin (10 mg/kg).[1]

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar tissue of the right hind paw.
    
  • Measurement:

    • Measure paw volume using a Plethysmometer (water displacement) at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    • Where

      
       is the mean edema volume of the control group and 
      
      
      
      is the treated group.

References

  • Perlikova, T. et al. (2013). "

    
    -Amino acid and amino-alcohol conjugation of a nonsteroidal anti-inflammatory drug (NSAID) imparts hydrogelation displaying remarkable biostability, biocompatibility, and anti-inflammatory properties."[2] Langmuir. Link
    
  • Rabinovich, L. et al. (2007). "Potent anti-inflammatory activity of 3-aminoalkenylphosphonates as inhibitors of reactive oxygen intermediates, nitric oxides generation, and tumor necrosis factor-alpha release."[3] European Journal of Pharmacology. Link

  • Burstein, S. et al. (2007). "Potential anti-inflammatory actions of the elmiric (lipoamino) acids."[4][5] Bioorganic & Medicinal Chemistry. Link

  • Mickevičienė, K. et al. (2021). "Selected

    
    -Amino Acid Heterocyclic Derivatives and Their Biological Perspective." Molecules. Link
    
  • Vane, J.R.[6] & Botting, R.M. (1995). "New insights into the mode of action of anti-inflammatory drugs."[7] Inflammation Research. Link

Sources

Method

Application Note: Advanced Anticancer Activity Screening of Novel Pentanoic Acid Derivatives

Executive Summary & Rationale Pentanoic acid derivatives, historically anchored by the antiepileptic drug valproic acid (2-propylpentanoic acid), have emerged as potent and highly adaptable scaffolds in modern oncology....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pentanoic acid derivatives, historically anchored by the antiepileptic drug valproic acid (2-propylpentanoic acid), have emerged as potent and highly adaptable scaffolds in modern oncology. While unmodified valproic acid exhibits weak anticancer properties, recent structural optimizations—such as the incorporation of phenyl/naphthylacetyl groups or diselenolan rings—have dramatically enhanced their efficacy 1.

As a Senior Application Scientist, I have designed this comprehensive screening guide to evaluate novel pentanoic acid compounds. The core rationale of this guide is to transition from simple phenotypic cytotoxicity screening to a robust mechanistic validation framework. Specifically, this protocol focuses on validating the dual inhibition of Histone Deacetylase 8 (HDAC8) and Matrix Metalloproteinase-2 (MMP-2) 1, alongside the modulation of Endothelial-to-Mesenchymal Transition (EndMT) 2.

Mechanistic Framework

The anticancer causality of advanced pentanoic acid derivatives relies on a multi-target approach. By inhibiting HDAC8, these compounds induce chromatin remodeling, leading to the up-regulation of cyclin-dependent kinase inhibitors (like p21), which arrests the cell cycle and triggers apoptosis 2. Simultaneously, bulky aromatic substitutions on the pentanoic acid backbone confer inhibitory activity against MMP-2, effectively blocking extracellular matrix (ECM) degradation and subsequent tumor metastasis 1.

G PAD Novel Pentanoic Acid Derivatives HDAC8 HDAC8 Inhibition PAD->HDAC8 Epigenetic Target MMP2 MMP-2 Inhibition PAD->MMP2 Proteolytic Target Chromatin Chromatin Remodeling (Hyperacetylation) HDAC8->Chromatin ECM ECM Degradation Blockade MMP2->ECM p21 p21 Up-regulation & ROS Generation Chromatin->p21 Metastasis Suppression of Invasion & Metastasis ECM->Metastasis Apoptosis Cell Cycle Arrest & Apoptosis p21->Apoptosis

Dual-targeting mechanism of novel pentanoic acid derivatives in cancer cells.

Experimental Screening Protocols

To ensure scientific integrity, the following protocols form a self-validating system. Primary screening relies on robust viability assays, followed by target-specific enzymatic assays to confirm the mechanism of action, and finally, flow cytometric analysis to validate the phenotypic outcome.

Workflow Lib Pentanoic Acid Library MTT Primary Screening (MTT Viability) Lib->MTT Target Target Engagement (HDAC8/MMP-2) MTT->Target IC50 < 10 µM Pheno Phenotypic Validation (Apoptosis/ROS) Target->Pheno Dual Inhibition Lead Lead Compound Selection Pheno->Lead Validated Mechanism

Sequential screening workflow for pentanoic acid-based anticancer agents.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures the mitochondrial metabolic rate, serving as a proxy for cell viability. Testing across diverse cell lines (e.g., Jurkat E6.1, MCF-7, HeLa) ensures broad-spectrum efficacy profiling 3. Self-Validating System: This protocol mandates a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Cisplatin or unmodified Valproic Acid) to benchmark relative potency.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., Jurkat E6.1 or MCF-7) at a density of

    
     cells/well in a 96-well plate using RPMI-1640 or DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare serial dilutions of pentanoic acid derivatives (0.1, 1, 5, 10, 50 µM) in culture media (ensuring final DMSO

    
     0.1%). Treat cells for 48 and 72 hours.
    
  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: Target Engagement - Dual HDAC8 and MMP-2 Activity Assays

Causality: To confirm that the observed cytotoxicity is driven by the hypothesized dual-target mechanism, isolated enzymatic assays are critical 1. Self-Validating System: Use known specific inhibitors (e.g., SAHA for HDAC8, Marimastat for MMP-2) as assay quality controls to ensure enzyme activity and substrate cleavage are functioning correctly.

Step-by-Step Methodology:

  • HDAC8 Fluorometric Assay:

    • Incubate recombinant human HDAC8 enzyme with the pentanoic acid derivative (at established IC₅₀ concentrations) and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer for 30 minutes at 37°C.

    • Add the developer solution to cleave the deacetylated substrate, releasing the fluorophore.

    • Read fluorescence (Ex: 360 nm, Em: 460 nm).

  • MMP-2 FRET Assay:

    • Pre-incubate recombinant human MMP-2 with the test compounds for 15 minutes.

    • Add a FRET-based MMP-2 specific peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH₂).

    • Monitor the kinetic increase in fluorescence (Ex: 328 nm, Em: 393 nm) over 60 minutes. Calculate the initial velocity (

      
      ) to determine the percentage of inhibition.
      
Protocol 3: Apoptosis and ROS Generation Analysis (Flow Cytometry)

Causality: Pentanoic acid derivatives are known to induce reactive oxygen species (ROS) and trigger apoptosis 4. Differentiating between apoptosis and necrosis is vital for establishing a safe and targeted drug profile.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat Jurkat cells with the lead pentanoic acid derivative for 24 hours. Harvest cells by centrifugation and wash twice with cold PBS.

  • ROS Detection: Resuspend a subset of cells in PBS containing 5 µM H₂DCFDA. Incubate in the dark for 30 minutes at 37°C. Analyze via flow cytometry (FITC channel) to quantify intracellular ROS.

  • Annexin V/PI Staining: Resuspend the remaining cells in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Acquire data using a flow cytometer. Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis.

Quantitative Data Presentation

To facilitate comparison and structure-activity relationship (SAR) analysis, quantitative screening data must be structured systematically. Below is a representative summary table of literature-grounded pentanoic acid derivatives (e.g., Phenylacetyl derivatives C6/C27, and Diselenolan derivative SeA) 1, 3.

Compound ClassSpecific DerivativeCytotoxicity IC₅₀ (Jurkat, µM)Cytotoxicity IC₅₀ (MCF-7, µM)HDAC8 IC₅₀ (µM)MMP-2 IC₅₀ (µM)Primary Mechanism
Standard Valproic Acid (VPA)> 500> 500150.0> 1000Weak HDAC Inhibition
Standard Cisplatin2.53.1N/AN/ADNA Crosslinking
Phenylacetyl Pentanoic Compound C612.418.54.28.1Dual HDAC8/MMP-2 Inhibition
Naphthylacetyl Pentanoic Compound C272.15.41.83.5Potent Dual Inhibition
Diselenolan Pentanoic Compound SeA (6h)4.56.2N/AN/AROS / Apoptosis

Note: Data reflects typical ranges observed in recent structure-activity relationship (SAR) studies of pentanoic acid derivatives.

References

  • Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II Taylor & Francis Online URL:[Link]

  • Valproic Acid Induces Endothelial-to-Mesenchymal Transition-Like Phenotypic Switching Frontiers in Pharmacology URL:[Link]

  • Synthesis and Anticancer Activity of 5-(1,2-Diselenolan-3-Yl)pentanoic Acid and its Derivatives Taylor & Francis Online URL:[Link]

  • Piperidine and valproic acid hybrid compound (F2S4-p-VPA) outperforms methotrexate as anti-proliferative and cells migration inhibition RSC Advances URL:[Link]

Sources

Application

Application Note: In Vitro Pharmacological Characterization of 3-(Ethylamino)-pentanoic Acid

Executive Summary & Pharmacological Rationale 3-(Ethylamino)-pentanoic acid is a structurally unique aliphatic β-amino acid derivative. Characterized by the separation of its terminal carboxylic acid and amino groups by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

3-(Ethylamino)-pentanoic acid is a structurally unique aliphatic β-amino acid derivative. Characterized by the separation of its terminal carboxylic acid and amino groups by two carbon atoms (Cα and Cβ), this scaffold presents two distinct pharmacological opportunities. First, its structural homology to endogenous neurotransmitters like γ-aminobutyric acid (GABA) and β-alanine makes it a prime candidate for neuromodulatory screening, specifically targeting GABAergic systems. Second, the incorporation of β-amino acids into peptidomimetics is a well-established strategy to dramatically enhance resistance to proteolytic cleavage and improve metabolic stability[1].

This application note provides a comprehensive, self-validating in vitro testing protocol designed to evaluate 3-(Ethylamino)-pentanoic acid. Rather than a simple procedural list, this guide emphasizes the causality behind assay selection, ensuring that researchers can confidently distinguish between orthosteric binding, functional channel gating, and intrinsic metabolic stability.

Mechanistic Pathway

The following diagram illustrates the hypothesized dual-action pathways of 3-(Ethylamino)-pentanoic acid, dictating the structure of our in vitro screening funnel.

Mechanism Compound 3-(Ethylamino)-pentanoic acid (β-Amino Acid Scaffold) Target1 GABA-A Receptor Binding Pocket Compound->Target1 Structural Homology Target2 Peptidomimetic Synthesis Compound->Target2 Backbone Incorporation Outcome1 Chloride Ion Flux (Neuromodulation) Target1->Outcome1 Allosteric/Orthosteric Activation Outcome2 Proteolytic & Metabolic Resistance Target2->Outcome2 Steric Hindrance of Proteases

Caption: Hypothesized dual mechanistic pathways of 3-(Ethylamino)-pentanoic acid.

In Vitro Assay Selection & Causality

To build a self-validating data package, we employ three orthogonal assays:

  • Radioligand Binding ([³H]Muscimol): We must first establish if the compound physically interacts with the target. [³H]Muscimol is used because it selectively labels the orthosteric GABA binding site. If 3-(Ethylamino)-pentanoic acid displaces muscimol, it confirms target engagement[2].

  • Whole-Cell Patch-Clamp Electrophysiology: Binding does not equal function. A compound may bind as an agonist, antagonist, or allosteric modulator. Patch-clamp recordings measure real-time chloride (Cl⁻) flux, providing definitive proof of functional gating[3].

  • Hepatic Microsomal Stability: A key value proposition of β-amino acids is their resistance to enzymatic degradation. Testing the compound against Human Liver Microsomes (HLM) validates its structural robustness compared to α-amino acid counterparts[4].

Detailed Experimental Protocols

Protocol A: High-Throughput GABA-A Receptor Radioligand Binding

Objective: Determine the binding affinity (Ki) of 3-(Ethylamino)-pentanoic acid to native GABA-A receptors.

Causality Check: We utilize repeated centrifugation and washing steps during membrane preparation. This is critical to remove endogenous GABA from the rat brain tissue, which would otherwise compete with the radioligand and artificially lower the apparent affinity of our test compound[2].

  • Membrane Preparation: Homogenize rat cerebral cortex in 20 mL/g of ice-cold 0.32 M sucrose buffer (pH 7.4). Centrifuge at 1,000 × g for 10 min (4°C) to remove cellular debris. Centrifuge the supernatant at 140,000 × g for 30 min. Resuspend the pellet in 50 mM Tris-HCl binding buffer (pH 7.4) and repeat the ultracentrifugation wash twice[2].

  • Assay Assembly: In a 96-well plate, combine:

    • 0.1–0.2 mg of membrane protein per well.

    • 5 nM [³H]muscimol (Radioligand).

    • Varying concentrations of 3-(Ethylamino)-pentanoic acid (10 pM to 100 µM).

  • Self-Validation (Controls): Include wells with 10 mM unlabeled GABA to define non-specific binding (NSB)[2].

  • Incubation & Termination: Incubate the plate at 4°C for 45 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with cold Tris-HCl buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation spectrometry.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: Assess the functional efficacy (EC50/IC50) and intrinsic activity of the compound.

Causality Check: We use a potassium gluconate (K-gluconate) based intracellular solution. Gluconate is a large, impermeable anion that establishes a physiological chloride gradient, ensuring that GABA-A receptor activation results in a measurable, physiologically relevant outward or inward current depending on the holding potential[3].

  • Cell Preparation: Utilize HEK-293T cells stably expressing human GABA-A receptor subunits (α1β2γ2) or acute mouse brain slices[5].

  • Solutions:

    • Extracellular (aCSF): 125 mM NaCl, 2.5 mM KCl, 2.6 mM CaCl₂, 1.2 mM MgCl₂, 5 mM HEPES, 20 mM glucose (pH 7.4)[5].

    • Intracellular: 122 mM K-gluconate, 2.5 mM MgCl₂, 5 mM K-HEPES, 5 mM Na₂ATP (pH 7.4)[3].

  • Recording Configuration: Establish a whole-cell configuration with a patch pipette (resistance 4–6 MΩ). Hold the membrane potential at -70 mV[5].

  • Compound Application: Apply 3-(Ethylamino)-pentanoic acid via a rapid local perfusion system (puff application) for 1–2 seconds to prevent receptor desensitization[3].

  • Self-Validation (Controls): Co-apply the test compound with 100 µM picrotoxin (a non-competitive GABA-A channel blocker). Complete abolition of the current confirms that the observed flux is strictly GABA-A mediated[5].

Protocol C: Hepatic Microsomal Stability Assay

Objective: Validate the metabolic resistance of the β-amino acid scaffold.

  • Incubation Mixture: Combine 1 µM of 3-(Ethylamino)-pentanoic acid with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the half-life (T1/2) and intrinsic clearance (CLint).

  • Self-Validation (Controls): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate microsomal activity.

Experimental Workflow

Workflow Prep Compound Preparation Bind Radioligand Binding Assay Prep->Bind 10 µM Screen Func Whole-Cell Patch-Clamp Bind->Func If Ki < 1 µM ADME HLM Metabolic Stability Func->ADME Efficacy Confirmed Data Data Analysis & Hit Triage ADME->Data T1/2 > 60 min

Caption: In vitro screening funnel for evaluating β-amino acid derivatives.

Data Interpretation & Quantitative Baselines

To ensure rigorous hit triage, experimental data must be compared against established pharmacological baselines. The table below summarizes the expected quantitative thresholds for a successful neuroactive β-amino acid candidate.

Assay ParameterTarget MetricExpected Baseline (Hit Criteria)Positive Control ValidationInterpretation of Results
Radioligand Binding Ki (Affinity)< 1.0 µMUnlabeled GABA (Ki ~ 10-50 nM)Confirms orthosteric target engagement at the GABA-A receptor.
Patch-Clamp (Agonism) EC50 (Potency)< 5.0 µMMuscimol (EC50 ~ 1-3 µM)Validates functional channel opening and chloride influx.
Patch-Clamp (Specificity) Current Blockade> 95% reductionPicrotoxin (100 µM)Proves the current is exclusively mediated by GABA-A channels.
HLM Stability T1/2 (Half-life)> 120 minutesVerapamil (T1/2 < 15 min)Confirms the steric hindrance of the β-amino acid prevents rapid CYP450/proteolytic degradation.

References

  • GABA - PDSP: GABAA Receptor Binding Assay Protocol. University of North Carolina (UNC) / PDSP. Available at: [Link]

  • Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices. National Institutes of Health (NIH). Available at: [Link]

  • Fast detection of extrasynaptic GABA with a whole-cell sniffer. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting peptides. University of Vienna. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 3-(Ethylamino)-pentanoic acid

Topic: Solubility Optimization & Troubleshooting Ticket ID: #SOL-3EA-PENT-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Introduction: The Zwitterionic Paradox Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Troubleshooting Ticket ID: #SOL-3EA-PENT-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Introduction: The Zwitterionic Paradox

Welcome to the technical support center for 3-(Ethylamino)-pentanoic acid . If you are reading this, you are likely staring at a vial of white powder that refuses to dissolve in your standard buffers (PBS, TBS) or organic solvents (DCM, Ethyl Acetate), or perhaps it has formed a stubborn "oil" during workup.[1]

The Root Cause: 3-(Ethylamino)-pentanoic acid is a


-amino acid derivative .[1] Unlike standard 

-amino acids, the amino group is on the beta-carbon.[1] Furthermore, the N-ethyl substitution creates a secondary amine , increasing the basicity of the nitrogen compared to a primary amine.

In neutral solutions (pH 6–8), this molecule exists as a stable zwitterion (inner salt).[1] The deprotonated carboxylate (


) and the protonated secondary amine (

) form a strong electrostatic lattice that water cannot easily break, and which is too polar for organic solvents.

This guide provides the protocols to break this lattice and solubilize your compound.

Part 1: The Solubility Decision Matrix

Before attempting to dissolve your sample, determine your application.[1] The solubility strategy for chemical synthesis is the inverse of that for biological assays.

SolubilityDecisionTree Start Start: Define Application AppType What is the end use? Start->AppType Bio Biological Assay (Cell Culture/In Vivo) AppType->Bio Chem Chemical Synthesis (Coupling/Purification) AppType->Chem BioSol Strategy: Charge Manipulation Avoid isoelectric point (pI ~7.5) Bio->BioSol ChemSol Strategy: Protecting Groups or Hydrophobic Counter-ions Chem->ChemSol ActionBio Protocol A: Acidified DMSO Stock BioSol->ActionBio ActionChem Protocol B: TFA or HCl Salt Conversion ChemSol->ActionChem

Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental intent.[1]

Part 2: Troubleshooting & FAQs

Issue 1: "I added PBS (pH 7.4) and it precipitated immediately."

Diagnosis: Isoelectric Precipitation.[1] The isoelectric point (pI) of 3-(Ethylamino)-pentanoic acid is estimated to be between 7.2 and 7.6 .[1]

  • pKa (COOH): ~4.2 (Slightly higher than

    
    -amino acids due to distance from the ammonium group).[1]
    
  • pKa (NH-Et): ~10.6 (Secondary amines are more basic).[1]

  • Calculation:

    
    .[1]
    

At pH 7.4, the net charge is zero .[1] The attractive forces between molecules are strongest here, leading to minimum solubility.[1]

Corrective Protocol: The "U-Curve" Adjustment To dissolve the compound in aqueous media, you must move at least 2 pH units away from the pI.

Target StatepH RangeSpecies FormedSolubility
Cationic pH < 4.0

High (Water soluble)
Isoelectric pH 6.0 – 8.0

Very Low (Precipitates)
Anionic pH > 10.0

High (Water soluble)

Step-by-Step Fix:

  • Suspend the solid in water (it will be cloudy).[1]

  • To Acidify: Add 1.0 M HCl dropwise until the solution clears (Target pH 2-3).

  • To Basify: Add 1.0 M NaOH dropwise until clear (Target pH 10-11).

  • Note: For biological assays, use the Acidified DMSO Protocol (see below) to avoid high salt concentrations from neutralizing later.

Issue 2: "The compound is oiling out during purification."

Diagnosis: Hygroscopic Salt Formation.[1] Secondary amine salts (especially hydrochlorides) of


-amino acids are often hygroscopic and prone to forming oils rather than crystals.[1] This is common when the lipophilic ethyl group prevents tight crystal packing with small counter-ions like chloride.[1]

Corrective Protocol: Counter-Ion Switching If the HCl salt is an oil, switch to a less hygroscopic counter-ion or use specific trituration solvents.[1]

Option A: Trituration (Physical Fix)

  • Dissolve the oil in a minimum amount of Methanol or DCM .[1]

  • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until cloudy.[1]

  • Scratch the side of the flask vigorously with a glass rod.[1]

  • Cool to -20°C overnight.

Option B: Salt Exchange (Chemical Fix) Convert to a Tosylate (p-TsOH) or Picrate salt, which often crystallize better for N-alkylated amino acids due to


-stacking interactions.[1]
  • Dissolve the zwitterion in water/ethanol.[1]

  • Add 1 equivalent of p-Toluenesulfonic acid.[1]

  • Evaporate solvent and recrystallize from EtOAc/Hexane.[1]

Issue 3: "How do I prepare a stock for cell culture? DMSO isn't working."

Diagnosis: Zwitterionic Aggregation in Aprotic Solvents.[1] Pure DMSO is a polar aprotic solvent.[1] It cannot effectively solvate the ionic charges of the zwitterion (


 and 

). The molecules aggregate and may not dissolve, or worse, they may dissolve but precipitate immediately upon dilution into culture media.[1]

Corrective Protocol: Acidified DMSO Stock This method forces the molecule into the cationic form, which is soluble in DMSO and remains stable upon dilution into buffered media (where the buffer capacity will eventually neutralize it).

  • Calculate: Determine the amount of HCl needed. You need 1.1 molar equivalents of HCl relative to your compound.[1]

  • Prepare Solvent: Mix pure DMSO with concentrated HCl (12M) to create a " acidified DMSO" solution.

    • Example: To make 1 mL of 100 mM stock, you need ~0.1 mmol of compound.[1] Add 0.11 mmol of HCl to the DMSO.

  • Dissolve: Add the solid 3-(Ethylamino)-pentanoic acid to this acidified DMSO. It should dissolve rapidly.[1]

  • Dilution: When you dilute this stock 1:1000 into cell media, the final acid concentration is negligible and will be buffered by the media's bicarbonate system.[1]

Part 3: Mechanistic Visualization

Understanding the protonation state is critical for predicting solubility behavior.[1]

ProtonationStates Acid Acid Zwit Zwitterion (Isoelectric) pH ~ 7.4 Insoluble Acid->Zwit - H+ (COOH deprotonates) Zwit->Acid + H+ Base Base Zwit->Base - H+ (NH2+ deprotonates) Base->Zwit + H+

Figure 2: Protonation states of 3-(Ethylamino)-pentanoic acid as a function of pH.[1] The central zwitterionic state represents the solubility minimum.

Part 4: Summary of Physical Properties

PropertyValue (Estimated)Implication
Molecular Weight ~145.2 g/mol Small molecule, high diffusion.[1]
pKa (COOH) 4.2 ± 0.2Acidic region similar to acetic acid.[1]
pKa (NH-Et) 10.6 ± 0.3Highly basic secondary amine.[1]
Isoelectric Point (pI) 7.4 ± 0.3CRITICAL: Insoluble in PBS/TBS.[1]
LogP (Zwitterion) < 0Highly polar; insoluble in Hexane/EtOAc.[1]
Preferred Salt Hydrochloride (HCl)Increases water solubility > 100 mg/mL.[1]

References

  • Williams, R. (2022).[1] pKa Data Compiled for Carboxylic Acids and Amines. Organic Chemistry Data. [Link]

    • Relevance: Establishes the baseline pKa values for pentanoic acid derivatives and secondary amines used in the pI calcul
  • Stahl, P. H., & Wermuth, C. G. (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] [Link]

    • Relevance: The authoritative guide on salt selection (HCl vs. Tosylate) to prevent "oiling out" and improve solubility.
  • AmbioPharm. (2020).[1][3] Salt Selection Guide for Peptides and Amino Acids. AmbioPharm Technical Resources. [Link]

    • Relevance: Provides industrial standards for counter-ion selection in amino acid drug development.
  • PubChem. (2025).[1][4] 2-Amino-3-ethylpentanoic acid (Isomer Analog) Physical Properties. National Library of Medicine.[1] [Link]

    • Relevance: Used to cross-reference lipophilicity and solubility data for ethyl-substituted pentanoic acid backbones.[1]

Sources

Optimization

Technical Support Center: 3-(Ethylamino)-pentanoic Acid Stability &amp; Troubleshooting

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected analytical artifacts or stability issues when worki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected analytical artifacts or stability issues when working with non-canonical amino acids.

3-(Ethylamino)-pentanoic acid (also known as


-ethyl-

-aminopentanoic acid) is a highly valuable

-amino acid derivative. While it offers exceptional resistance to enzymatic degradation compared to standard

-amino acids, its secondary amine and

-carboxylate backbone make it susceptible to specific chemical degradation pathways under stress.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind these degradation mechanisms and provide self-validating workflows to ensure your experimental data is robust and artifact-free.

Part 1: Core Troubleshooting & FAQs

Q1: During accelerated stability testing (oxidative stress), I am observing a new peak with a mass shift of -28 Da. What is this degradant?

A1: You are observing oxidative N-dealkylation. The -28 Da mass shift corresponds to the loss of an ethylene equivalent (


), which is the classic signature of N-deethylation. Secondary amines like 3-(ethylamino)-pentanoic acid are highly susceptible to oxidative dealkylation[1].
  • The Causality: Under oxidative stress (e.g., presence of peroxides, reactive oxygen species, or transition metals like

    
    ), the 
    
    
    
    -carbon of the ethyl group is hydroxylated. This forms a highly unstable carbinolamine intermediate. This intermediate spontaneously collapses, cleaving the C-N bond to release acetaldehyde and leaving behind the primary amine, 3-aminopentanoic acid[2].
  • Troubleshooting Action: If this occurs in your formulation, audit your excipients for trace transition metals or peroxide impurities (common in PEGs or polysorbates). Purge your buffers with Argon and consider adding a chelator (e.g., EDTA) or an antioxidant.

Q2: When formulating at pH > 8.5 or applying thermal stress, my compound disappears, and I see a sharp increase in UV absorbance at 210-220 nm. What is happening?

A2: Your compound is undergoing base-catalyzed


-elimination. 
  • The Causality: The protons on the

    
    -carbon (between the carboxylate and the amine-bearing 
    
    
    
    -carbon) are slightly acidic due to the electron-withdrawing nature of the adjacent carbonyl. Under basic conditions, hydroxide ions abstract an
    
    
    -proton, forming an enolate-like intermediate. This drives the expulsion of the ethylamine leaving group, resulting in the formation of 2-pentenoic acid[3]. The newly formed
    
    
    -unsaturated carbonyl system is a strong chromophore, which explains the sudden spike in UV absorbance at 210-220 nm[4].
  • Troubleshooting Action: Strictly buffer your solutions between pH 4.0 and 6.5. Avoid prolonged heating above 60°C in unbuffered or alkaline conditions.

Q3: How does the in vivo stability of 3-(ethylamino)-pentanoic acid compare to standard amino acids? Do I need to worry about plasma proteases?

A3: It is exceptionally stable against proteolytic cleavage.

  • The Causality: Standard proteases and peptidases have evolved active sites with strict spatial requirements (e.g., the catalytic triad in serine proteases) designed to cleave the peptide bonds of

    
    -amino acids. The inclusion of the extra methylene group in the 
    
    
    
    -amino acid backbone alters the
    
    
    and
    
    
    dihedral angles, completely disrupting the hydrogen-bonding network required for enzyme recognition[5][6]. Efforts to proteolytically hydrolyze these homologated structures have shown them to be highly resistant to enzymes like pepsin, elastase, and carboxypeptidase A[7].

Part 2: Degradation Pathways Visualization

To conceptualize these mechanisms, refer to the pathway diagram below. Understanding whether your compound is degrading via the oxidative or the basic pathway dictates your formulation strategy.

G A 3-(Ethylamino)pentanoic Acid (Intact Secondary Amine) B Carbinolamine Intermediate (Unstable) A->B Oxidation (ROS, Cu2+) D 2-Pentenoic Acid + Ethylamine A->D Base / Heat (β-Elimination) C 3-Aminopentanoic Acid + Acetaldehyde B->C Spontaneous Cleavage (N-Dealkylation)

Fig 1. Primary chemical degradation pathways of 3-(ethylamino)pentanoic acid.

Part 3: Quantitative Stability Data Summary

The following table summarizes the expected degradation profiles of 3-(ethylamino)-pentanoic acid under standard ICH forced degradation conditions.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayMajor Degradant(s)Estimated Stability (24h)
Oxidative 0.3%

, Transition Metals
N-Dealkylation3-Aminopentanoic acid< 40% Intact
Basic 0.1 N NaOH (pH > 10)

-Elimination
2-Pentenoic acid< 60% Intact
Acidic 0.1 N HCl (pH < 2)Highly Stable (Protonated)None significant> 95% Intact
Thermal 60°C in neutral bufferMinimal (unless catalyzed)Trace elimination products> 90% Intact
Enzymatic Plasma / Protease CocktailResistant to ProteolysisNone significant> 99% Intact

Part 4: Self-Validating Experimental Protocol

When performing forced degradation studies on


-amino acids, false negatives are common (e.g., the stressor was inactive, leading you to falsely believe the compound is stable). The following LC-MS/MS protocol utilizes a self-validating system  to guarantee data integrity.
LC-MS/MS Forced Degradation Workflow

1. Preparation of Stock Solutions & Controls

  • Prepare a 1 mg/mL stock of 3-(ethylamino)-pentanoic acid in HPLC-grade water.

  • Self-Validating Step: Prepare a 1 mg/mL stock of Propranolol (a known secondary amine highly susceptible to N-dealkylation) to serve as your Positive Degradation Control.

2. Application of Stress Conditions

  • Oxidative Stress: Mix 100

    
    L of stock with 100 
    
    
    
    L of 0.6%
    
    
    (final concentration 0.3%). Incubate at room temperature for 24 hours.
  • Basic Stress: Mix 100

    
    L of stock with 100 
    
    
    
    L of 0.2 N NaOH. Incubate at 40°C for 24 hours.
  • Crucial: Apply the exact same stress conditions to your Propranolol control vials.

3. Quenching and Internal Standard (IS) Addition

  • Quench the oxidative reaction with 10

    
    L of 100 mM sodium thiosulfate.
    
  • Quench the basic reaction by neutralizing with 100

    
    L of 0.2 N HCl.
    
  • Add 50

    
    L of an isotopically labeled internal standard (e.g., 
    
    
    
    -labeled amino acid) to correct for matrix effects during ionization.

4. LC-MS/MS Analysis

  • Inject 5

    
    L onto a C18 column (e.g., Waters BEH C18). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
    
  • Monitor in MRM (Multiple Reaction Monitoring) mode for the intact mass (

    
    ) and the predicted -28 Da (dealkylation) and -45 Da (elimination of ethylamine) fragments.
    

5. Data Validation Logic

  • Check the Propranolol control. If it did not degrade into desisopropyl-propranolol under oxidative stress, your

    
     reagent is inactive. Discard the run.  If the control degraded as expected, you can trust the stability profile of your 3-(ethylamino)-pentanoic acid sample.
    

Workflow S1 1. Aliquot Sample & Controls S2 2. Apply Stress (Oxidative/Basic) S1->S2 S3 3. Quench & Add IS S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. Quantify Degradants S4->S5

Fig 2. Self-validating LC-MS/MS workflow for forced degradation profiling.

References


-Amino Acids in the Design of Protease and Peptidase Inhibitors.  ResearchGate. URL: [Link]
3.[6] Peptides Containing 

-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
ACS Publications. URL: [Link] 4.[2] Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs. MDPI. URL: [Link] 5.[1] N-Dealkylation of Amines. PMC / NIH. URL: [Link] 6.[3] ceaS - N(2)-(2-carboxyethyl)arginine synthase - Streptomyces clavuligerus. UniProtKB. URL: [Link] 7.[4] alpha beta-unsaturated carbonyl: Topics by Science.gov. Science.gov. URL: [Link]

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for 3-(Ethylamino)-pentanoic acid

Topic: Resolving Peak Tailing for 3-(Ethylamino)-pentanoic acid Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing chro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing for 3-(Ethylamino)-pentanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing chromatographic challenges with amino acid derivatives. Below, you will find a mechanistic breakdown, a self-validating troubleshooting workflow, and step-by-step optimization protocols.

Mechanistic Overview: The "Why" Behind the Tailing

Q: What is the chemical basis for peak tailing in 3-(Ethylamino)-pentanoic acid? A: 3-(Ethylamino)-pentanoic acid is a zwitterionic compound containing a carboxylic acid and a secondary amine (the ethylamino group). The primary cause of peak tailing for basic compounds is the occurrence of multiple mechanisms of analyte retention[1].

In a standard reversed-phase HPLC separation (typically at mid-pH), the primary retention mechanism is hydrophobic interaction. However, the secondary amine on your analyte becomes protonated (cationic). Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase become ionized (Si-O⁻)[1][2]. This creates a secondary retention mechanism driven by strong electrostatic adsorption and hydrogen bonding. Because these silanol binding sites are heterogeneous and release the analyte slowly, the trailing edge of the chromatographic peak extends further than its leading edge, resulting in a tailing peak[1][2].

SilanolInteraction Analyte 3-(Ethylamino)-pentanoic acid (Protonated Amine) Interaction Electrostatic Adsorption & Hydrogen Bonding Analyte->Interaction Silica Silica Stationary Phase (Ionized Silanols, Si-O⁻) Silica->Interaction Result Peak Tailing (Asymmetry Factor > 1.5) Interaction->Result

Fig 1: Mechanism of secondary silanol interactions causing peak tailing.

Diagnostic & Troubleshooting Workflow

Q: How do I determine if the tailing is caused by my physical system or by chemical silanol interactions? A: Before altering your mobile phase, you must implement a self-validating system check to isolate the root cause.

Inject a neutral, non-retained marker (e.g., uracil) or a neutral retained marker (e.g., toluene) into your system[2].

  • If the neutral marker tails: The issue is a physical or instrumental defect, such as extra-column dead volume, a blocked inlet frit, or a void at the head of the column[2][3].

  • If the neutral marker is symmetrical but your analyte tails: The issue is strictly chemical (secondary silanol interactions), and you should proceed to the chemical optimization protocol[2].

Workflow Start Observe Peak Tailing CheckPhysical Inject Neutral Marker (e.g., Uracil/Toluene) Start->CheckPhysical CheckMass Check Extra-Column Volume & Replace Frit CheckPhysical->CheckMass If marker tails CheckPH Adjust Mobile Phase pH (Target pH < 3.0) CheckPhysical->CheckPH If marker is symmetric CheckMass->CheckPH If analyte still tails Additives Add Triethylamine (TEA) or Increase Buffer (>20mM) CheckPH->Additives If analyte still tails ChangeColumn Switch to Endcapped or CSH Column Additives->ChangeColumn If analyte still tails Success Symmetrical Peak Achieved ChangeColumn->Success

Fig 2: Step-by-step decision tree for diagnosing and resolving HPLC peak tailing.

Step-by-Step Optimization Protocol

Q: What is the exact methodology to eliminate chemical peak tailing for this compound? A: Follow this step-by-step protocol to systematically suppress secondary interactions.

Step 1: pH Adjustment (Silanol Suppression)

  • Action: Prepare your aqueous mobile phase using a strong buffer (e.g., phosphate or formate) and adjust the pH to 2.0 – 2.5[2].

  • Causality: Operating at a low pH ensures the protonation of ionizable residual silanol groups (converting Si-O⁻ back to neutral Si-OH). This eliminates their negative charge, physically removing the electrostatic attraction to the protonated ethylamino group[1][2].

Step 2: Buffer Concentration Optimization

  • Action: Increase the buffer concentration to at least 20–50 mM[2][4].

  • Causality: A higher ionic strength masks any remaining active silanol sites and maintains a stable local pH at the column surface, preventing micro-environments where the analyte might become ionized[1][4].

Step 3: Competing Base Additives (If low pH is insufficient)

  • Action: Add 0.1% to 0.5% (v/v) Triethylamine (TEA) to both the aqueous and organic mobile phases[4][5].

  • Causality: TEA acts as a sacrificial competing base. It permanently coats and blocks active silanol sites, physically preventing the secondary amine of 3-(Ethylamino)-pentanoic acid from binding to the silica backbone[2][4]. (Note: TEA is not compatible with LC-MS).

Step 4: Column Upgrade

  • Action: If mobile phase adjustments fail or are incompatible with your detector, switch to a base-deactivated (Type B silica), highly endcapped, or Charged Surface Hybrid (CSH) column[2][4][5].

  • Causality: Endcapping uses steric protection groups to cover residual silanols, physically hindering the analyte's access to the binding sites[2].

Quantitative Data Summary

Q: How do these interventions quantitatively affect peak shape? A: The following table summarizes the expected impact of various troubleshooting parameters on the Asymmetry Factor (As) of 3-(Ethylamino)-pentanoic acid. An ideal Asymmetry Factor is between 0.9 and 1.2.

Troubleshooting ParameterExperimental ConditionExpected Asymmetry Factor (As)Mechanism of Action
Baseline (Standard) pH 6.0, Type A Silica, 5mM Buffer> 2.0 (Severe Tailing)Strong electrostatic attraction between protonated amine and ionized silanols.
pH Optimization pH 2.5, Type A Silica, 5mM Buffer1.4 - 1.6 (Moderate Tailing)Silanols are protonated (neutralized), reducing electrostatic pull[1].
Buffer Optimization pH 2.5, Type A Silica, 50mM Buffer1.2 - 1.4 (Slight Tailing)High ionic strength masks remaining active sites[4].
Additive Inclusion pH 2.5, + 0.1% TEA1.0 - 1.1 (Symmetrical)TEA competitively blocks residual silanols[4].
Column Upgrade pH 2.5, Endcapped CSH Column0.9 - 1.1 (Optimal)Steric hindrance physically prevents silanol access[2].

Frequently Asked Questions (FAQs)

Q: I lowered the pH to 2.5, but my retention time for 3-(Ethylamino)-pentanoic acid dropped significantly. Why? A: Lowering the pH fully protonates the secondary amine, making the molecule highly polar and hydrophilic. In reversed-phase chromatography, ionized, hydrophilic forms exhibit poor retention[6]. Solution: To mitigate this, reduce the organic modifier content (e.g., lower the % Acetonitrile) or use an ion-pairing reagent like trifluoroacetic acid (TFA) or heptanesulfonic acid to increase the compound's apparent hydrophobicity[1][2].

Q: Can I just increase the pH to >10 to deprotonate the amine instead? A: Yes. Deprotonating the amine (converting it to a neutral state) will eliminate the electrostatic attraction to silanols and increase your retention time[3]. However, standard silica columns dissolve at pH > 8. You must use a specialized high-pH stable column (e.g., polymer-based or hybrid silica with bidentate ligands) if you choose this route[3][6].

Q: My peak has a sudden fronting shape (leading edge) instead of tailing. What happened? A: Peak fronting is rarely a silanol issue. It is typically caused by column mass overload, poor packing quality (column collapse), or a mismatch between the sample injection solvent and the mobile phase[6][7]. Ensure your sample is dissolved in the initial mobile phase conditions and reduce your injection volume or sample concentration.

References

  • Troubleshooting Peak Tailing in LC - Scribd. Available at: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Removable dialkoxybenzyl linker for enhanced HPLC purification - Organic & Biomolecular Chemistry (RSC). Available at:[Link]

  • HPLC Troubleshooting - Peak Shape Problems - GALAK Chromatography. Available at: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available at:[Link]

  • HPLC Calculator & Troubleshooting - Khemit. Available at:[Link]

  • Review on Common Observed HPLC Troubleshooting Problems - Rhenium Group. Available at:[Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 3-(Ethylamino)-pentanoic Acid Enantiomers

Welcome to the technical support center for the chiral separation of 3-(Ethylamino)-pentanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of 3-(Ethylamino)-pentanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient enantioseparation.

Introduction

3-(Ethylamino)-pentanoic acid is a β-amino acid, a class of compounds with significant interest in pharmaceutical and chemical industries due to their unique structural and biological properties.[1][2][3] The stereochemistry of these molecules is critical, as enantiomers can exhibit different pharmacological and toxicological profiles.[4] Therefore, robust and reliable methods for their chiral separation are paramount. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) based methods, which are widely recognized for their efficiency and scalability in resolving enantiomers.[5] We will also touch upon diastereomeric salt formation as a classical resolution technique.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of 3-(Ethylamino)-pentanoic acid enantiomers.

Diagram 1: Troubleshooting Workflow for Chiral HPLC

Troubleshooting Workflow start Start problem Problem Identification Poor/No Resolution Peak Tailing/Fronting Irreproducible Results start->problem check_csp Evaluate CSP Selection problem:f1->check_csp optimize_mp Optimize Mobile Phase problem:f2->optimize_mp check_system Inspect HPLC System problem:f3->check_system check_csp->optimize_mp If CSP is appropriate adjust_params Adjust Method Parameters optimize_mp->adjust_params If still suboptimal solution Solution Achieved adjust_params->solution check_system->optimize_mp

Caption: A decision tree for troubleshooting common chiral HPLC issues.

Q1: I am seeing no separation or very poor resolution of the enantiomers. What should I do?

Answer: This is a frequent challenge in chiral chromatography and typically points to a suboptimal selection of the Chiral Stationary Phase (CSP) or mobile phase.[6]

  • Re-evaluate the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for a successful chiral separation.[5] For a β-amino acid like 3-(Ethylamino)-pentanoic acid, several types of CSPs could be effective:

    • Macrocyclic Glycopeptide-Based CSPs: Phases like teicoplanin (e.g., Astec CHIROBIOTIC T) are known to be effective for the direct separation of underivatized amino acids due to their ionic and polar nature.[7][8]

    • Zwitterionic CSPs: These are specifically designed for the separation of ampholytic molecules like amino acids and can offer complementary selectivity.[9]

    • Polysaccharide-Based CSPs: While often requiring derivatization of the analyte, they are broadly applicable and should not be ruled out.[5]

  • Optimize the Mobile Phase:

    • Solvent Composition: Systematically vary the ratio of the organic modifier (e.g., methanol, ethanol, or isopropanol) in your mobile phase. For macrocyclic glycopeptide columns, a U-shaped retention profile with varying organic modifier concentration can be observed, meaning that both increasing and decreasing the organic content can affect resolution.[7]

    • Additives/Modifiers: For amino acids, the pH of the mobile phase is crucial. Small amounts of acidic (e.g., trifluoroacetic acid - TFA, formic acid) or basic (e.g., diethylamine - DEA) modifiers (typically 0.1% v/v) can significantly improve peak shape and resolution by controlling the ionization state of the analyte and stationary phase.[6][10]

  • Adjust Temperature: Temperature influences the thermodynamics of the chiral recognition process. Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) as lower temperatures often, but not always, improve resolution.[6]

  • Lower the Flow Rate: Reducing the flow rate can enhance the interaction time between the enantiomers and the CSP, potentially leading to better resolution.[6]

Q2: My peaks are showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overload.

  • Mobile Phase Modifiers: Since 3-(Ethylamino)-pentanoic acid has a basic amino group, it can interact with residual acidic silanols on the silica support. Adding a basic modifier like DEA to the mobile phase can help to mask these sites and improve peak shape.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[6] Try reducing the sample concentration or the injection volume.

  • Contamination: A contaminated guard column or analytical column can also lead to peak tailing. Flush the column with a strong solvent or replace the guard column.[6]

Q3: My retention times are drifting and the results are not reproducible. What should I do?

Answer: Irreproducible results can stem from several factors related to the HPLC system, mobile phase preparation, or column equilibration.

  • Column Equilibration: Chiral separations can require longer equilibration times than achiral separations. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Isocratic separations are common in chiral chromatography, which can sometimes lead to the build-up of contaminants if not properly flushed.[11]

  • Mobile Phase Stability: Ensure your mobile phase is fresh and well-mixed. For mobile phases with additives, ensure they are fully dissolved and stable over the course of the analysis.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.

  • System Check: Verify that there are no leaks in the HPLC system and that the pump is delivering a consistent flow rate.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral HPLC method for 3-(Ethylamino)-pentanoic acid?

Answer: A good starting point is to screen several different types of chiral stationary phases with a set of standard mobile phases.[12][13]

Diagram 2: Chiral Method Development Strategy

Chiral Method Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen CSP Screening Polysaccharide (IA, IB, etc.) Macrocyclic Glycopeptide (Chirobiotic T) Zwitterionic (ZWIX) MP_Screen Mobile Phase Screening Normal Phase (Hexane/Alcohol) Reversed Phase (ACN/Water + Buffer) Polar Organic (MeOH/ACN + Additives) CSP_Screen->MP_Screen Select Promising CSPs Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) MP_Screen->Optimize_MP Identify Lead Conditions Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validate Method Validation (Robustness, Linearity, etc.) Optimize_Flow->Validate

Caption: A structured approach to chiral method development.

A recommended starting protocol is provided in Part 3.

Q2: Do I need to derivatize 3-(Ethylamino)-pentanoic acid before analysis?

Answer: Not necessarily. Direct analysis of underivatized amino acids is possible and often preferred as it avoids an extra synthesis step and potential introduction of impurities.[7] Macrocyclic glycopeptide and zwitterionic CSPs are particularly well-suited for the direct analysis of polar and ionic compounds like amino acids.[7][9] However, if direct methods fail, derivatization to form diastereomers that can be separated on an achiral column is a viable alternative.[7][14]

Q3: Can I use supercritical fluid chromatography (SFC) for this separation?

Answer: Yes, SFC is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC. For larger scale separations, however, it can become prohibitively expensive.[15] The principles of CSP and mobile phase selection are similar to normal phase HPLC.

Q4: What about preparative scale separation?

Answer: For larger quantities, both preparative chiral chromatography (HPLC or SFC) and diastereomeric salt formation are common approaches.

  • Preparative Chromatography: This involves scaling up an optimized analytical method. It requires larger columns and higher flow rates.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts.[16] These salts have different physical properties, such as solubility, which allows for their separation by crystallization.[4][17] This method is often more cost-effective for large-scale production.[15]

Part 3: Experimental Protocols and Data

Protocol 1: Suggested Starting Chiral HPLC Method

This protocol provides a robust starting point for the chiral separation of 3-(Ethylamino)-pentanoic acid enantiomers.

1. HPLC System and Column:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 150 x 4.6 mm, 5 µm (or equivalent macrocyclic glycopeptide-based CSP).

2. Mobile Phase Preparation:

  • Prepare a mobile phase of Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v).

  • Filter and degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic 3-(Ethylamino)-pentanoic acid in the mobile phase to a concentration of 1 mg/mL.

4. Optimization Steps:

  • If resolution is poor, systematically vary the percentage of methanol.

  • Adjust the concentration of acetic acid and triethylamine to optimize peak shape and retention.

  • Evaluate the effect of column temperature (e.g., 15°C and 40°C).

Table 1: Example Separation Parameters on Different CSP Types
ParameterMacrocyclic Glycopeptide (e.g., CHIROBIOTIC T)Zwitterionic (e.g., ZWIX)Polysaccharide (derivatized) (e.g., CHIRALPAK IA)
Mobile Phase Mode Polar Organic / Reversed-PhasePolar OrganicNormal Phase
Typical Mobile Phase MeOH/H₂O with acid/base modifiersMeOH with acid/base modifiersHexane/IPA with acid/base modifiers
Analyte Form UnderivatizedUnderivatizedDerivatized (e.g., N-acylated)
Key Interactions H-bonding, ionic, inclusionIonic, H-bondingH-bonding, π-π, steric
Reference [7][8][9][5]

References

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Rapid Gas Chromatographic Separation of Amino Acid Enantiomers With a Novel Chiral Stationary Phase. PubMed. Available at: [Link]

  • High-performance liquid chromatographic enantioseparation of beta-amino acids. PubMed. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. Wiley. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

Sources

Troubleshooting

Preventing side reactions in 3-(Ethylamino)-pentanoic acid synthesis

Technical Support Center: Synthesis of 3-(Ethylamino)-pentanoic Acid Introduction: The Mechanistic Landscape The synthesis of 3-(ethylamino)pentanoic acid is a critical step in generating -amino acid building blocks for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(Ethylamino)-pentanoic Acid

Introduction: The Mechanistic Landscape

The synthesis of 3-(ethylamino)pentanoic acid is a critical step in generating


-amino acid building blocks for peptidomimetics. While the Aza-Michael addition  of ethylamine to a 2-pentenoic acid derivative is the most direct route, it is deceptively simple.

In practice, this reaction is a competition between kinetic and thermodynamic control.[1] The desired pathway (1,4-addition) competes aggressively with 1,2-addition (amidation) and poly-alkylation . This guide moves beyond standard textbook protocols to address the specific failure modes of this synthesis and provides self-validating systems to ensure purity.

Part 1: Critical Decision Pathways (Visualized)

Before beginning, you must visualize the competitive landscape. The diagram below maps the reaction nodes where yield is typically lost.

ReactionPathways Start Precursors (Ethyl 2-pentenoate + Ethylamine) Transition Transition State (Tetrahedral vs Enolate) Start->Transition Desired TARGET INTERMEDIATE Ethyl 3-(ethylamino)pentanoate (Kinetic 1,4-Adduct) Transition->Desired Low Temp (0-20°C) Polar Protic Solvent Side_Amide SIDE REACTION A N-Ethyl-2-pentenamide (1,2-Amidation) Transition->Side_Amide High Temp (>40°C) Hard Nucleophile Behavior Side_Bis SIDE REACTION B Bis-alkylation Product (Tertiary Amine) Desired->Side_Bis Stoichiometric Deficit (Amine < 2 equiv) Side_Retro SIDE REACTION C Retro-Michael (Reversion to SM) Desired->Side_Retro High Heat during Workup

Figure 1: Competitive reaction pathways. Green paths indicate the desired workflow; red paths indicate failure modes driven by thermodynamics or stoichiometry.

Part 2: Troubleshooting & Optimization Guides

Module 1: Preventing Amidation (The 1,2-Attack)

The Problem: When using ethyl 2-pentenoate as the Michael acceptor, ethylamine can attack the ester carbonyl (1,2-addition) instead of the


-carbon (1,4-addition). This forms the thermodynamically stable amide side product, which is difficult to separate.

The Solution: You must exploit the Soft-Soft interaction principle . The


-carbon is a "soft" electrophile, while the carbonyl carbon is "hard."
ParameterProtocol RecommendationMechanistic Rationale
Solvent System Water or Methanol Water activates the carbonyl via hydrogen bonding, increasing the electrophilicity of the

-carbon specifically [1]. It also solvates the amine, reducing its "hardness."
Temperature 0°C to 20°C 1,4-addition is generally kinetically favored at lower temperatures. Amidation requires higher activation energy.
Catalyst None (Autocatalytic) or Ce(NH₄)₂ Strong bases promote 1,2-attack. Weak Lewis acids (like Ceric Ammonium Nitrate) can selectively catalyze the Michael addition [2].

Q: I am seeing large amounts of amide by NMR. How do I fix this? A: Switch your solvent to water.

  • Protocol: Suspend ethyl 2-pentenoate in water (it will be heterogeneous). Add 5.0 equivalents of ethylamine at 0°C. Sonicate if possible. The reaction is "on-water," and the hydrophobic effect accelerates the 1,4-addition while water suppresses the dehydration step required for amidation.

Module 2: Preventing Bis-Alkylation (The Oligomer Problem)

The Problem: The product, ethyl 3-(ethylamino)pentanoate, contains a secondary amine. This secondary amine is often more nucleophilic than the starting primary ethylamine, leading to a second reaction with another molecule of pentenoate (Bis-addition).

The Solution: This is a statistical game governed by Le Chatelier’s principle .

Protocol:

  • Stoichiometry: Use a minimum of 5 to 10 equivalents of ethylamine.

  • Concentration: Keep the Michael Acceptor (pentenoate) concentration low relative to the amine.

  • Addition Order: Do NOT add amine to the ester. Add the ester dropwise to the amine solution .

Self-Validating Check: Monitor the reaction via TLC or GC-MS. If you see a spot/peak with a mass corresponding to [MW of Amine + 2 × MW of Ester], your amine concentration is too low.

Module 3: Isolation of the Zwitterion (The "Crash Out")

The Problem: After hydrolysis of the ester to the target acid, you are left with 3-(ethylamino)pentanoic acid. This is a zwitterion (inner salt).[2] It is highly water-soluble and will not extract into organic solvents like DCM or Ethyl Acetate at neutral pH, leading to massive yield loss during standard workup.

The Solution: Purification must rely on the Isoelectric Point (pI) .[3]

  • Estimated pKa1 (COOH)

    
     3.8
    
  • Estimated pKa2 (NH₂⁺)

    
     10.0
    
  • Calculated pI

    
     6.9
    

Step-by-Step Isolation Protocol:

  • Hydrolysis: Treat the intermediate ester with LiOH (2 equiv) in THF/H₂O. Stir until TLC shows disappearance of ester.

  • Acidification: Carefully acidify with 1M HCl to pH ~2. (The molecule is now cationic:

    
    ).
    
  • Ion Exchange (The Gold Standard):

    • Load the acidic solution onto a cation exchange resin (e.g., Dowex 50W, H+ form).

    • Wash with water (removes salts and non-basic impurities).

    • Elute with 1M NH₄OH. The ammonia deprotonates the carboxylic acid, eluting the zwitterion.

  • Lyophilization: Freeze-dry the ammonia eluent. The excess ammonia evaporates, leaving the pure amino acid.

Part 3: Experimental Workflow (The "Green" Route)

This workflow prioritizes water as a solvent to minimize amidation and maximize safety.

Workflow Step1 STEP 1: REACTION Solvent: Water (Heterogeneous) Reagents: Ethyl 2-pentenoate + 10 eq. Ethylamine Temp: 0°C -> RT, 4-6 hours Step2 STEP 2: WORKUP (INTERMEDIATE) Extract w/ DCM (Removes excess amine) Dry & Concentrate Step1->Step2 Yield Check: >90% Mono-adduct Step3 STEP 3: HYDROLYSIS Reagent: LiOH (2 eq) in THF/H2O Monitor: Disappearance of Ester spot Step2->Step3 Step4 STEP 4: PURIFICATION Load onto Dowex 50W (H+ form) Wash: H2O -> Elute: 1M NH4OH Step3->Step4 Target: Zwitterion

Figure 2: Optimized "Green" synthesis workflow minimizing organic solvent use and maximizing chemoselectivity.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I react ethylamine directly with 2-pentenoic acid to avoid the hydrolysis step? A: Generally, no. Reacting the amine with the free acid immediately forms the ammonium carboxylate salt (


). The carboxylate anion is electron-rich, which deactivates the double bond towards nucleophilic attack. You would need high pressure or specific catalysts to force this. The ester route is significantly more reliable for standard laboratory setups.

Q2: My product is an oil, but the literature says it should be a solid. Why? A:


-amino acids are zwitterionic solids. If you have an oil, you likely have:
  • Salt contamination: You may have the HCl salt or Li salt. Desalt using the Ion Exchange protocol above.

  • Residual solvent: These molecules are hygroscopic. Lyophilization is recommended over rotary evaporation.

  • The Ester: You may have failed to hydrolyze the ester completely. Check NMR for the ethyl ester quartet/triplet signals.

Q3: I see a peak at M+144 in my MS. What is it? A: If your target mass is roughly 145 Da (Acid) or 173 Da (Ester), a peak at M+144 is likely the Retro-Michael fragment or the starting material. However, if you see M+Target+129, that is the Bis-adduct .

  • Diagnostic: Check the ratio of the ethyl group signals in NMR. If the integration of the N-ethyl group is double what is expected, you have the bis-adduct.

References

  • RSC Advances. "A green, ionic liquid and quaternary ammonium salt-catalyzed aza-Michael reaction of α,β-ethylenic compounds with amines in water." New Journal of Chemistry.

  • Organic Chemistry Portal. "Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water." Synlett.

  • BenchChem. "Minimizing side product formation during Michael addition reactions." Technical Support Guidelines.

  • Master Organic Chemistry. "Isoelectric Points of Amino Acids (and How To Calculate Them)."

Sources

Optimization

Technical Support Center: Optimizing 3-(Ethylamino)-pentanoic Acid Quantification

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantification of small, highly polar molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantification of small, highly polar molecules. 3-(Ethylamino)-pentanoic acid (CAS 1539722-71-8) is a secondary beta-amino acid whose zwitterionic nature, low molecular weight, and high polarity present distinct challenges in bioanalytical quantification.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind common analytical failures and establish a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow to ensure absolute data integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 3-(Ethylamino)-pentanoic acid exhibit severe peak tailing and poor retention on my standard C18 column? Causality: At physiological pH and typical acidic LC conditions (pH 2-3), the secondary amine of this beta-amino acid is highly protonated. Traditional C18 stationary phases rely on hydrophobic interactions. Because the protonated molecule is highly hydrophilic, it fails to partition into the stationary phase, causing it to elute in or near the void volume where it suffers from poor peak shape and severe matrix interference. Solution: You must alter the retention mechanism. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) , which utilizes a polar stationary phase to retain polar analytes, or perform pre-column derivatization (e.g., Dansylation) to mask the polar amine and append a hydrophobic tag for robust reversed-phase retention.

Q2: My LC-MS/MS sensitivity is inadequate for pharmacokinetic (PK) profiling. How can I boost the signal-to-noise (S/N) ratio? Causality: Low molecular weight aliphatic amino acids often suffer from poor ionization efficiency in Electrospray Ionization (ESI) and are buried in the high background noise of the low m/z region. Solution: Derivatization not only improves retention but introduces an easily ionizable, high-mass moiety that shifts the precursor ion out of the noisy low-mass region. If derivatization is not possible, ensure your mobile phase contains 0.1% Formic Acid to drive the equilibrium toward the protonated [M+H]+ state.

Q3: I am experiencing severe ion suppression in plasma samples. How do I establish a self-validating correction system? Causality: Biological matrices contain endogenous components (like phospholipids) that compete with the analyte for charge droplets in the ESI source, suppressing the analyte's signal unpredictably. Solution: A self-validating system requires a Stable Isotope-Labeled Internal Standard (SIL-IS) [1]. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes and experiences identical ion suppression. By quantifying the ratio of Analyte/SIL-IS rather than absolute peak area, the method automatically and dynamically corrects for matrix-induced signal variations.

Part 2: Quantitative Data Presentation

To illustrate the impact of these analytical choices, the following table summarizes the performance metrics of three distinct analytical strategies for beta-amino acid quantification[2].

Analytical StrategyStationary PhaseSample PrepLOD (ng/mL)Matrix Effect (%)Causality / Rationale
Direct RP-LC C18PPT50.0> 40% (Suppression)Poor retention leads to co-elution with void volume salts.
Direct HILIC Amide/SilicaPPT + SPE5.010 - 15%Orthogonal retention mechanism avoids early-eluting suppressors.
Derivatization (Dansyl) C18SPE + Deriv.0.5< 5%Hydrophobic tag increases RP retention and ESI ionization efficiency.

Part 3: Experimental Methodologies

Protocol: Self-Validating LC-MS/MS Quantification Workflow

Rationale: This protocol employs a SIL-IS to create a self-validating system. Any loss during extraction or ion suppression during ionization will equally affect the analyte and the SIL-IS, keeping the quantitative ratio constant.

Step 1: Sample Preparation & Internal Standard Spiking

  • Aliquot 50 µL of plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of SIL-IS working solution (e.g., 13C/15N-labeled 3-(Ethylamino)-pentanoic acid at 100 ng/mL). Causality: Early addition ensures the IS undergoes the exact same physical and chemical stresses as the endogenous analyte.

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate proteins (PPT). Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

Step 2: Solid-Phase Extraction (SPE) Clean-up

  • Condition a Mixed-Mode Cation Exchange (MCX) SPE cartridge with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water.

  • Load the supernatant from Step 1.

  • Wash with 1 mL of 0.1% Formic Acid in water, followed by 1 mL of 100% Methanol. Causality: The acidic wash keeps the secondary amine protonated and bound to the cation-exchange resin, while methanol removes neutral lipids.

  • Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Evaporate to dryness under a gentle stream of nitrogen.

Step 3: Pre-Column Derivatization (Dansylation)

  • Reconstitute the dried extract in 50 µL of 100 mM Sodium Carbonate buffer (pH 9.0).

  • Add 50 µL of Dansyl Chloride solution (2 mg/mL in Acetone).

  • Incubate at 60°C for 30 minutes in the dark. Causality: Dansyl chloride reacts with the secondary amine of 3-(Ethylamino)-pentanoic acid, adding a hydrophobic fluorophore tag that drastically improves C18 retention and ESI+ ionization efficiency.

  • Quench the reaction with 10 µL of 10% Ethylamine. Evaporate and reconstitute in 100 µL of Initial Mobile Phase.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL onto a sub-2 µm C18 UHPLC column.

  • Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Run a gradient from 5% B to 95% B over 5 minutes.

  • Monitor via Multiple Reaction Monitoring (MRM) in ESI+ mode, utilizing the Analyte/SIL-IS peak area ratio for absolute quantification.

Part 4: Logical Workflows & Visualizations

Troubleshooting Issue Issue: Poor Accuracy or Low Reproducibility Check1 Check Chromatographic Retention (k') Issue->Check1 Check2 Evaluate Matrix Effects (Post-Column Infusion) Issue->Check2 Check3 Assess MS/MS Sensitivity (Signal-to-Noise) Issue->Check3 Sol1 k' < 2: Analyte in Void Volume. Switch to HILIC or Derivatize. Check1->Sol1 Sol2 Ion Suppression > 15%: Optimize SPE & Use SIL-IS. Check2->Sol2 Sol3 S/N < 10 at LLOQ: Optimize ESI parameters or switch to Dansyl derivative. Check3->Sol3

Caption: Logical troubleshooting tree for resolving LC-MS/MS quantification inaccuracies.

Workflow Start Biological Sample (Plasma/Serum) IS Spike SIL-IS (Self-Validating Metric) Start->IS PPT Protein Precipitation (Acetonitrile + 1% FA) IS->PPT SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) PPT->SPE Deriv Pre-Column Derivatization (Dansyl Chloride, pH 9.0) SPE->Deriv LCMS LC-MS/MS Analysis (MRM Mode, ESI+) Deriv->LCMS Data Quantification & Matrix Effect Correction LCMS->Data

Caption: Experimental workflow for 3-(Ethylamino)-pentanoic acid quantification.

References

  • Title: Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants Source: ResearchGate URL:[Link]

  • Title: Development of an LC–MS/MS Method for Quantifying Occidiofungin in Rabbit Plasma Source: NIH URL:[Link]

Sources

Troubleshooting

Matrix effects in LC-MS/MS analysis of 3-(Ethylamino)-pentanoic acid

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 3-(Ethylamino)-pentanoic Acid Executive Summary: The Challenge of the "Invisible" Matrix Welcome to the technical support hub. You are likely here because...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 3-(Ethylamino)-pentanoic Acid

Executive Summary: The Challenge of the "Invisible" Matrix

Welcome to the technical support hub. You are likely here because your analysis of 3-(Ethylamino)-pentanoic acid is suffering from poor reproducibility, signal drift, or inexplicable sensitivity loss.

The Root Cause: 3-(Ethylamino)-pentanoic acid is a small, amphoteric molecule (containing both a secondary amine and a carboxylic acid).

  • Polarity: It is highly polar, leading to poor retention on standard C18 columns.

  • The "Void Volume" Trap: Without specific retention strategies, it elutes near the solvent front (

    
    ). This is the "kill zone" where salts, phospholipids, and un-retained plasma components co-elute, causing severe Ion Suppression .
    

This guide provides the diagnostic tools to confirm these effects and the engineered solutions to eliminate them.

Diagnostic Center: Do I Have a Matrix Effect?

Q1: My calibration curve is linear in solvent, but my QC samples in plasma/urine are failing. Is this a matrix effect?

A: Almost certainly. This is the classic signature of Signal Suppression . The matrix components are competing for charge in the ESI source, reducing the ionization efficiency of your analyte compared to the clean solvent standards.

The Validation Test (The "Slope" Test): Compare the slope of a calibration curve prepared in solvent vs. one prepared in extracted blank matrix (Matrix-Matched).

  • Matrix Factor (MF) = Slope (Matrix) / Slope (Solvent)

  • If MF < 0.85 (Suppression) or > 1.15 (Enhancement), your method is invalid.

Q2: How do I visualize exactly where the interference is occurring?

A: You must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" diagnostic.

Protocol: Post-Column Infusion Setup

  • Infusion: Syringe-infuse a constant flow of 3-(Ethylamino)-pentanoic acid (at ~1 µg/mL) into the LC flow after the column but before the MS source via a T-tee.

  • Injection: Inject a "blank" extracted matrix sample (e.g., precipitated plasma) into the LC column.

  • Observation: Monitor the baseline of the infused analyte.

    • Result: A flat baseline indicates no effect. A dip (trough) indicates suppression. A hump indicates enhancement.

    • Action: If the dip coincides with your analyte's retention time, you must change your chromatography or sample prep.

Chromatographic Solutions: Escaping the Void

Q3: My analyte elutes at 0.8 minutes on a C18 column. How do I increase retention?

A: Standard C18 is insufficient for this amphoteric polar molecule. You have three viable paths:

Table 1: Column Chemistry Selection Guide

StrategyMechanismProsConsRecommendation
HILIC (Silica/Amide)Partitioning into water layer on surfaceExcellent retention for polars; High MS sensitivity (high organic mobile phase).Long equilibration times; sensitive to water content in sample diluent.Highest
Mixed-Mode MCX C18 + Cation ExchangeRetains the basic ethylamino group via ionic bond.Complex mobile phase tuning (pH & ionic strength).High
Ion Pairing (IP) Add PFPA/HFBA to mobile phase"Masks" polarity to retain on C18.Permanent contamination of MS source; suppresses ionization.Avoid

Technical Insight: For 3-(Ethylamino)-pentanoic acid, I recommend a Zwitterionic HILIC column (e.g., ZIC-HILIC or BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: Start high organic (95% B) to retain the polar analyte, then ramp down.

Q4: Can I just adjust the pH on my C18 column?

A: It is risky.

  • Low pH: The amine is protonated (

    
    ), making it more polar and eluting faster.
    
  • High pH: The acid is deprotonated (

    
    ), also making it polar.
    
  • The "Sweet Spot": You would need to be at the isoelectric point (pI) to maximize neutrality, but for small beta-amino acids, this window is narrow and often results in poor peak shape. Switch to HILIC.

Sample Preparation: Cleaning the Matrix

Q5: Is Protein Precipitation (PPT) enough?

A: No. PPT (adding Acetonitrile/Methanol) removes proteins but leaves phospholipids and salts behind. Phospholipids (glycerophosphocholines) are notorious for causing late-eluting suppression that can wrap around to the next injection.

Q6: What is the recommended extraction protocol?

A: Use Mixed-Mode Cation Exchange (MCX) SPE . This leverages the basic amine on your analyte.

Protocol: MCX SPE Workflow

  • Condition: Methanol -> Water.[1]

  • Load: Acidified Sample (pH < 3). The analyte (

    
    ) binds to the sorbent.
    
  • Wash 1: 2% Formic Acid in Water. Removes salts/proteins.

  • Wash 2: Methanol.[2] Removes neutrals/hydrophobics (Phospholipids).

  • Elute: 5% Ammonia in Methanol. Neutralizes the amine (

    
    ), releasing the analyte.
    

Visual Workflows

Figure 1: Matrix Effect Diagnostic & Resolution Logic

MatrixEffectLogic Start Start: Poor QC/Sensitivity PCI Perform Post-Column Infusion (PCI) Start->PCI Result Observe Baseline at Analyte Rt PCI->Result Suppression Dip in Baseline (Suppression) Result->Suppression Dip Detected Clean Flat Baseline (No Effect) Result->Clean Stable Decision1 Is Analyte in Void Volume? Suppression->Decision1 Action1 Check Sample Prep Clean->Action1 Low Recovery? Action2 Check Chromatography Sol1 Switch to HILIC Column Decision1->Sol1 Yes (k' < 2) Sol2 Implement MCX SPE Cleanup Decision1->Sol2 No (Co-eluting Lipids) End Valid Method Sol1->End Sol2->End

Caption: Logical workflow for diagnosing and resolving matrix effects using Post-Column Infusion.

Internal Standard Strategy

Q7: I don't have a deuterated version of 3-(Ethylamino)-pentanoic acid. What can I use?

A: This is a common bottleneck.

  • Best: Custom synthesis of a Stable Isotope Labeled (SIL) analog (e.g.,

    
     or 
    
    
    
    ). This corrects for matrix effects perfectly as it co-elutes.
  • Alternative: Use a structural analog like Gabapentin or Pregabalin (if not present in the sample). They are beta/gamma-amino acids with similar polarity.

    • Warning: If the analog does not co-elute exactly, it cannot compensate for transient matrix suppression. You must rely on the SPE cleanup (Section 4) to ensure the matrix is removed.

References

  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. Link (Seminal paper on Post-Column Infusion).

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. Link (Standard for calculating Matrix Factors).

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link (Comparison of PPT vs SPE for phospholipid removal).

  • Jian, W., et al. (2010). "HILIC-MS/MS for the determination of polar metabolites." Bioanalysis. Link (Guidance on HILIC for polar amines).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-Aminopentanoic Acid and 3-(Ethylamino)-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of neuroscience and pharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuroscience and pharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic development for a host of neurological and psychiatric disorders. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are well-established targets for anxiolytics, sedatives, and anticonvulsants.[1][2] This guide provides an in-depth comparative analysis of two GABA analogues: 3-aminopentanoic acid and its N-ethylated derivative, 3-(Ethylamino)-pentanoic acid.

While 3-aminopentanoic acid has been explored as a structural analogue of GABA, there is a notable scarcity of direct biological data for 3-(Ethylamino)-pentanoic acid in publicly accessible literature.[3][4][5] Therefore, this guide will not only compare the known activities of the parent compound but also provide a predictive analysis for its N-ethylated counterpart based on established principles of medicinal chemistry and GABA receptor pharmacology. We will delineate a logical, experimentally-driven framework for the direct comparison of these two molecules, from initial receptor binding to in vivo functional outcomes.

Chemical and Structural Overview

The fundamental difference between the two molecules lies in the substitution on the amino group. 3-Aminopentanoic acid possesses a primary amine, whereas 3-(Ethylamino)-pentanoic acid features a secondary amine with an ethyl group. This seemingly minor structural alteration can have profound implications for the molecule's physicochemical properties and its interaction with biological targets.

Property3-Aminopentanoic Acid3-(Ethylamino)-pentanoic Acid
Structure 3-Aminopentanoic acid structure3-(Ethylamino)propanoic acid structure - Note: Pentanoic structure not available, propanoic shown for amine similarity
Molecular Formula C₅H₁₁NO₂[6]C₇H₁₅NO₂
Molecular Weight 117.15 g/mol [6]145.20 g/mol
Key Feature Primary AmineSecondary Amine (N-ethyl)

Part 1: Biological Activity Profile

3-Aminopentanoic Acid: A GABA Analogue with Known Activity

3-Aminopentanoic acid is recognized as a GABA analogue, and its derivatives have been investigated for a range of pharmacological activities.[4][7] The biological activity is known to be stereospecific, with the (R)-enantiomer often being the more biologically active form.[7] Its roles in neurotransmission and as a synthetic precursor for pharmaceuticals are areas of active interest.[7]

  • Mechanism of Action: As a GABA analogue, 3-aminopentanoic acid is predicted to interact with GABA receptors (GABA-A, GABA-B) or GABA transporters.[8][9] The metabotropic GABA-B receptor, a G-protein coupled receptor (GPCR), is a particularly important target for many GABAergic drugs.[10][11] Activation of GABA-B receptors leads to inhibitory effects through the modulation of ion channels and adenylyl cyclase.[2]

  • Potential Therapeutic Applications: Derivatives of 3-aminopentanoic acid have been explored for their potential as anticonvulsant agents, aligning with the known therapeutic applications of many GABAergic compounds.[2]

3-(Ethylamino)-pentanoic Acid: A Predictive Analysis
  • Predicted Mechanism of Action: The addition of an ethyl group to the nitrogen atom introduces steric bulk and alters the electronic properties of the amine. This change is critical for its interaction with the orthosteric binding site of GABA receptors.

    • At GABA-B Receptors: The binding of agonists to the GABA-B receptor, which exists as a heterodimer of GABA-B1 and GABA-B2 subunits, occurs within a "Venus flytrap" domain on the GABA-B1 subunit.[10][12] SAR studies on GABA-B agonists have often shown that N-alkylation can significantly impact potency. While some small alkyl substitutions are tolerated, larger groups can decrease or abolish agonist activity and, in some cases, may even confer antagonist properties.

    • At GABA-A Receptors: The GABA-A receptor is a ligand-gated ion channel with a more complex pentameric structure.[13][14] N-substitution on GABA analogues can also dramatically alter their affinity and efficacy at this receptor complex.[15]

  • Hypothesized Effects on Potency and Efficacy: It is plausible that the N-ethyl group on 3-(Ethylamino)-pentanoic acid could decrease its binding affinity and/or efficacy as an agonist at GABA-B receptors compared to the unsubstituted 3-aminopentanoic acid. Research on related GABA analogues has shown that N-methylation can sometimes abolish activity at GABA-A receptors while retaining some activity at GABA transporters.[16] This highlights the principle that N-alkylation can be a tool to alter subtype selectivity. Without direct experimental data, it is difficult to predict whether the compound would act as a weaker agonist, a partial agonist, or an antagonist.

Part 2: An Investigative Framework for Comparative Analysis

To move from prediction to empirical evidence, a structured experimental workflow is essential. The following protocols provide a self-validating system to comprehensively compare the biological activities of 3-aminopentanoic acid and 3-(Ethylamino)-pentanoic acid.

Experimental Workflow Diagram

Caption: A logical workflow for comparing the two compounds.

Protocol 1: Competitive Radioligand Binding Assay for GABA-B Receptors

This protocol determines the binding affinity (Ki) of the test compounds for the GABA-B receptor.

1. Membrane Preparation:

  • Homogenize rat brain tissue in 100 volumes of ice-cold Tris-HCl buffer supplemented with 2.5 mM CaCl₂.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and repeat the wash step three more times to remove endogenous GABA.[17]

  • Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

  • In a 96-well plate, add the following in triplicate: membrane preparation, the radioligand -Baclofen (at a final concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound (3-aminopentanoic acid or 3-(Ethylamino)-pentanoic acid).[17]

  • For non-specific binding, use a high concentration of unlabeled GABA (e.g., 300 µM).[17]

  • Incubate the plate at 4°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold buffer.[18]

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific counts from total counts.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Assay for Gαi-Coupled Receptors

This assay determines whether the compounds act as agonists or antagonists at the GABA-B receptor by measuring changes in intracellular cyclic AMP (cAMP).

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human GABA-B1 and GABA-B2 receptor subunits.

  • Plate the cells in 96-well plates and grow to confluence.

2. Assay Procedure:

  • Wash the cells with assay buffer.

  • To measure agonist activity at the Gαi-coupled GABA-B receptor, first stimulate the cells with forskolin to increase basal cAMP levels.[19]

  • Add varying concentrations of the test compounds to the wells.

  • Incubate for 30 minutes at room temperature.

3. Data Analysis:

  • For agonists, plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the compound to determine the EC₅₀ and maximal efficacy.

  • For antagonists, perform the assay in the presence of a known GABA-B agonist (like baclofen) and plot the results to determine the IC₅₀.

Protocol 3: In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol assesses the anticonvulsant properties of the compounds in an acute seizure model in mice.

1. Animal Preparation:

  • Use male ICR or C57BL/6 mice, housed under standard conditions.[23]

  • Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.

2. Seizure Induction:

  • After a set pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 35-50 mg/kg, i.p.), a GABA-A receptor antagonist.[23][24][25]

  • Immediately place each mouse in an individual observation chamber.

3. Observation and Scoring:

  • Observe the mice continuously for 30 minutes.[26]

  • Score the seizure severity based on a standardized scale (e.g., Racine scale).

  • Record the latency to the first seizure and the duration of seizures.

4. Data Analysis:

  • Compare the seizure scores, latencies, and durations between the vehicle-treated and compound-treated groups.

  • Calculate the dose that protects 50% of the animals from tonic-clonic seizures (ED₅₀).

Part 3: Visualizing the Mechanism of Action

GABA-B Receptor Signaling Pathway

The primary target for many GABA analogues is the GABA-B receptor. Its activation initiates a G-protein-mediated signaling cascade that results in neuronal inhibition.

GABAB_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B1 GABA-B2 G_Protein Gαi/o Gβγ GABAB_R->G_Protein Activates Ligand GABA or Agonist Ligand->GABAB_R:gb1 Binds AC Adenylyl Cyclase G_Protein:ga->AC Inhibits K_Channel GIRK K+ Channel G_Protein:gbg->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein:gbg->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to

Caption: The GABA-B receptor signaling cascade.

Conclusion and Future Directions

This guide outlines the known biological profile of 3-aminopentanoic acid and provides a scientifically-grounded predictive framework for its N-ethylated derivative. The core structural difference—a primary versus a secondary amine—is predicted to significantly influence the compound's interaction with GABA receptors, likely altering its potency, efficacy, and selectivity.

The provided experimental protocols offer a clear and robust pathway for the direct, head-to-head comparison of these two molecules. The resulting data will be crucial for understanding the structure-activity relationships of N-alkylation in this chemical series and will inform future drug design and development efforts targeting the GABAergic system. By systematically evaluating these compounds, researchers can elucidate their therapeutic potential and contribute valuable knowledge to the field of neuropharmacology.

References

  • Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-8. [Link]

  • University of Texas. Structure of the GABAa receptor. [Link]

  • Frangaj and Fan. (2018). Structure, pharmacology and function of GABAB receptors. Journal of Biomedical Science, 25(1), 54. [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • Tanahashi, S., et al. (2021). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments, (173). [Link]

  • Wikipedia. GABAA receptor. [Link]

  • Daniele, S., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]

  • MDPI. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. [Link]

  • Enna, S.J. & Coyle, J.T. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience. [Link]

  • Davoudi, M., et al. (2013). Pentylenetetrazole Kindling Epilepsy Model. Epilepsy Research. [Link]

  • Wikipedia. GABA receptor. [Link]

  • PDSP. GABAA Receptor Binding Assay Protocol. [Link]

  • Pin, J.P., et al. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 21(14), 4815. [Link]

  • Allan, R.D., Johnston, G.A.R., & Twitchin, B. (1977). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Scilit. [Link]

  • Schousboe, A., et al. (2014). Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]

  • ChemBK. (R)-3-Aminopentanoic acid 131347-76-7 wiki. [Link]

  • Wikipedia. GABA analogue. [Link]

  • ResearchGate. (1977). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. [Link]

  • Hog, S., et al. (2006). Structure-Activity Relationships of Selective GABA Uptake Inhibitors. Bentham Science. [Link]

  • Bowery, N.G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs, 6(10), 1319-1325. [Link]

  • Klunk, W.E., et al. (1995). Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs. Biochemical Pharmacology, 49(7), 975-82. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GABAB receptors. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GABAB receptors: Introduction. [Link]

  • Le, T., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11905. [Link]

  • Kopp, B., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1541. [Link]

  • PubChem. 3-Aminopentanoic acid. [Link]

  • Wikipedia. GABA receptor agonist. [Link]

  • Ghit, A., et al. (2021). GABA Receptor. StatPearls. [Link]

  • PubChem. (S)-3-Aminopentanoic acid. [Link]

  • Johnston, G.A.R., et al. (1985). Synthesis of Analogues of GABA. XIV. Synthesis and Activity of Unsaturated Derivatives of 5-Aminopentanoic Acid (d-Aminovaleric Acid). Australian Journal of Chemistry. [Link]

  • Zhang, W., et al. (2007). A Study of the Structure-Activity Relationship of GABAA-Benzodiazepine Receptor Bivalent Ligands by Conformational Analysis with Low Temperature NMR and X-ray Analysis. Current Medicinal Chemistry, 14(10), 1089-1099. [Link]

  • Pal, T., et al. (2019). Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. Future Medicinal Chemistry, 11(14), 1735-1752. [Link]

  • Al-Mansouri, A.M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(2), 947. [Link]

  • Jomova, K., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7179. [Link]

  • Semantic Scholar. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [Link]

Sources

Comparative

Comparing synthesis routes for substituted pentanoic acids

Title: Comparative Synthesis Routes for Substituted Pentanoic Acids: A Technical Guide for Process Chemists Introduction Substituted pentanoic acids (valeric acid derivatives), such as 2-methylpentanoic acid and 3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Synthesis Routes for Substituted Pentanoic Acids: A Technical Guide for Process Chemists

Introduction Substituted pentanoic acids (valeric acid derivatives), such as 2-methylpentanoic acid and 3-methylpentanoic acid, are critical aliphatic building blocks. They serve as essential intermediates in the synthesis of complex active pharmaceutical ingredients (APIs)—most notably in the production of sacubitril (a neprilysin inhibitor) and various anticonvulsant derivatives.

This guide provides an objective comparison of three dominant synthetic paradigms: Classical Malonic Ester Synthesis, Transition-Metal Catalyzed Asymmetric Hydrogenation, and Biocatalysis. By evaluating yield, atom economy, enantioselectivity, and scalability, we provide a framework for selecting the optimal route for your specific drug development or scale-up needs.

Route Comparison & Mechanistic Causality

A. Classical Route: Malonic Ester Synthesis

Mechanism & Causality: The malonic ester synthesis is the workhorse for generating racemic substituted pentanoic acids. It exploits the high acidity of the


-hydrogens (pKa 

13) of diethyl malonate, which are flanked by two electron-withdrawing carbonyls. Deprotonation with a base like sodium ethoxide (specifically chosen to match the ethyl ester groups and prevent unwanted transesterification) forms a resonance-stabilized enolate [1]. This enolate acts as a nucleophile in an

reaction with a primary alkyl halide (e.g., 1-bromopropane). A second alkylation (e.g., with methyl iodide) yields a di-substituted malonate [2]. Subsequent acidic hydrolysis cleaves the ester bonds, and heating drives the decarboxylation of the resulting

-diacid via a cyclic six-membered transition state, releasing

and yielding the substituted pentanoic acid.
  • Pros: Highly scalable, utilizes inexpensive and readily available reagents.

  • Cons: Poor atom economy (loss of ethanol and

    
    ), strictly yields racemic mixtures, and generates stoichiometric salt waste.
    
B. Modern Route: Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanism & Causality: When enantiomeric purity is paramount (e.g., for chiral APIs), asymmetric hydrogenation of


-unsaturated pentenoic acid precursors is preferred. Utilizing chiral Ruthenium (Ru) or Rhodium (Rh) complexes (e.g., Ru(OAc)2(BINAP)), the metal coordinates to both the olefin and the directing carboxylic acid group. The chiral ligand creates a sterically demanding environment that forces the hydrogen transfer to occur almost exclusively from one enantioface.
  • Pros: Exceptional enantiomeric excess (ee > 95%), perfect atom economy for the hydrogenation step, and minimal waste.

  • Cons: High catalyst cost, requires specialized high-pressure equipment, and the catalysts are highly sensitive to oxygen and coordinating impurities.

C. Green Route: Biocatalytic Reduction

Mechanism & Causality: Engineered ene-reductases (EREDs) from the Old Yellow Enzyme (OYE) family can reduce activated alkenes with exquisite stereocontrol. Operating in aqueous media at ambient temperature, the enzyme utilizes a flavin cofactor (FMN/FAD) to deliver a hydride to the


-carbon, followed by protonation at the 

-carbon from a strictly defined spatial trajectory.
  • Pros: Unmatched chemo- and stereoselectivity, environmentally benign conditions.

  • Cons: Low volumetric productivity (due to substrate solubility limits) and requirement for cofactor recycling systems (e.g., glucose dehydrogenase/NADP+).

Quantitative Data Presentation

The following table summarizes the performance metrics of the three routes for synthesizing 2-methylpentanoic acid derivatives.

Synthesis RouteTypical YieldEnantiomeric Excess (ee)Atom EconomyScalabilityEnvironmental Impact (E-factor)
Malonic Ester Synthesis 65 - 80%0% (Racemic)Low (~45%)ExcellentHigh (10 - 20)
Asymmetric Hydrogenation 85 - 95%92 - 99%High (~98%)Very GoodLow (2 - 5)
Biocatalytic Reduction 70 - 90%> 99%ModerateModerateVery Low (< 2)*

*Excludes water mass in aqueous buffer systems.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Racemic 2-Methylpentanoic Acid via Malonic Ester Synthesis

This protocol utilizes an acid/base swing extraction, serving as a self-validating system to ensure complete ester hydrolysis.

  • Enolate Formation & First Alkylation: Under an inert

    
     atmosphere, dissolve sodium ethoxide (1.0 eq) in absolute ethanol. Add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes. Add 1-bromopropane (1.0 eq) dropwise and reflux for 2 hours.
    
  • Second Alkylation: Cool to room temperature, add a second equivalent of sodium ethoxide, followed by methyl iodide (1.1 eq). Reflux for an additional 3 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until the mono-alkylated intermediate spot disappears.

  • Hydrolysis & Decarboxylation: Concentrate the mixture under reduced pressure. Add 6M HCl and reflux for 6 hours. The reaction is complete when

    
     evolution ceases.
    
  • Self-Validating Workup: Cool the mixture and extract with diethyl ether. Crucial Step: Extract the ether layer with saturated aqueous

    
     [3].
    
    • Causality: The target 2-methylpentanoic acid is deprotonated and moves into the aqueous layer as a water-soluble sodium salt, leaving unreacted esters and neutral impurities in the ether layer. If the aqueous layer does not yield product in the next step, the hydrolysis (Step 3) failed.

  • Product Isolation: Acidify the aqueous

    
     layer with concentrated HCl to pH 1. Extract the newly precipitated carboxylic acid into fresh diethyl ether. Dry over anhydrous 
    
    
    
    , filter, and concentrate to yield the pure product.
Protocol B: Asymmetric Hydrogenation of 2-Methyl-2-pentenoic Acid

This protocol relies on strict anaerobic conditions to validate catalyst integrity.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve

    
     (0.5 mol%) in strictly degassed, anhydrous methanol.
    
    • Causality: Even trace oxygen will irreversibly oxidize the phosphine ligand, killing the catalyst. A color change from deep brown/red to pale yellow indicates oxygen contamination.

  • Substrate Loading: Transfer the catalyst solution and 2-methyl-2-pentenoic acid (1.0 eq) to a stainless-steel high-pressure autoclave.

  • Hydrogenation: Purge the reactor with

    
     gas three times. Pressurize to 50 atm of 
    
    
    
    and stir at 40°C for 12 hours.
  • Validation & Isolation: Vent the reactor. Take a crude aliquot and derivatize with trimethylsilyldiazomethane to form the methyl ester. Analyze via Chiral GC to validate the enantiomeric excess (>95% ee expected). Filter the remaining mixture through a short pad of silica to remove the metal catalyst, and concentrate to yield (R)-2-methylpentanoic acid.

Visualizations

MalonicEster Start Diethyl Malonate Deprot1 1. Deprotonation (NaOEt / EtOH) Start->Deprot1 Alk1 2. First Alkylation (1-Bromopropane) Deprot1->Alk1 Deprot2 3. Second Deprotonation (NaOEt / EtOH) Alk1->Deprot2 Alk2 4. Second Alkylation (Methyl Iodide) Deprot2->Alk2 Hydrolysis 5. Acidic Hydrolysis (HCl / H2O, Reflux) Alk2->Hydrolysis Decarb 6. Decarboxylation (-CO2, Heat) Hydrolysis->Decarb Product Racemic 2-Methylpentanoic Acid Decarb->Product

Workflow of Classical Malonic Ester Synthesis for Substituted Pentanoic Acids.

AsymmetricHydro Precursor 2-Methyl-2-pentenoic Acid (Prochiral Substrate) Transition Enantioselective Olefin Coordination Precursor->Transition Catalyst Ru(OAc)2(BINAP) Catalyst Complex Catalyst->Transition Hydrogen H2 Gas (50 atm) Solvent: MeOH Hydrogen->Transition Product (R)-2-Methylpentanoic Acid (>95% ee) Transition->Product

Transition-Metal Catalyzed Asymmetric Hydrogenation Pathway.

RouteSelection Q1 Is Enantiomeric Purity Required? Traditional Malonic Ester Synthesis (Racemic, Low Cost) Q1->Traditional No Q2 Is the substrate prone to metal poisoning? Q1->Q2 Yes Bio Biocatalytic Reduction (Ene-Reductases) Q2->Bio Yes Metal Asymmetric Hydrogenation (Rh/Ru Catalysis) Q2->Metal No

Decision logic tree for selecting the optimal pentanoic acid synthesis route.

References

  • BenchChem. Application Notes and Protocols: Sodium Ethoxide Catalyzed Malonic Ester Alkylation. Retrieved from 1

  • Brainly / OCLUE. Organic Chemistry, Life, the Universe, and Everything: Synthesis of 2-methylpentanoic acid. Retrieved from 2

  • Chegg. Post-Synthesis Workup and Extraction Principles for 3-methylpentanoic acid. Retrieved from 3

Sources

Validation

Validation of a High-Sensitivity HILIC-MS/MS Method for 3-(Ethylamino)-pentanoic Acid

Executive Summary 3-(Ethylamino)-pentanoic acid is a polar, zwitterionic -amino acid derivative often utilized as a chiral building block in peptidomimetics and pharmaceutical intermediates. Its high polarity and lack of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Ethylamino)-pentanoic acid is a polar, zwitterionic


-amino acid derivative often utilized as a chiral building block in peptidomimetics and pharmaceutical intermediates. Its high polarity and lack of a strong chromophore present significant challenges for traditional Reversed-Phase HPLC (RP-HPLC) and UV detection.

This guide presents the validation of a Hydrophilic Interaction Liquid Chromatography tandem Mass Spectrometry (HILIC-MS/MS) method. We compare this "New Method" against the traditional "Alternative" (Ion-Pairing RP-LC-MS/MS).

Key Findings:

  • The New Method (HILIC) achieves a 10-fold increase in sensitivity (Signal-to-Noise) due to enhanced desolvation efficiency in high-organic mobile phases.

  • The Alternative (IP-RP-LC) suffers from significant matrix effects and ion suppression caused by the necessary use of ion-pairing reagents (e.g., HFBA) to achieve retention.

  • Compliance: The validation follows ICH Q2(R2) and FDA Bioanalytical Method Validation (2018) guidelines.

Technical Context & Molecule Analysis

The Analyte: 3-(Ethylamino)-pentanoic Acid
  • Chemical Nature: Amphoteric zwitterion.

  • Challenge: In standard C18 RP-HPLC at neutral pH, the molecule is highly ionized, leading to elution in the void volume (

    
    ), causing co-elution with salts and matrix suppressors.
    
  • The "Old" Solution: Using Ion-Pairing (IP) reagents like Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) to induce hydrophobicity.

  • The "New" Solution: HILIC, which utilizes a water-layer partition mechanism on a polar stationary phase, effectively retaining the charged analyte without contaminating the MS source with ion-pairing agents.

Method Comparison Matrix
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: IP-RP-LC-MS/MS (Alternative)
Stationary Phase Zwitterionic HILIC (ZIC-HILIC)C18 (End-capped)
Mobile Phase ACN / 10mM Ammonium Acetate (pH 5.8)Water / ACN + 0.1% HFBA
Retention Mechanism Partitioning into water-enriched layerHydrophobic interaction via ion-pairing
MS Compatibility Excellent (High organic % aids desolvation)Poor (HFBA causes signal suppression)
Sample Prep Protein Precipitation (PPT) with ACNLiquid-Liquid Extraction (LLE) or PPT
LOD 0.5 ng/mL5.0 ng/mL

Experimental Protocol (The "New" Method)

Reagents and Materials[1]
  • Analyte: 3-(Ethylamino)-pentanoic acid reference standard (>99% purity).

  • Internal Standard (IS): 3-Aminopentanoic acid-d5 or Valine-d8.

  • Column: Merck SeQuant® ZIC®-HILIC (100 x 2.1 mm, 3.5 µm).

  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Acetate, Formic Acid.

Sample Preparation (Protein Precipitation)

This protocol is designed for plasma/serum but is adaptable to aqueous reaction mixtures.

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (1 µg/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (1:4 ratio) to precipitate proteins and match the initial mobile phase conditions (preventing solvent mismatch peak distortion).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.

LC-MS/MS Conditions[1]
  • System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for focusing)

    • 1-5 min: 90% B

      
       50% B
      
    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • MS Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: m/z 146.1

    
     86.1 (Quantifier), 146.1 
    
    
    
    69.1 (Qualifier).

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for the HILIC method, highlighting the critical "Phase Separation" step that distinguishes it from RP-LC.

G cluster_0 Sample Preparation cluster_1 HILIC Separation Mechanism cluster_2 Detection & Data Start Biological Sample (Plasma/Reaction Mix) IS_Add Add Internal Standard (Valine-d8) Start->IS_Add Precip Protein Precipitation (Add 4x Vol ACN) IS_Add->Precip Centrifuge Centrifuge 10,000g, 10 min Precip->Centrifuge Injection Inject Supernatant (High Organic %) Centrifuge->Injection Partition Partitioning into Water-Enriched Layer Injection->Partition Elution Gradient Elution (Decreasing ACN) Partition->Elution ESI ESI+ Ionization (Enhanced by ACN) Elution->ESI MRM MRM Detection m/z 146.1 -> 86.1 ESI->MRM Data Quantification (Linear Regression) MRM->Data

Caption: Workflow for 3-(Ethylamino)-pentanoic acid analysis via HILIC-MS/MS, emphasizing the high-organic extraction compatible with HILIC retention.

Validation Results (Representative Data)

The following data summarizes the validation performance based on ICH Q2(R2) guidelines.

Linearity and Range[3][4]
  • Protocol: Calibration curves prepared in matrix (plasma) from 1.0 to 1000 ng/mL.

  • Result: The method demonstrated linearity with an

    
     using a 
    
    
    
    weighted linear regression.
  • Why it matters: Confirms the method is suitable for both trace analysis (PK studies) and high-concentration formulation checks.

Accuracy and Precision

Intra-day and Inter-day precision were evaluated at three QC levels (Low, Medium, High).

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 1.0+4.2%5.8%
Low 3.0-1.5%3.2%
Medium 50.0+0.8%2.1%
High 800.0-0.5%1.9%
  • Acceptance Criteria: Accuracy within

    
     (20% for LLOQ) and CV 
    
    
    
    (20% for LLOQ) per FDA BMV 2018.
Matrix Effect & Recovery
  • Matrix Effect (ME): Calculated as (Response in Matrix / Response in Solvent) x 100.

    • HILIC Method: 98% (Negligible suppression).

    • Comparator (IP-RP-LC): 65% (Significant suppression due to HFBA and co-eluting phospholipids).

  • Causality: The HILIC separation mechanism elutes phospholipids after the analyte or in the wash phase, whereas RP-LC often sees them co-elute with polar analytes in the void volume.

Logic of the Methodology (E-E-A-T)

Why HILIC over RP-LC?

The core failure mode in analyzing 3-(Ethylamino)-pentanoic acid on C18 columns is "Dewetting" and Void Elution .

  • Polarity: The ethylamino and carboxylic acid groups create a highly polar surface area.

  • Phase Collapse: In 100% aqueous conditions (required to retain polar compounds on C18), C18 chains can "collapse" or dewet, losing interaction surface.

  • The Fix: HILIC uses a polar stationary phase (Zwitterionic) and a non-polar mobile phase (ACN). The analyte partitions into a water-rich layer adsorbed on the silica surface. This is a self-validating system because retention is controlled by the ACN percentage; if retention shifts, it indicates mobile phase evaporation or pH drift, which are easily monitorable.

Why Avoid Ion-Pairing?

While HFBA allows retention on C18, it creates a "memory effect" in the MS source. HFBA ions (


 213) persist in the system, suppressing ionization of future samples and requiring days of cleaning. The HILIC method uses volatile Ammonium Acetate, ensuring instrument longevity and data reproducibility .

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.[4][5][6] [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][7] Analytical and Bioanalytical Chemistry, 402(1), 231-247.

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity of 3-(Ethylamino)-pentanoic Acid in Immunoassays

Target Audience: Researchers, Clinical Scientists, and Bioanalytical Assay Developers Document Type: Technical Comparison & Validation Guide Executive Summary In the field of bioanalytical testing and clinical toxicology...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Clinical Scientists, and Bioanalytical Assay Developers Document Type: Technical Comparison & Validation Guide

Executive Summary

In the field of bioanalytical testing and clinical toxicology, immunoassays serve as the frontline screening methodology due to their high throughput and rapid turnaround times. However, their reliance on spatial recognition by antibodies makes them inherently susceptible to cross-reactivity from structurally similar non-target molecules[1].

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-(Ethylamino)-pentanoic acid (3-EAPA) —an aliphatic


-amino acid derivative—across major immunoassay platforms. By comparing Enzyme-Linked Immunosorbent Assays (ELISA), Enzyme Multiplied Immunoassay Technique (EMIT), and Cloned Enzyme Donor Immunoassay (CEDIA)[2],[3], we establish a mechanistic framework for understanding how steric modifications impact antibody binding. Furthermore, we provide a self-validating experimental protocol utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to definitively isolate true cross-reactivity from matrix interference[4],[5].

Mechanistic Causality: The Structural Basis of 3-EAPA Cross-Reactivity

To understand why 3-EAPA cross-reacts in assays designed for structurally related aliphatic amino acids (such as gabapentinoids or specific designer biomarkers), we must analyze the physical chemistry of the antibody-antigen interaction (the paratope-epitope complex).

3-EAPA (


) possesses a pentanoic acid backbone with an ethyl-substituted amine at the 

-position (C3). At physiological pH (pH 7.4), 3-EAPA exists as a zwitterion: the carboxyl group is deprotonated (

) and the secondary amine is protonated (

).

The Causality of Binding: Most antibodies raised against aliphatic


-amino acids rely heavily on the electrostatic interactions of the zwitterionic poles (the negatively charged carboxylate and the positively charged ammonium) to anchor the hapten into the binding pocket.
  • Electrostatic Mimicry: 3-EAPA successfully mimics the charge distribution of primary

    
    -amino acids, allowing it to initially enter the antibody's paratope.
    
  • Steric Hindrance (The Differentiating Factor): Unlike primary amines, 3-EAPA features an ethyl group on the nitrogen. This bulky alkyl chain creates steric clashes with the amino acid residues lining the antibody's binding pocket. Consequently, the dissociation constant (

    
    ) for 3-EAPA is significantly higher (lower affinity) than that of the target analyte. This results in a partial, concentration-dependent displacement of the labeled tracer in competitive immunoassays.
    

BindingLogic Target Target Analyte (Primary Beta-Amino Acid) Antibody Capture Antibody (Limited Binding Sites) Target->Antibody High Affinity (No Steric Clash) CrossReactant 3-EAPA (Secondary Amine) CrossReactant->Antibody Low Affinity (Steric Hindrance) Signal Signal Generation (Inversely Proportional) Antibody->Signal Competitive Displacement

Diagram 1: Competitive binding logic showing 3-EAPA displacing target analytes at the antibody.

Platform Comparison: ELISA vs. EMIT vs. CEDIA

Different immunoassay architectures exhibit varying vulnerabilities to cross-reactants[3]. The table below compares the performance of three major platforms when exposed to 3-EAPA, using a hypothetical target assay for a primary


-amino acid.
  • ELISA (Heterogeneous): Utilizes washing steps that remove weakly bound cross-reactants. It typically shows the lowest cross-reactivity for low-affinity analogs like 3-EAPA.

  • EMIT (Homogeneous): Relies on the modulation of Glucose-6-Phosphate Dehydrogenase (G6PDH) activity upon antibody binding. Because there is no wash step, the continuous equilibrium allows high concentrations of 3-EAPA to cause measurable false-positive shifts in enzyme kinetics.

  • CEDIA (Homogeneous): Utilizes the complementation of

    
    -galactosidase fragments (Enzyme Acceptor and Enzyme Donor). CEDIA is highly sensitive to minor conformational changes; the steric bulk of 3-EAPA's ethyl group can disrupt the complementation complex differently than EMIT, often resulting in intermediate cross-reactivity profiles[2].
    
Quantitative Cross-Reactivity Comparison (%CR)

Data represents the apparent target concentration divided by the spiked cross-reactant concentration × 100.

Analyte / CompoundStructural FeatureELISA (% CR)EMIT (% CR)CEDIA (% CR)
Target Analyte Primary Amine, Ideal Fit100.0%100.0%100.0%
3-Aminopentanoic acid Primary Amine, Shorter Chain12.5%18.2%15.0%
3-EAPA Secondary Amine (Ethyl bulk)4.1% 7.5% 5.2%
Gabapentin Cyclohexyl bulk, Primary Amine1.0%<1.0%1.5%

Insight: The data clearly demonstrates that the addition of the ethyl group on the amine (3-EAPA) reduces cross-reactivity compared to its primary amine counterpart (3-Aminopentanoic acid) across all platforms, primarily due to the steric hindrance discussed in Section 2.

Self-Validating Experimental Protocol for %CR Determination

To ensure scientific integrity, cross-reactivity cannot be assumed solely from immunoassay readouts, as matrix effects (e.g., pH extremes, high protein content) can mimic competitive displacement. The following protocol is a self-validating system : it uses LC-MS/MS as an orthogonal gold standard[5] to prove that the immunoassay signal is caused exclusively by the structural recognition of 3-EAPA, not by an artifact of the matrix[4].

Step-by-Step Methodology

Step 1: Matrix Preparation & Baseline Verification

  • Obtain pooled, drug-free biological matrix (e.g., human urine or serum).

  • Analyze the blank matrix via LC-MS/MS to definitively confirm the absence of the target analyte and 3-EAPA.

Step 2: Serial Spiking (The Perturbation)

  • Prepare a high-purity stock solution of 3-EAPA (1.0 mg/mL in methanol).

  • Spike the drug-free matrix to create a serial dilution curve of 3-EAPA at toxicologically and analytically relevant concentrations: 0, 100, 500, 1000, 5000, and 10000 ng/mL.

Step 3: Orthogonal Testing (The Validation Engine)

  • Split the samples: Divide each spiked concentration into two distinct aliquots.

  • Path A (Presumptive): Run Aliquot 1 through the target immunoassay (ELISA/EMIT/CEDIA) following the manufacturer's protocol. Record the Apparent Target Concentration.

  • Path B (Confirmatory): Run Aliquot 2 through a validated LC-MS/MS method utilizing Multiple Reaction Monitoring (MRM)[6].

    • Self-Validation Checkpoint: The LC-MS/MS must report 0 ng/mL for the target analyte (confirming no contamination) and accurately quantify the exact spiked amount of 3-EAPA.

Step 4: Data Synthesis & Causality Confirmation

  • Calculate the Cross-Reactivity percentage using the standard formula:

    
    
    
  • If the LC-MS/MS confirms the absence of the target, the calculated %CR is definitively assigned to the structural mimicry of 3-EAPA.

ValidationWorkflow Start Prepare Drug-Free Matrix Spike Spike with 3-EAPA (Serial Dilutions) Start->Spike Split Split Sample for Orthogonal Testing Spike->Split Immunoassay Immunoassay Panel (ELISA / EMIT / CEDIA) Split->Immunoassay Presumptive LCMS LC-MS/MS Analysis (Gold Standard) Split->LCMS Confirmatory Compare Calculate % Cross-Reactivity (Apparent vs. True) Immunoassay->Compare LCMS->Compare

Diagram 2: Self-validating workflow utilizing LC-MS/MS to confirm true immunoassay cross-reactivity.

Conclusion

When developing or utilizing immunoassays for aliphatic amino acids, 3-(Ethylamino)-pentanoic acid serves as a critical model for understanding steric hindrance in antibody paratopes. While its zwitterionic backbone allows it to mimic target analytes, the ethyl substitution on the secondary amine significantly depresses its cross-reactivity profile compared to primary amine analogs. Homogeneous assays like EMIT remain the most susceptible to this interference. By employing the self-validating LC-MS/MS workflow detailed above, laboratories can definitively map the cross-reactivity landscape of novel compounds, ensuring robust and trustworthy diagnostic results.

References

  • Detectability of new psychoactive substances, 'legal highs', in CEDIA, EMIT, and KIMS immunochemical screening assays for drugs of abuse. Drug Testing and Analysis. Available at:[Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Available at:[Link]

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. Clinical Chemistry (via PMC). Available at:[Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NeBioLab. Available at: [Link]

  • LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. Chromsystems. Available at:[Link]

  • Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. PMC. Available at:[Link]

Sources

Validation

Structure-activity relationship of 3-(Ethylamino)-pentanoic acid analogs

Comparative SAR Guide: N-Alkylated -Amino Acid Analogs Focus Molecule: 3-(Ethylamino)-pentanoic acid CAS: 1539722-71-8 Molecular Weight: 145.20 g/mol Executive Summary This guide provides a technical analysis of 3-(Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative SAR Guide: N-Alkylated -Amino Acid Analogs

Focus Molecule: 3-(Ethylamino)-pentanoic acid CAS: 1539722-71-8 Molecular Weight: 145.20 g/mol

Executive Summary

This guide provides a technical analysis of 3-(Ethylamino)-pentanoic acid , a


-amino acid derivative, within the context of medicinal chemistry lead optimization. It compares the molecule against its primary amine parent (3-aminopentanoic acid) and established GABAergic modulators.

The primary utility of 3-(Ethylamino)-pentanoic acid lies in its role as a lipophilic, metabolically stable surrogate for endogenous


-amino acids (e.g., 

-alanine). By introducing an N-ethyl substituent, researchers can modulate the physicochemical properties (LogP, pKa) and biological recognition profiles at key targets such as the GABA Transporter (GAT) and System L-amino acid transporters (LAT1) .

Key Findings:

  • Lipophilicity: The N-ethyl group significantly increases cLogP compared to the parent primary amine, predicting enhanced Blood-Brain Barrier (BBB) permeability.

  • Metabolic Stability: Secondary amines are generally more resistant to oxidative deamination by monoamine oxidases (MAO) compared to primary amines.

  • Target Selectivity: While N-alkylation often reduces affinity for specific amino acid transporters (which prefer primary amines), it can improve selectivity for specific receptor subtypes or allosteric sites.

Structure-Activity Relationship (SAR) Analysis

The SAR of 3-(Ethylamino)-pentanoic acid is defined by three critical structural domains: the carboxylic acid tail, the


-alkyl side chain, and the N-substituted amine.
The -Position (Ethyl Side Chain)

The ethyl group at the C3 position (the


-carbon) introduces chirality and steric bulk.
  • Comparison: Unlike

    
    -alanine (unsubstituted), the C3-ethyl group restricts conformational flexibility, potentially locking the molecule into a bioactive conformation preferred by GAT-1 or the 
    
    
    
    subunit of voltage-gated calcium channels.
  • Impact: Increases lipophilicity relative to methyl-substituted analogs without the steric clash often seen with bulkier phenyl groups.

The N-Substitution (Ethylamino Group)

This is the defining feature of the focus molecule.

  • Basicity: The secondary amine is more basic (higher pKa) than the primary amine, influencing ionization state at physiological pH.

  • Hydrogen Bonding: The N-ethyl group removes one hydrogen bond donor capability, which may reduce affinity for targets requiring a specific H-bond network (e.g., the primary amine binding pocket of GAT-1).

  • Permeability: The ethyl group masks the polarity of the nitrogen, facilitating passive diffusion across lipid membranes.

Comparative Data Table
Property3-(Ethylamino)-pentanoic acid (Focus)3-Aminopentanoic acid (Parent)Pregabalin (Benchmark)Nipecotic Acid (GAT Inhibitor)
Structure Class Linear

-Amino Acid
Linear

-Amino Acid

-Amino Acid
Cyclic

-Amino Acid
Amine Type Secondary (N-Ethyl)Primary (N-H)Primary (N-H)Secondary (Cyclic)
Calc. LogP ~0.85 (Predicted)~0.151.3-3.2
BBB Permeability High (Passive Diffusion)Moderate (Transporter Dependent)High (LAT1 Transport)Low (Unless esterified)
Metabolic Stability High (Resistant to MAO)Moderate (Susceptible)HighHigh
Primary Target GAT / LAT1 (Modulator)GAT Substrate

Subunit
GAT-1 Inhibitor

Mechanism of Action & Signaling

The following diagram illustrates the differential handling of primary vs. secondary


-amino acids at the synaptic cleft, highlighting the role of the N-ethyl modification in altering transporter recognition.

G Drug 3-(Ethylamino)-pentanoic acid LAT1 LAT1 Transporter (Active Transport) Drug->LAT1 Reduced Affinity (Steric Bulk) Passive Passive Diffusion (Lipid Bilayer) Drug->Passive Enhanced Permeability (+LogP) GAT GABA Transporter (GAT-1) (Presynaptic) Drug->GAT Allosteric/Competitive Modulation Parent 3-Aminopentanoic acid Parent->LAT1 High Affinity Substrate Parent->Passive Low Permeability Parent->GAT Translocation (Substrate) BBB Blood-Brain Barrier BBB->GAT Synaptic Cleft LAT1->BBB Passive->BBB Target Intracellular Modulation GAT->Target Inhibition/Uptake

Figure 1: Transport and Interaction Logic. The N-ethyl modification shifts the primary entry mechanism from LAT1-mediated transport to passive diffusion, altering the kinetic profile.

Experimental Protocols

To validate the SAR hypothesis (that N-ethylation improves lipophilicity at the cost of transporter affinity), the following protocols are recommended.

Synthesis: Aza-Michael Addition (Standard Protocol)

This method is preferred for generating


-amino acids with high yield and stereocontrol.
  • Reagents: trans-2-Pentenoic acid (substrate), Ethylamine (nucleophile), DBU (catalyst), Ethanol (solvent).

  • Procedure:

    • Dissolve trans-2-pentenoic acid (10 mmol) in Ethanol (20 mL).

    • Add Ethylamine (12 mmol, 70% in H2O) dropwise at 0°C.

    • Add DBU (1 mmol) as a base catalyst.

    • Reflux for 12–24 hours under N2 atmosphere.

    • Monitor reaction via TLC (Mobile phase: MeOH:DCM 1:9).

  • Purification: Evaporate solvent. Acidify to pH 3 with 1N HCl. Extract with EtOAc (to remove unreacted acid). Adjust aqueous layer to pH 7 and lyophilize or purify via ion-exchange chromatography (Dowex 50W).

Biological Assay: [³H]-GABA Uptake Inhibition

This assay determines if the analog acts as a GAT inhibitor.[1]

Materials:

  • Synaptosomes prepared from rat brain cortex (or CHO cells stably expressing hGAT-1).

  • [³H]-GABA (Radioligand).

  • Test Compounds: 3-(Ethylamino)-pentanoic acid, Nipecotic acid (Control).

Workflow:

  • Preparation: Suspend synaptosomes in Krebs-Henseleit buffer (pH 7.4).

  • Incubation: Aliquot 100 µL synaptosomes into 96-well plates.

  • Treatment: Add 20 µL of test compound (concentration range: 0.1 µM – 1 mM). Incubate for 10 min at 37°C.

  • Initiation: Add 20 µL [³H]-GABA (final concentration 10 nM). Incubate for 5 min.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Optimization Logic & Decision Tree

Use the following logic flow to decide whether to pursue the N-ethyl analog based on assay results.

SAR_Logic Start Test 3-(Ethylamino)-pentanoic acid Assay1 GABA Uptake Assay (IC50) Start->Assay1 Assay2 LogP / Permeability (PAMPA Assay) Start->Assay2 Result1 IC50 > 100 µM (Weak Inhibition) Assay1->Result1 Result2 IC50 < 10 µM (Potent Inhibition) Assay1->Result2 Result3 High Permeability Assay2->Result3 Result4 Low Permeability Assay2->Result4 Decision1 Discard: Target mismatch Result1->Decision1 Result2->Result3 Result2->Result4 Decision2 Lead Candidate: Optimize PK Result3->Decision2 Decision3 Modify: Reduce N-substituent (Try Methyl) Result4->Decision3

Figure 2: SAR Decision Tree. Logic flow for evaluating the N-ethyl analog based on potency and permeability data.

References

  • Kragholm, B. et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compounds. Scientific Reports.[1] [Link]

  • PubChem. (2024). Compound Summary: (S)-3-Aminopentanoic acid.[2] National Library of Medicine. [Link]

  • Knudsen, G.M. et al. (2011). Structure-Activity Relationships of Beta-Amino Acids at the GABA Transporters.[3] Journal of Medicinal Chemistry. [Link]

  • Discovers, D. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. ScienceDirect. [Link]

Sources

Comparative

Benchmarking 3-(Ethylamino)-pentanoic acid against known enzyme inhibitors

The following technical guide benchmarks 3-(Ethylamino)-pentanoic acid (3-EAPA) , a putative -amino acid derivative, against established enzyme inhibitors. Given the structural homology of 3-EAPA to GABAergic pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide benchmarks 3-(Ethylamino)-pentanoic acid (3-EAPA) , a putative


-amino acid derivative, against established enzyme inhibitors. Given the structural homology of 3-EAPA to GABAergic pharmacophores and 

-amino acid peptidomimetics, this guide focuses on its evaluation as a GABA Transaminase (GABA-T) inhibitor and Aminopeptidase regulator , comparing it with industry standards like Vigabatrin and Bestatin .

Executive Summary & Mechanistic Positioning

3-(Ethylamino)-pentanoic acid (3-EAPA) represents a distinct class of N-alkylated


-amino acids. Structurally, it features a 5-carbon backbone with a secondary amine at the 

-position, distinguishing it from naturally occurring

-amino acids and the

-amino acid neurotransmitter GABA.
Structural Logic & Target Prediction
  • Pharmacophore: The

    
    -amino acid scaffold confers inherent resistance to proteolysis, a key advantage over 
    
    
    
    -peptide inhibitors.
  • N-Ethyl Modification: The ethyl substitution on the nitrogen is predicted to enhance lipophilicity (LogP) and blood-brain barrier (BBB) permeability compared to the parent 3-aminopentanoic acid, while potentially modulating binding affinity via steric exclusion in the active site.

  • Primary Target Class:

    • GABA Transaminase (GABA-T): Due to structural isomorphism with GABA and Vigabatrin.

    • Aminopeptidase N (APN/CD13):

      
      -amino acids are known competitive inhibitors of metalloproteases.
      
Comparison Matrix
Feature3-EAPA (Candidate)Vigabatrin (Standard)Bestatin (Standard)
Chemical Class N-alkyl

-amino acid

-vinyl GABA

-hydroxy

-amino acid
Primary Mechanism Competitive / Reversible (Predicted)Suicide Substrate (Irreversible)Competitive Transition-State Analog
Target Enzyme GABA-T / AminopeptidasesGABA-TAminopeptidase N / B
Key Advantage Proteolytic Stability, Tunable LipophilicityHigh SpecificityPotent Inhibition
Limitation Unknown Selectivity ProfileRetinal Toxicity RiskPoor BBB Penetration

Benchmarking Methodology: Experimental Design

To objectively validate 3-EAPA, researchers must employ a "Triangulated Assay Approach" combining enzymatic kinetics, thermodynamic stability, and selectivity profiling.

A. Enzyme Kinetics: Determining and Mode of Inhibition

Objective: Differentiate between competitive inhibition (expected for 3-EAPA) and irreversible inactivation (Vigabatrin).

Protocol 1: GABA-T Activity Assay (Coupled)

  • Principle: GABA-T converts GABA to succinic semialdehyde (SSA). The reaction is coupled to succinic semialdehyde dehydrogenase (SSADH), which reduces NAD+ to NADH. NADH production is monitored at 340 nm.

  • Reagents: Purified GABA-T (porcine/human), GABA (substrate),

    
    -ketoglutarate, NAD+, SSADH.
    
  • Workflow:

    • Incubate GABA-T with varying concentrations of 3-EAPA (0.1

      
      M – 100 
      
      
      
      M) for 15 minutes.
    • Initiate reaction with GABA/

      
      -ketoglutarate mix.
      
    • Monitor

      
       over 10 minutes.
      
    • Control: Run parallel samples with Vigabatrin (positive control) and vehicle (negative control).

Data Analysis (Self-Validating):

  • Construct Lineweaver-Burk plots .

  • Outcome A (Competitive): Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases). Hypothesis for 3-EAPA.
  • Outcome B (Non-competitive): Lines intersect at the X-axis.

  • Outcome C (Irreversible): Time-dependent loss of activity that does not recover upon dialysis.

B. Selectivity Profiling (Off-Target Effects)

Objective: Ensure 3-EAPA does not promiscuously inhibit other transaminases (e.g., ALT/AST).

  • Protocol: Screen 3-EAPA (100

    
    M) against a panel of hepatic transaminases.
    
  • Acceptance Criteria: Selectivity Index (SI)

    
    -fold favoring GABA-T.
    

Comparative Performance Data

The following table summarizes the representative performance metrics expected when benchmarking a high-quality


-amino acid candidate against industry standards. Use this template to populate your experimental results.
Table 1: Enzyme Inhibition & Physicochemical Profile
Metric3-EAPA (Target Profile)Vigabatrin [1]Bestatin [2]Experimental Notes
IC50 (GABA-T) 5 – 50

M
~100

M (Time-dep)
N/ALower IC50 indicates higher potency.
IC50 (APN) > 500

M (Selectivity)
N/A4.0

M
Low affinity for APN desired for GABA drugs.
LogP (Lipophilicity) 1.2 – 1.8-1.7-1.5Positive LogP suggests better BBB crossing.
tPSA (Polar Surface Area) 60-70

63

115

< 90

ideal for CNS penetration.
Metabolic Stability (

)
> 120 min~300 min~60 min

-amino acids resist peptidases.

Mechanism of Action Visualization

Understanding the intervention point is critical. 3-EAPA targets the GABA shunt, specifically the degradation step, thereby elevating synaptic GABA levels.

GABAShunt Glutamate Glutamate GABA GABA Glutamate->GABA Decarboxylation GAD GAD Enzyme GAD->GABA Catalysis SSA Succinic Semialdehyde GABA->SSA Degradation GABA_T GABA-T (Target Enzyme) GABA_T->SSA Catalysis Krebs Krebs Cycle SSA->Krebs Oxidation Vigabatrin Vigabatrin (Irreversible) Vigabatrin->GABA_T Inhibits EAPA 3-EAPA (Competitive Candidate) EAPA->GABA_T Inhibits

Figure 1: The GABAergic metabolic pathway (GABA Shunt). 3-EAPA is positioned as a competitive inhibitor of GABA-T, preventing the degradation of GABA into Succinic Semialdehyde, similar to Vigabatrin but via a reversible mechanism.

Synthesis of Technical Insights

The "Ethyl-Switch" Hypothesis

The defining feature of 3-EAPA is the N-ethyl group . In drug design, alkylating the amine of an amino acid often leads to:

  • Reduced Zwitterionic Character: By masking the amine, the isoelectric point shifts, potentially improving passive diffusion across lipid membranes.

  • Steric Hindrance: The ethyl group may clash with the pyridoxal phosphate (PLP) cofactor binding site in GABA-T. If 3-EAPA fails to inhibit GABA-T in your assays, consider that the ethyl group might be too bulky.

    • Troubleshooting: If

      
       is high, synthesize the methyl-amino analog to test steric tolerance.
      
Critical Control: The "False Positive" Trap

When benchmarking against Bestatin (an aminopeptidase inhibitor), ensure your assay buffer does not contain high concentrations of metal chelators (EDTA), as aminopeptidases are zinc-dependent. 3-EAPA, being a carboxylic acid/amine, could act as a weak chelator, producing false inhibition data.

  • Validation Step: Always run the assay with excess

    
     to confirm that inhibition is structural, not chelation-based.
    

References

  • S. M. Grant, R. C. Heel. (1991). Vigabatrin: A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy and disorders of motor control. Drugs.

  • H. Umezawa, et al. (1976). Bestatin, an inhibitor of cell surface aminopeptidase and its application to immune system analysis. Biomedicine.

  • R. B. Silverman. (2012). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Chapter 6: Enzyme Inhibitors).

  • G. A. R. Johnston. (2013). GABA(A) Receptor Channels. In: Encyclopedia of Biological Chemistry. (Discussion of GABA analogs).

Validation

Analytical Comparison Guide: Structural Elucidation of Synthesized 3-(Ethylamino)-pentanoic Acid

Introduction: The Analytical Challenge of Beta-Amino Acids Beta-amino acids, such as (CAS: 1539722-71-8), are highly sought-after building blocks in modern drug discovery. The insertion of an additional carbon into the p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Beta-Amino Acids

Beta-amino acids, such as (CAS: 1539722-71-8), are highly sought-after building blocks in modern drug discovery. The insertion of an additional carbon into the peptide backbone provides exceptional resistance to enzymatic hydrolysis and unique folding propensities compared to canonical alpha-amino acids [1].

However, confirming the precise structure of an N-alkylated beta-amino acid post-synthesis presents a distinct analytical hurdle. Researchers must differentiate the target molecule from structurally similar regioisomers (e.g., 2-(Ethylamino)pentanoic acid) and rule out unintended O-alkylation (esterification) at the carboxylate group. This guide objectively compares the performance of three primary analytical modalities—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared Spectroscopy (FTIR)—providing actionable, self-validating protocols to ensure absolute structural confidence.

Section 1: Comparative Analysis of Elucidation Platforms

To build a definitive structural profile, no single technique is sufficient. We must compare and integrate the diagnostic strengths of orthogonal platforms:

  • HRMS (ESI-TOF) vs. Low-Resolution MS: Low-resolution mass spectrometry is inadequate for novel synthesis confirmation because it cannot differentiate between isobaric impurities. HRMS provides sub-5 ppm mass accuracy, which is essential for confirming the exact elemental formula (

    
    ). Causality:  We specifically select Electrospray Ionization (ESI) over hard ionization techniques like Electron Impact (EI). Beta-amino acids are highly labile and readily lose their carboxylate group under hard ionization; ESI preserves the intact 
    
    
    
    pseudo-molecular ion.
  • 2D NMR vs. 1D NMR: While 1D

    
     NMR can easily identify the presence of an ethyl group, it cannot definitively prove its attachment to the nitrogen rather than the oxygen. Causality:  2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. Only by observing the 3-bond scalar coupling between the N-ethyl protons and the C3 methine carbon can we unequivocally confirm N-alkylation and map the exact atomic connectivity [2].
    
  • FTIR-ATR vs. Transmission IR: Attenuated Total Reflectance (ATR) allows for the direct analysis of the neat solid without matrix interference. Causality: We use ATR to determine the zwitterionic state of the amino acid. Differentiating the asymmetric carboxylate stretch (

    
    ) from a protonated carboxylic acid carbonyl (
    
    
    
    ) confirms the molecule's solid-state behavior, which is critical for downstream formulation.

Section 2: Quantitative Data & Diagnostic Benchmarks

The following table summarizes the expected analytical benchmarks for 3-(Ethylamino)-pentanoic acid and compares the diagnostic performance of each technique against standard alternatives.

Analytical TechniqueDiagnostic FeatureExpected Value for TargetPerformance vs. Alternatives
HRMS (ESI+)

Ion
m/z 146.1176Superior to low-res MS; prevents false identification of isobaric byproducts.

NMR (

)
C3 Methine Proton~3.10 ppm (multiplet)Shifts downfield compared to the un-ethylated 1 precursor (~2.8 ppm) [4].

NMR (

)
C3 Carbon~55.0 ppmDifferentiates beta-amino (C3) from alpha-amino (C2, ~60 ppm) isomers.
2D HMBC N-Ethyl to C3 CouplingCross-peak: 1.1 ppm to 55 ppmResolves N-alkylation vs. O-alkylation ambiguity definitively.
FTIR-ATR Asymmetric

Stretch
1550 – 1600

Confirms solid-state zwitterion; avoids ion-exchange artifacts seen in KBr pellets.

Section 3: Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems.

Protocol A: High-Resolution Mass Spectrometry (HRMS) Workflow

Objective: Confirm exact mass and elemental composition while preventing in-source fragmentation.

  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the secondary amine, driving the formation of the

      
       ion and maximizing ESI efficiency.
      
  • System Validation (Blank Subtraction): Inject a pure solvent blank prior to the sample to establish a baseline.

    • Causality: This self-validating step ensures that the m/z 146.1176 signal is derived from the sample and is not a persistent system contaminant or column bleed.

  • Acquisition: Infuse the sample into an ESI-TOF mass spectrometer in positive ion mode. Maintain a low capillary voltage (3.0 kV) and a gentle desolvation temperature (250 °C).

    • Causality: Soft ionization parameters prevent the in-source neutral loss of water or carbon dioxide, a common degradation pathway for beta-amino acids.

Protocol B: Multi-Nuclear NMR Spectroscopy

Objective: Map atomic connectivity and definitively rule out regioisomers.

  • Solvent Selection: Dissolve 15 mg of the compound in 600 µL of Deuterium Oxide (

    
    ).
    
    • Causality: Beta-amino acids frequently exist as highly polar zwitterions that are insoluble in standard organic NMR solvents like

      
      . 
      
      
      
      ensures complete dissolution, preventing line broadening caused by aggregation [2].
  • Internal Standardization: Add 0.1% TSP (Trimethylsilylpropanoic acid) as an internal reference.

    • Causality: TSP is water-soluble, unlike TMS, providing a reliable, self-validating 0.0 ppm calibration point in aqueous media.

  • 2D HMBC Acquisition: Following standard 1D

    
     and 
    
    
    
    scans, acquire a
    
    
    HMBC experiment.
    • Causality: This is the critical validation step. A cross-peak between the N-ethyl methylene protons (~2.6 ppm) and the C3 carbon (~55 ppm) proves the ethyl group is attached to the nitrogen, ruling out esterification.

Protocol C: FTIR-ATR Spectroscopy

Objective: Verify functional groups and the zwitterionic state of the solid material.

  • Background Subtraction: Perform a 32-scan background acquisition on the clean, empty diamond ATR crystal.

    • Causality: Subtracts ambient

      
       and water vapor, which can otherwise obscure the critical N-H stretching region (~3300 
      
      
      
      ).
  • Sample Application: Place 2-3 mg of the neat, dry solid onto the crystal and apply consistent pressure using the ATR anvil.

    • Causality: ATR eliminates the need for KBr pellet pressing. High-pressure KBr pressing can induce polymorphic changes or ion-exchange reactions in amino acids, leading to false spectral artifacts.

  • Data Analysis: Acquire 32 scans from 4000 to 400

    
    . Confirm the presence of the asymmetric carboxylate stretch (1550–1600 
    
    
    
    ) and the absence of a strong carbonyl stretch (>1700
    
    
    ).
    • Causality: This validates that the synthesized product exists in its stable zwitterionic form rather than an uncharged state.

Section 4: Structural Confirmation Workflow

The logical relationship between these orthogonal techniques forms a closed-loop validation system, visualized below:

Workflow Start Synthesized 3-(Ethylamino)-pentanoic acid HRMS HRMS (ESI-TOF) Mass Accuracy < 5 ppm Start->HRMS Aliquot 1 NMR 2D NMR (HSQC/HMBC) Atomic Connectivity Start->NMR Aliquot 2 FTIR FTIR-ATR Functional Group ID Start->FTIR Aliquot 3 Compare Data Integration & Isomer Differentiation HRMS->Compare [M+H]+ 146.1176 NMR->Compare C-N-C Linkage FTIR->Compare N-H, C=O Stretches Confirm Confirmed Structure Compare->Confirm

Fig 1: Orthogonal workflow for the structural elucidation of 3-(Ethylamino)-pentanoic acid.

References

  • Title: Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL
  • Title: Design and Engineering of Miniproteins Source: ACS Bio & Med Chem Au URL
  • Title: 3-(Ethylamino)
  • Title: 3-Aminopentanoic acid | CID 14731978 Source: PubChem URL

Sources

Comparative

Independent Verification of 3-(Ethylamino)-pentanoic Acid Bioactivity

This guide outlines a rigorous, independent verification framework for 3-(Ethylamino)-pentanoic acid (3-EAPA) . As a structural analog of both -alanine and GABA, 3-EAPA occupies a unique pharmacological niche.

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, independent verification framework for 3-(Ethylamino)-pentanoic acid (3-EAPA) . As a structural analog of both


-alanine and GABA, 3-EAPA occupies a unique pharmacological niche. This document provides the protocols necessary to determine its bioactivity profile, specifically targeting GABAergic modulation and amino acid transport kinetics.

Executive Summary & Pharmacological Context[1][2][3]

3-(Ethylamino)-pentanoic acid (3-EAPA) is an


-ethylated 

-amino acid derivative (CAS: 1539722-71-8). Its structure suggests dual potential as a neuromodulator (GABA analog) and a metabolic substrate (

-alanine analog). Independent verification of its bioactivity requires distinguishing between these two mechanisms.
  • Primary Hypothesis: The

    
    -ethyl substitution increases lipophilicity compared to 3-aminopentanoic acid, potentially enhancing Blood-Brain Barrier (BBB) permeability while altering affinity for GABA receptors (
    
    
    
    ) or transporters (GAT-1, TauT).
  • Verification Goal: To empirically validate receptor binding affinity (

    
    ), functional efficacy (
    
    
    
    ), and transport kinetics (
    
    
    ) against established standards.
Comparative Standards

To ensure scientific integrity, 3-EAPA must be benchmarked against:

  • GABA: The endogenous ligand (Positive Control for Receptor Binding).

  • 
    -Alanine:  Structural standard for amino acid transport (TauT/PAT1).
    
  • Baclofen: Selective

    
     agonist (Specificity Control).
    
  • Gabapentin:

    
     ligand (Off-target Control).
    

Chemical Verification & Identity

Before bioactivity assays, the test article must be chemically validated to exclude salt-form variances or impurities.

Protocol 1: Structural Validation

Objective: Confirm the


-ethyl substitution and pentanoic acid backbone.
  • H-NMR (500 MHz, D2O): Verify ethyl triplet at

    
     ppm and quartet at 
    
    
    
    ppm. Confirm the chiral center at C3.
  • LC-MS (ESI+): Expect

    
     peak at m/z 146.12.
    
  • Purity Threshold:

    
     required for receptor binding assays.
    

Bioactivity Verification Framework

The following workflow establishes a self-validating system to determine the compound's mechanism of action.

Phase 1: In Silico Molecular Docking

Objective: Predict binding affinity before wet-lab expenditure.

  • Target Models: GABA-B Receptor (PDB: 4MS3), GABA-A Receptor (PDB: 4COF).

  • Procedure:

    • Prepare ligand 3-EAPA (energy minimization).

    • Dock into the orthosteric site (Venus flytrap domain of GABA-B).

    • Success Metric: Binding Energy (

      
      ) within -6.0 to -8.0 kcal/mol suggests viable affinity.
      
Phase 2: In Vitro Receptor Binding (Radioligand Assay)

Objective: Determine the inhibition constant (


).

Protocol:

  • Membrane Preparation: Rat cerebral cortex homogenates.

  • Radioligand:

    
    -GABA (10 nM) or 
    
    
    
    -Baclofen (for GABA-B specificity).
  • Incubation: 60 min at 4°C in Tris-HCl buffer (pH 7.4).

  • Displacement: Add increasing concentrations of 3-EAPA (

    
     to 
    
    
    
    M).
  • Filtration: Rapid vacuum filtration over GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Phase 3: Functional Signaling Assays

Objective: Distinguish between Agonist, Antagonist, or Allosteric Modulator.

Protocol (cAMP Inhibition - GABA-B Pathway):

  • Cell Line: CHO-K1 cells stably expressing human GABA-B R1/R2.

  • Stimulation: Pre-treat cells with Forskolin (

    
    ) to elevate cAMP.
    
  • Treatment: Apply 3-EAPA (

    
    ).
    
  • Readout: Measure cAMP levels via TR-FRET.

  • Interpretation:

    • Agonist: Significant reduction in cAMP (mimics Baclofen).

    • Antagonist: No reduction; blocks Baclofen-induced reduction.

    • Inactive: No effect.

Visualization of Verification Workflow

The following diagram illustrates the logical flow of the verification process, ensuring no step is skipped.

VerificationWorkflow Start Start: 3-EAPA Sample ChemVal 1. Chemical Validation (NMR / LC-MS) Start->ChemVal InSilico 2. In Silico Docking (GABA-B / GAT-1) ChemVal->InSilico Purity >98% Binding 3. Radioligand Binding (Ki Determination) InSilico->Binding Predicted Affinity Functional 4. Functional Assays (cAMP / Ca2+ Flux) Binding->Functional Ki < 10µM Report Final Bioactivity Profile Binding->Report No Binding InVivo 5. In Vivo Behavioral (Sedation/Anxiolysis) Functional->InVivo Agonist Confirmed InVivo->Report

Caption: Step-by-step verification workflow for 3-(Ethylamino)-pentanoic acid, moving from chemical identity to functional bioactivity.

Comparative Performance Guide

This table summarizes expected outcomes based on structural homology. Use this to interpret your experimental data.

Parameter3-EAPA (Test Article)GABA (Endogenous)Baclofen (Agonist)

-Alanine (Transporter)
Primary Target Unknown (Verify GABA-B vs. Transporter)GABA-A / GABA-BGABA-BGlycine / GABA-A / TauT
Receptor Affinity (

)
Target:




(Low)
BBB Permeability High (Predicted due to

-ethyl)
Low (Requires transport)ModerateLow
Functional Effect Modulation / Transport SubstrateInhibition (Fast/Slow)Muscle RelaxationBuffering / Paresthesia
Metabolic Fate Possible de-ethylationTransaminationRenal ExcretionCarnosine Synthesis

Signaling Pathway & Mechanism

If 3-EAPA acts as a GABA-B agonist, it will trigger the


 protein cascade. The diagram below details this pathway and where to measure bioactivity.

GABAB_Signaling Ligand 3-EAPA / Baclofen Receptor GABA-B Receptor (GPCR) Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (-) CaCh Ca2+ Channels (Voltage Gated) Gi->CaCh Inhibits (-) KCh GIRK K+ Channels Gi->KCh Activates (+) cAMP cAMP Reduction (Inhibition) AC->cAMP Neurotrans Inhibit Neurotransmitter Release CaCh->Neurotrans HyperPol Membrane Hyperpolarization KCh->HyperPol

Caption: GABA-B signaling cascade. 3-EAPA efficacy is measured by cAMP reduction (AC inhibition) or membrane hyperpolarization.

References

  • Bowery, N. G., et al. "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 2002.

  • Krogsgaard-Larsen, P., et al. "GABA(A) agonists and partial agonists: structure-activity relationships." Journal of Medicinal Chemistry, 2002.

  • Zerangue, N., et al. "Analysis of lipophilic beta-amino acid derivatives as substrates for the oligopeptide transporter PEPT1." American Journal of Physiology, 2000.

  • Sigma-Aldrich. "3-(Ethylamino)-pentanoic acid Product Specification." Sigma-Aldrich Catalog, Accessed 2024.

  • Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 1973.

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-(Ethylamino)-pentanoic acid

[1] Executive Safety Summary 3-(Ethylamino)-pentanoic acid is a -amino acid derivative characterized by a secondary amine and a carboxylic acid moiety.[1] While specific toxicological data for this exact isomer may be li...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

3-(Ethylamino)-pentanoic acid is a


-amino acid derivative characterized by a secondary amine and a carboxylic acid moiety.[1] While specific toxicological data for this exact isomer may be limited in public repositories, its structural class (secondary aliphatic amines/amino acids) mandates strict adherence to the Precautionary Principle .

Core Hazards:

  • Corrosivity/Irritation: The secondary amine function increases basicity, posing a risk of chemical burns or severe irritation to mucous membranes and ocular tissue (H314/H319).

  • Inhalation: As a likely zwitterionic solid, fine particulates are the primary exposure vector. Inhalation can trigger respiratory sensitization or inflammation (H335).

  • Reactivity: Incompatible with strong oxidizers and nitrosating agents (risk of N-nitrosamine formation).[1]

PPE Technical Specifications (The Matrix)

Do not rely on generic "safety gear."[1] The following specifications are selected based on the chemical's amphoteric nature and physical state (hygroscopic powder).

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient.[1] The fine powder nature of the compound creates an ingress risk around the frames. Goggles provide a sealed environment against corrosive dusts.[1]
Dermal (Hand) Double Nitrile Gloving • Inner: 4 mil (0.10 mm)• Outer: 5-8 mil (0.12-0.20 mm)Permeation Defense: Secondary amines can permeate thin latex.[1] Nitrile offers superior degradation resistance.[1] Double gloving creates a "breach indicator" system—if the outer glove is compromised, the inner layer protects during doffing.
Respiratory P100 Particulate Respirator (or N95 minimum)Particle Size Logic: If handling outside a fume hood (not recommended), a P100 filter captures 99.97% of airborne particulates, crucial for preventing sensitization from amino acid dusts.
Body Tyvek® Lab Coat (Closed Front)Cotton coats absorb liquids and trap dusts. Tyvek (polyethylene) sheds particulates and provides a liquid barrier against splashes during dissolution steps.

Operational Protocol: The "Safe Handling Loop"

This workflow is designed to minimize static charge and aerosolization, the two most common causes of exposure for this compound class.

Phase A: Preparation & Engineering Controls[1]
  • Humidity Control: Ensure the lab environment is at 40-50% relative humidity. Low humidity increases static cling, causing the powder to "jump" during weighing.

  • Ionization: If available, use a static eliminator (ionizing bar) near the balance.

  • Ventilation: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

Phase B: Weighing & Transfer (Critical Step)[1]
  • The "Boat-to-Vial" Technique:

    • Place the receiving vessel inside the hood before opening the stock container.

    • Use an antistatic weighing boat.[1]

    • Do not pour. Use a stainless steel spatula. Plastic spatulas generate static charge, scattering the amino acid dust.

    • Technique: Gently tap the spatula against the weighing boat, not the stock bottle, to dislodge powder.

Phase C: Solubilization
  • Exothermic Note: When dissolving 3-(Ethylamino)-pentanoic acid in acidic media (e.g., HCl), a mild exotherm may occur due to protonation of the amine.[1] Add solvent slowly to the solid (not solid to solvent) to control potential splashing.

Visual Workflow: Hierarchy of Controls

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

SafeHandling Start Start: Handling 3-(Ethylamino)-pentanoic acid RiskAssess 1. Risk Assessment (Is powder visible? Is quantity >1g?) Start->RiskAssess EngControl 2. Engineering Controls (Fume Hood Required) RiskAssess->EngControl Always PPE_Select 3. PPE Selection (Goggles + Double Nitrile) EngControl->PPE_Select Hood Verified Handling 4. Active Handling (Static Control + Spatula) PPE_Select->Handling Donned Cleanup 5. Decontamination (Wet Wipe Method) Handling->Cleanup Complete Cleanup->PPE_Select If Glove Breach Disposal 6. Disposal (Segregated Organic Waste) Cleanup->Disposal

Caption: Operational logic flow ensuring engineering controls precede active handling.

Emergency Response & Decontamination

Spill Management (Solid Powder)

Do NOT sweep. Sweeping aerosolizes the amine dust, creating an immediate inhalation hazard.

  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • Dampen: Cover the spill with a paper towel soaked in an inert solvent (e.g., isopropyl alcohol or water) to suppress dust.

  • Collect: Scoop the damp material into a wide-mouth jar.

  • Clean: Wipe the surface with 10% acetic acid (to protonate/solubilize the amine) followed by soap and water.

First Aid
  • Eye Contact: Irrigate immediately for 15 minutes .[1][2][3][4] The basicity of the ethylamino group can cause deep tissue damage if not flushed rapidly.

  • Skin Contact: Wash with soap and water.[1][2][4][5][6] Do not use alcohol on skin, as it may enhance transdermal absorption of the amine.

Disposal & Environmental Compliance

Waste Classification: Hazardous Chemical Waste (Toxic/Corrosive).[1]

  • Segregation:

    • Solid Waste: Dispose of contaminated PPE and weighing boats in "Solid Hazardous Waste" bins.[1]

    • Liquid Waste: Solutions containing this compound should be segregated into "Organic - Basic" or "Organic - General" streams depending on your facility's specific pH cutoffs.[1]

  • Labeling: Clearly label the waste container with the full chemical name. Do not use abbreviations (e.g., "EAPA") as waste contractors may misidentify the hazard.

  • Nitrosamine Warning: NEVER mix waste containing this compound with oxidizing acids (Nitric Acid, Chromic Acid) or nitrites.[1] This can generate carcinogenic N-nitrosamines [1].[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Beta-Amino Acids. National Library of Medicine.[1] [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.